Heptanedihydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
heptanedihydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2/c8-10-6(12)4-2-1-3-5-7(13)11-9/h1-5,8-9H2,(H,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAGUPFRAIIDLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)NN)CCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20301046 | |
| Record name | Heptanedihydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20301046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13043-98-6 | |
| Record name | 13043-98-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140730 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Heptanedihydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20301046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIMELIC ACID DIHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Heptanedihydrazide chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heptanedihydrazide, also known as pimelyl dihydrazide, is a homobifunctional crosslinking agent with significant applications in polymer chemistry, materials science, and the biomedical field. Its structure, featuring a seven-carbon aliphatic chain flanked by two hydrazide moieties, allows for the covalent linkage of molecules containing accessible aldehyde or ketone groups. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analysis of this compound. It further explores its applications, particularly in the realm of drug development, including its use in bioconjugation and the formulation of drug delivery systems. Detailed experimental protocols and spectroscopic data are provided to facilitate its practical application in a research setting.
Chemical Properties and Structure
This compound is a white crystalline solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 13043-98-6 | [1] |
| Molecular Formula | C7H16N4O2 | [1] |
| Molecular Weight | 188.23 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | Pimelyl dihydrazide, Pimelic acid dihydrazide, Heptanedioic dihydrazide | [1] |
| Melting Point | 182 °C | [1] |
| logP (calculated) | -1.5 | [2] |
| pKa (predicted) | The hydrazide groups have predicted pKa values, with the terminal amino group being basic and the amide-like nitrogen being less basic. | [3] |
Structure:
The chemical structure of this compound consists of a central seven-carbon (heptane) chain with a dihydrazide functional group at each end. The hydrazide group (-CONHNH2) is reactive towards carbonyl compounds (aldehydes and ketones), forming stable hydrazone linkages.
DOT Script for this compound Structure:
Chemical structure of this compound.
Synthesis
This compound is typically synthesized by the reaction of a pimelic acid ester (e.g., dimethyl pimelate) with hydrazine hydrate. This reaction is a nucleophilic acyl substitution where the hydrazine displaces the alkoxy group of the ester.
DOT Script for Synthesis Workflow:
General synthesis workflow for this compound.
Detailed Experimental Protocol:
This protocol is a general guideline and may require optimization based on laboratory conditions and desired purity.
Materials:
-
Dimethyl pimelate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve dimethyl pimelate in a minimal amount of ethanol.
-
Add a molar excess (typically 2.5 to 3 equivalents) of hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product, this compound, will precipitate out of the solution as a white solid.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and byproducts.
-
Dry the purified this compound under vacuum to obtain the final product.
A patent describes a method for preparing hydrazide compounds by reacting an ester with hydrazine hydrate, followed by reactive fractionation or distillation to remove alcohol and water byproducts, achieving yields of over 90%.[4] Another described method involves the synthesis of acid hydrazides from carboxylic acids in a continuous flow process with high yields.[5]
Spectroscopic Analysis
The structure of this compound can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the methylene protons of the aliphatic chain and the protons of the hydrazide groups. The chemical shifts will vary depending on the solvent used.[6] In a solvent like DMSO-d₆, the NH and NH₂ protons will be observable and will likely appear as broad singlets. The methylene protons will appear as multiplets in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon and the different methylene carbons in the aliphatic chain. The chemical shift of the carbonyl carbon is typically in the range of 170-180 ppm.[7][8]
Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -CH ₂- (central) | ~1.2-1.4 (multiplet) | ~25-30 |
| -CH ₂- (adjacent to C=O) | ~2.0-2.2 (triplet) | ~35-40 |
| -CONH - | Broad singlet | - |
| -NH₂ | Broad singlet | - |
| -C =O | - | ~172 |
Note: These are predicted values and may vary based on experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amine) | 3300-3500 | Medium-Strong |
| C-H stretch (aliphatic) | 2850-2960 | Medium-Strong |
| C=O stretch (amide I) | 1630-1680 | Strong |
| N-H bend (amine) | 1590-1650 | Medium-Strong |
The presence of a strong carbonyl absorption and N-H stretching bands are key indicators of the hydrazide functional groups.[9]
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 188. Common fragmentation patterns would involve cleavage of the aliphatic chain and loss of the hydrazide moieties.[10][11]
Applications in Research and Drug Development
The bifunctional nature of this compound makes it a valuable tool in various research and drug development applications, primarily as a crosslinking agent.
Bioconjugation and Drug Delivery
This compound is used to link molecules together, a process known as bioconjugation.[12] This is particularly useful in drug delivery systems. For instance, it can be used to:
-
Crosslink hydrogels: Hydrogels are water-swollen polymer networks used for controlled drug release. This compound can crosslink polymers containing aldehyde or ketone groups, forming a stable hydrogel matrix that can encapsulate and release therapeutic agents in a sustained manner.[13][14][15]
-
Form hydrazone linkages in prodrugs: The hydrazide groups can react with carbonyl groups on a drug molecule to form a hydrazone bond. This bond is often stable at physiological pH but can be designed to cleave under the acidic conditions found in tumor microenvironments or within endosomes, allowing for targeted drug release.
-
Create linkers for Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets cancer cells. This compound can be incorporated into the linker structure, providing a stable connection between the antibody and the drug.[1][16][17][18][19]
DOT Script for Crosslinking Mechanism:
Crosslinking mechanism of this compound with aldehyde-containing polymers.
Industrial Applications
Beyond pharmaceuticals, this compound is utilized in the polymer industry as a crosslinking agent to improve the mechanical properties, thermal stability, and chemical resistance of various polymers, including those used in coatings, adhesives, and plastics.[10]
Solubility
Safety and Handling
This compound should be handled with appropriate safety precautions. It is harmful if swallowed.[2] Standard laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended when handling this compound. Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound is a versatile chemical compound with a well-defined structure and reactivity. Its ability to form stable crosslinks makes it an invaluable tool in materials science and, increasingly, in the field of drug development for creating sophisticated drug delivery systems. The information provided in this technical guide, including its chemical properties, synthesis, and analytical data, serves as a comprehensive resource for researchers and scientists looking to explore the potential of this compound in their work. Further research into its applications, particularly in the development of targeted therapies, is warranted and holds significant promise.
References
- 1. Linkers Having a Crucial Role in Antibody–Drug Conjugates [mdpi.com]
- 2. Pimelic acid dihydrazide | C7H16N4O2 | CID 284646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pjps.pk [pjps.pk]
- 4. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 5. osti.gov [osti.gov]
- 6. rsc.org [rsc.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. Heptanedioic acid [webbook.nist.gov]
- 10. Research Portal [openresearch.surrey.ac.uk]
- 11. Heptanedioic acid [webbook.nist.gov]
- 12. Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions [pubmed.ncbi.nlm.nih.gov]
- 13. Drug Delivery Strategies and Biomedical Significance of Hydrogels: Translational Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydrogel Conjugation: Engineering of Hydrogels for Drug Delivery | MDPI [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. semanticscholar.org [semanticscholar.org]
- 17. vectorlabs.com [vectorlabs.com]
- 18. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 20. By compound [wahoo.cns.umass.edu]
- 21. scribd.com [scribd.com]
- 22. gchemglobal.com [gchemglobal.com]
- 23. scs.illinois.edu [scs.illinois.edu]
An In-depth Technical Guide to the Synthesis of Heptanedihydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptanedihydrazide, also known as pimelic acid dihydrazide, is a symmetrical bifunctional organic compound with the molecular formula C₇H₁₆N₄O₂.[1] It belongs to the class of dihydrazides, which are characterized by two hydrazide groups (-CONHNH₂). These functional groups make this compound a versatile building block in various chemical syntheses. Its applications include use as a crosslinking agent for polymers and in the synthesis of heterocyclic compounds. This guide provides a detailed overview of the primary synthesis pathways, reaction mechanisms, experimental protocols, and quantitative data related to the production of this compound.
Synthesis Pathways and Reaction Mechanisms
The synthesis of this compound primarily originates from heptanedioic acid (pimelic acid).[2] Two main pathways are commonly employed: a direct one-step synthesis and a two-step synthesis involving an intermediate ester. Both pathways rely on the principles of nucleophilic acyl substitution.[3]
Pathway 1: One-Step Synthesis from Pimelic Acid
This pathway involves the direct reaction of pimelic acid with hydrazine hydrate. The reaction is typically catalyzed by an acid and driven to completion by the removal of water.[4][5]
Reaction Scheme:
HOOC-(CH₂)₅-COOH + 2 N₂H₄·H₂O → H₂NNHCO-(CH₂)₅-CONHNH₂ + 4 H₂O (Pimelic Acid + Hydrazine Hydrate → this compound + Water)
Reaction Mechanism:
The reaction proceeds via a nucleophilic acyl substitution mechanism at both carboxylic acid groups.
-
Protonation of the Carbonyl: The acid catalyst protonates the oxygen of the carbonyl group on the pimelic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Hydrazine: A molecule of hydrazine, acting as a nucleophile, attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the attacking hydrazine nitrogen to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The lone pair of electrons on the remaining nitrogen atom pushes down to reform the carbonyl double bond, expelling a molecule of water.
-
Deprotonation: The resulting protonated hydrazide is deprotonated to yield the final product. This process occurs at both ends of the dicarboxylic acid.
Pathway 2: Two-Step Synthesis via Di-ester Intermediate
This method involves an initial esterification of pimelic acid, followed by hydrazinolysis of the resulting di-ester.[6][7] This pathway can sometimes offer higher purity and yields by avoiding side reactions associated with the direct reaction of the free acid.
Reaction Scheme:
-
Step 1: Esterification HOOC-(CH₂)₅-COOH + 2 ROH --(H⁺)--> ROC(O)-(CH₂)₅-C(O)OR + 2 H₂O (Pimelic Acid + Alcohol → Dialkyl Pimelate + Water)
-
Step 2: Hydrazinolysis ROC(O)-(CH₂)₅-C(O)OR + 2 N₂H₄·H₂O → H₂NNHCO-(CH₂)₅-CONHNH₂ + 2 ROH + 2 H₂O (Dialkyl Pimelate + Hydrazine Hydrate → this compound + Alcohol + Water)
Reaction Mechanism:
-
Esterification: This is a standard Fischer esterification. The carboxylic acid is protonated by an acid catalyst, followed by nucleophilic attack from the alcohol (e.g., methanol or ethanol). Subsequent proton transfers and elimination of water yield the dialkyl pimelate.[7]
-
Hydrazinolysis: This is another nucleophilic acyl substitution reaction. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester. The alkoxy group (-OR) is eliminated as the leaving group, forming the stable hydrazide. This occurs at both ester functionalities.[8]
Mandatory Visualization: Synthesis Pathways
Caption: Overview of one-step and two-step synthesis pathways for this compound.
Experimental Protocols
The following are generalized protocols for the synthesis of this compound, derived from common procedures for analogous dihydrazides.
Protocol for One-Step Synthesis (Batch Process)
This protocol is based on the direct hydrazinolysis of a dicarboxylic acid.
-
Apparatus Setup: A four-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, a reflux condenser, and a distillation head for water removal.
-
Reagents:
-
Pimelic Acid: 1.0 mole
-
Hydrazine Hydrate (80-100%): 2.2 - 3.0 moles (slight excess)
-
Catalyst (e.g., HY type solid acid molecular sieve or composite catalyst): 10-20 g
-
-
Procedure: a. Charge the pimelic acid, hydrazine hydrate, and catalyst into the reaction flask. b. Begin stirring and heat the mixture to reflux. The reaction temperature is typically maintained between 95°C and 120°C.[5] c. During the reaction, water produced is continuously removed by distillation to drive the equilibrium towards the product.[4] d. The reaction is monitored by TLC or other appropriate analytical methods and is typically complete within 4-6 hours.[5] e. After completion, cool the reaction mixture. Excess hydrazine hydrate can be removed by vacuum distillation. f. Add water or an appropriate solvent (e.g., ethanol) to the residue to dissolve the product and separate the solid catalyst by filtration. g. The filtrate is concentrated under reduced pressure to yield the crude this compound. h. The crude product is purified by recrystallization from a suitable solvent, such as water or ethanol, to afford white crystals.
Protocol for Two-Step Synthesis
This protocol involves the formation and subsequent reaction of a dialkyl pimelate.[7]
Part A: Esterification of Pimelic Acid
-
Apparatus Setup: A round-bottom flask is fitted with a reflux condenser.
-
Reagents:
-
Pimelic Acid: 1.0 mole
-
Alcohol (e.g., absolute methanol or ethanol): 10-15 moles (serves as solvent and reactant)
-
Acid Catalyst (e.g., concentrated H₂SO₄ or potassium hydrogen sulfate): 0.1-0.2 moles
-
-
Procedure: a. Dissolve pimelic acid in the alcohol in the reaction flask. b. Carefully add the acid catalyst while stirring. c. Heat the mixture to reflux (typically 45-70°C) and maintain for 1-4 hours.[7] d. Monitor the reaction for the disappearance of the starting carboxylic acid. e. After completion, cool the mixture. The solvent can be partially removed by rotary evaporation. f. The crude ester can be isolated by extraction or used directly in the next step after neutralization of the catalyst.
Part B: Hydrazinolysis of Dialkyl Pimelate
-
Apparatus Setup: A round-bottom flask with a stirrer and reflux condenser.
-
Reagents:
-
Crude Dialkyl Pimelate: ~1.0 mole
-
Hydrazine Hydrate (80-100%): 2.2 - 2.5 moles
-
Solvent (e.g., ethanol): To ensure dissolution
-
-
Procedure: a. Dissolve the crude dialkyl pimelate in the solvent (if necessary). b. Add the hydrazine hydrate to the solution with stirring. c. Heat the reaction mixture to reflux for 2-6 hours. The product, being less soluble, may begin to precipitate. d. After the reaction is complete, cool the mixture in an ice bath to maximize precipitation. e. Collect the solid product by vacuum filtration. f. Wash the filter cake with cold solvent (e.g., ethanol or methanol) to remove impurities. g. Dry the product under vacuum to obtain pure this compound.
Mandatory Visualization: Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of dihydrazides.
Data Presentation
While specific quantitative data for this compound synthesis is not extensively published, data from analogous dihydrazides provide valuable benchmarks for expected yields and reaction conditions.
| Dicarboxylic Acid | Synthesis Method | Key Conditions | Yield (%) | Purity (%) | Reference |
| Adipic Acid | One-Step (Batch) | Composite catalyst, water removal | > 90% | High | [4] |
| Adipic Acid | One-Step (Batch) | HY solid acid molecular sieve, 4-6h reflux | ~95% | - | [5] |
| Adipic Acid | Two-Step | Esterification (MeOH/EtOH, H₂SO₄/KHSO₄), 45°C, 0.25h; Hydrazinolysis | - | - | [7] |
| Terephthalic Acid | Two-Step | Esterification (MeOH, H₂SO₄); Hydrazinolysis (N₂H₄, EtOH) | 80% | - | [6] |
| Azelaic Acid | Two-Step (Continuous Flow) | Esterification (MeOH, H₂SO₄, 135°C); Hydrazinolysis (N₂H₄, 110°C) | 86% | - | [9] |
| Adipic Acid | Two-Step (Continuous Flow) | Esterification (MeOH, H₂SO₄, 135°C); Hydrazinolysis (N₂H₄, 110°C) | 91% | - | [9] |
Conclusion
The synthesis of this compound is readily achievable through well-established chemical pathways starting from pimelic acid. The choice between a direct one-step reaction and a two-step ester-mediated approach depends on the desired scale, purity requirements, and available equipment. The one-step synthesis offers operational simplicity, while the two-step method can provide better control over purity. Both methods are capable of producing high yields, particularly when reaction conditions are optimized to drive the equilibrium towards product formation, for instance, through the removal of water. The provided protocols and comparative data serve as a robust foundation for researchers and professionals in the development and application of this compound.
References
- 1. Pimelic acid dihydrazide | C7H16N4O2 | CID 284646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pimelic acid - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. CN107056646A - A kind of synthetic method of adipic dihydrazide - Google Patents [patents.google.com]
- 5. CN108218741A - A kind of preparation method of adipic dihydrazide - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis method of adipic acid dihydrazide - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 9. osti.gov [osti.gov]
Heptanedihydrazide in Biochemical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heptanedihydrazide, also known as pimelic acid dihydrazide, is a homobifunctional cross-linking agent utilized in a variety of biochemical applications. Its utility stems from the presence of two hydrazide functional groups at either end of a seven-carbon aliphatic chain. These hydrazide moieties react specifically with carbonyl groups, primarily aldehydes and ketones, to form stable hydrazone linkages. This targeted reactivity makes this compound a valuable tool for covalently linking biomolecules, particularly in the study and manipulation of glycoproteins, the immobilization of enzymes, and the formation of hydrogel matrices. This guide provides an in-depth overview of the core applications, chemical principles, and experimental considerations for using this compound in a research and development setting.
Introduction to this compound
This compound is a symmetrical, water-soluble molecule that serves as a molecular "staple" to connect two different molecules or to cross-link molecules within a larger complex. As a homobifunctional reagent, it possesses two identical reactive ends, allowing for the straightforward formation of intermolecular or intramolecular cross-links. The seven-carbon spacer arm provides a defined spatial separation between the conjugated molecules, which can be critical for preserving biological activity and for structural studies.
The key reactive feature of this compound is the nucleophilic nature of the terminal amine on the hydrazide group, which readily attacks electrophilic carbonyl carbons. This reaction is particularly effective with aldehydes, which are often not naturally abundant in proteins but can be selectively introduced into glycoproteins through mild oxidation of their carbohydrate residues.
Core Biochemical Applications
The primary applications of this compound in biochemistry are centered on its ability to form stable covalent bonds with molecules containing aldehyde or ketone functionalities.
Cross-Linking of Glycoproteins
Glycoproteins, such as antibodies and many cell-surface receptors, possess carbohydrate side chains (glycans). The vicinal diols within these sugar residues can be gently oxidized using sodium periodate (NaIO₄) to generate reactive aldehyde groups. This compound can then be used to cross-link these aldehyde-containing glycoproteins to other molecules or surfaces. This is a common strategy for:
-
Antibody-Enzyme Conjugation: Creating antibody-enzyme conjugates for use in immunoassays like ELISA. By targeting the carbohydrate region, the antigen-binding sites of the antibody are often left unmodified and fully functional.
-
Immobilization of Glycoproteins: Covalently attaching glycoproteins to solid supports (e.g., agarose beads, microplates) that have been functionalized with hydrazide-reactive groups. This is useful for affinity chromatography and other binding assays.
Enzyme Immobilization
The immobilization of enzymes onto solid supports is a critical technique for improving their stability, enabling their reuse, and simplifying downstream processing in industrial biocatalysis and diagnostics. This compound can be used as a linker to immobilize enzymes onto supports that have been activated to present aldehyde groups. This process typically involves:
-
Functionalizing a support matrix (e.g., silica, agarose) with groups that can be converted to aldehydes.
-
Using a dihydrazide, such as this compound, to create a hydrazide-activated surface.
-
Immobilizing an enzyme that has been periodate-oxidized (if it is a glycoprotein) or that is being cross-linked to an already immobilized glycoprotein.
Hydrogel Formation
This compound can act as a cross-linker in the formation of biocompatible hydrogels. When mixed with polymers that contain or can be modified to contain aldehyde or ketone groups (e.g., oxidized polysaccharides like dextran or alginate), this compound will form covalent cross-links, leading to the formation of a stable three-dimensional hydrogel network. These hydrogels have applications in drug delivery, tissue engineering, and as matrices for cell culture.
Chemical Principles of this compound Cross-Linking
The fundamental reaction underpinning the utility of this compound is the formation of a hydrazone bond between a hydrazide and a carbonyl group (aldehyde or ketone). This is a type of nucleophilic addition-elimination reaction, also known as a condensation reaction, where a molecule of water is released.
The reaction is most efficient in a slightly acidic to neutral pH range (typically pH 5.0-7.5). At lower pH, the hydrazide can be protonated, reducing its nucleophilicity. At higher pH, the stability of the resulting hydrazone bond can be compromised.
Caption: Reaction of this compound with an aldehyde to form a stable hydrazone bond.
Experimental Protocols and Data
While specific protocols must be optimized for each application, the following provides a general framework for common uses of this compound. Quantitative data from the closely related Adipic Acid Dihydrazide (ADH) is often used as a starting point for optimization due to its similar reactivity.
Generalized Protocol for Glycoprotein-Enzyme Conjugation
This protocol describes the conjugation of a glycoprotein (e.g., an antibody) to an enzyme (e.g., Horseradish Peroxidase, HRP).
Methodology:
-
Oxidation of Glycoprotein:
-
Dissolve the glycoprotein (e.g., IgG) in an oxidation buffer (e.g., 0.1 M sodium acetate, pH 5.5) to a concentration of 1-10 mg/mL.
-
Add a freshly prepared solution of sodium periodate (NaIO₄) to a final concentration of 10-20 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
Quench the reaction by adding ethylene glycol to a final concentration of 20-30 mM and incubate for 10 minutes.
-
Remove excess periodate and byproducts by buffer exchange into a coupling buffer (e.g., 0.1 M sodium phosphate, pH 7.2) using a desalting column.
-
-
Conjugation Reaction:
-
Dissolve this compound and the enzyme (e.g., HRP) in the coupling buffer containing the oxidized glycoprotein.
-
The molar ratio of this compound to glycoprotein is a critical parameter to optimize, typically starting in the range of 100:1 to 500:1. The ratio of enzyme to glycoprotein is typically 1:1 to 4:1.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.
-
-
Stabilization and Purification:
-
(Optional but recommended) Stabilize the hydrazone bond by adding sodium cyanoborohydride (NaBH₃CN) to a final concentration of 5-10 mM and incubating for 30 minutes at room temperature. Caution: NaBH₃CN is toxic and should be handled in a fume hood.
-
Purify the conjugate from unreacted enzyme and cross-linker using size-exclusion chromatography (SEC).
-
Caption: Workflow for conjugating a glycoprotein to an enzyme using this compound.
Data Presentation
The optimal conditions for cross-linking reactions are highly dependent on the specific biomolecules involved. The following table provides typical starting parameters based on the use of dihydrazide cross-linkers.
| Parameter | Typical Range | Notes |
| pH | 5.0 - 7.5 | Optimal for hydrazone formation. |
| Temperature | 4°C - 25°C | Lower temperatures for longer incubations to preserve protein stability. |
| Reaction Time | 2 hours - 16 hours | Longer times may be needed at lower temperatures or concentrations. |
| Molar Ratio (Dihydrazide:Protein) | 50:1 - 1000:1 | Must be optimized to avoid over-cross-linking or incomplete reaction. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can favor intermolecular cross-linking. |
Considerations for Drug Development Professionals
In the context of drug development, particularly for biologics such as antibody-drug conjugates (ADCs), the principles of hydrazone linkage are highly relevant. While this compound itself may not be the final linker in a therapeutic product due to potential immunogenicity and stability concerns in vivo, it serves as an excellent research tool for:
-
Proof-of-Concept Studies: Rapidly creating and testing different protein-payload combinations in vitro.
-
Developing Immobilized Assays: Creating affinity columns or plate-based assays for screening and characterizing drug candidates.
-
Biomaterial Development: Cross-linking biopolymers to create scaffolds for tissue engineering or matrices for controlled drug release studies.
The relationship between the linker (this compound), the biomolecule, and the payload or surface is a critical design consideration.
Caption: Logical relationship between components in a this compound-mediated conjugation.
Conclusion
This compound is a versatile and effective homobifunctional cross-linker for a range of biochemical applications. Its specificity for carbonyl groups, combined with its water solubility and defined spacer length, makes it a valuable reagent for researchers in biochemistry, molecular biology, and drug development. By understanding the underlying chemical principles and carefully optimizing reaction conditions, scientists can leverage this compound to create novel conjugates, immobilize proteins, and construct advanced biomaterials for a multitude of research and therapeutic purposes.
The Core Mechanism of Hydrazone Bond Formation with Heptanedihydrazide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical principles underlying the formation of hydrazone bonds, with a specific focus on the utility of heptanedihydrazide as a homobifunctional crosslinking agent. This document details the reaction mechanism, influencing factors, quantitative data from analogous systems, and detailed experimental protocols relevant to researchers in drug development and bioconjugation.
Introduction to Hydrazone Bioorthogonal Chemistry
Hydrazone bond formation is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments.[1] The reaction involves the condensation of a hydrazine or hydrazide with an aldehyde or ketone to form a stable hydrazone linkage, releasing a molecule of water.[1] This reaction is highly valued for its specificity, as hydrazides and carbonyl groups are generally absent in biological systems, thus preventing off-target reactions.
This compound, with its seven-carbon aliphatic chain terminating in two hydrazide moieties, serves as a flexible, homobifunctional crosslinker. It can bridge two molecules bearing carbonyl groups, making it a valuable tool in the development of antibody-drug conjugates (ADCs), hydrogels, and other targeted therapeutic systems. The stability of the resulting hydrazone bond is pH-dependent, being stable at physiological pH but susceptible to hydrolysis under acidic conditions, a feature ingeniously exploited for drug release in the acidic microenvironment of tumors or within cellular lysosomes.
The Reaction Mechanism: A Step-by-Step Analysis
The formation of a hydrazone bond from this compound and a carbonyl compound (aldehyde or ketone) is a two-step nucleophilic addition-elimination reaction.
Step 1: Nucleophilic Addition
The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of the hydrazide on the electrophilic carbonyl carbon. This step is generally acid-catalyzed. Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic hydrazide. This leads to the formation of a tetrahedral intermediate known as a carbinolhydrazine.
Step 2: Dehydration (Elimination)
The carbinolhydrazine intermediate is unstable and undergoes acid-catalyzed dehydration to form the final hydrazone product. The hydroxyl group of the intermediate is protonated to form a good leaving group (water), which is subsequently eliminated to form a C=N double bond.
Below is a DOT script representation of the general acid-catalyzed mechanism.
Factors Influencing Reaction Kinetics
The rate of hydrazone formation is significantly influenced by several factors, which can be modulated to optimize conjugation efficiency.
pH of the Reaction Medium
The pH of the reaction medium is a critical parameter. The reaction rate exhibits a bell-shaped dependence on pH, with the optimal pH typically falling between 4 and 6.[2]
-
At low pH (acidic): While acid catalysis is necessary to activate the carbonyl group, excessively low pH leads to protonation of the hydrazide nitrogen. This protonated form is no longer nucleophilic, thus inhibiting the initial addition step and slowing down the overall reaction.
-
At neutral to high pH (alkaline): At higher pH, there is insufficient acid to effectively catalyze the dehydration of the carbinolhydrazine intermediate, which becomes the rate-limiting step.
Catalysis
The rate of hydrazone formation can be significantly enhanced through catalysis. While the reaction is inherently acid-catalyzed, certain nucleophilic catalysts, such as aniline and its derivatives, can accelerate the reaction, especially at near-neutral pH.[3][4] Aniline functions by first forming a highly reactive protonated Schiff base with the carbonyl compound, which is then readily displaced by the hydrazide.[2] This catalytic strategy is particularly valuable for bioconjugation reactions that need to be performed under physiological conditions.
Electronic Effects
The electronic properties of both the carbonyl compound and the hydrazide influence the reaction rate. Electron-withdrawing groups on the carbonyl-containing molecule increase the electrophilicity of the carbonyl carbon, thereby accelerating the nucleophilic attack. Conversely, electron-donating groups on the hydrazide increase its nucleophilicity, which also promotes the reaction.
Quantitative Data and Conjugation Efficiency
While specific kinetic data for this compound is not extensively reported, data from its close structural analog, adipic dihydrazide (ADH), and other hydrazone systems provide valuable insights into expected reaction efficiencies.
| Conjugation System | Reactants | Conjugation Efficiency/Yield | Average Drug-to-Antibody Ratio (DAR) | Reference |
| Hydrazone-based | Hydrazide-derivatized polymer + Aldehyde/Ketone-functionalized crosslinker | ~60% to "essentially complete" | Not Specified | [5] |
| Hydrazone-based (Aniline Catalysis) | Aldehyde + Hydrazide | >90% in 4 hours | Not Applicable | [2] |
| Maleimide-thiol | Anti-Notch3 mAb + Maleimide linker-payload | 85-88% | 3.6 | [5] |
| Maleimide-thiol | Thiolated peptide + Maleimide-functionalized nanoparticles | 84 ± 4% | Not Applicable | [5] |
Table 1: Comparison of Conjugation Efficiencies for Hydrazone and Maleimide-based Methods.
The data suggests that hydrazone-based conjugation, particularly when optimized with catalysts, can achieve high yields comparable to other popular bioconjugation methods like maleimide-thiol chemistry.
Experimental Protocols
The following protocols are provided as a general guideline for hydrazone bond formation using a dihydrazide, with adipic dihydrazide (ADH) serving as a representative model for this compound. Optimization for specific substrates and applications is recommended.
General Protocol for Hydrazone Formation in Solution
This protocol describes the reaction of a carbonyl-containing molecule with a dihydrazide in solution.
Materials:
-
Carbonyl-containing molecule (e.g., aldehyde-functionalized protein)
-
This compound or Adipic Dihydrazide (ADH)
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 4.5-5.5
-
Aniline (optional, as catalyst)
-
Quenching solution (e.g., an excess of a small molecule aldehyde or ketone)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve the carbonyl-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the dihydrazide in the reaction buffer to a concentration that provides a 10-50 fold molar excess over the carbonyl groups.
-
If using a catalyst, prepare a stock solution of aniline in the reaction buffer.
-
Add the dihydrazide solution to the solution of the carbonyl-containing molecule.
-
If using, add the aniline catalyst to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature for 2-16 hours with gentle mixing. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.
-
(Optional) Quench the reaction by adding an excess of a small molecule containing a carbonyl or hydrazide group to consume any unreacted functional groups.
-
Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, to remove excess reagents.
Workflow for Antibody-Drug Conjugate (ADC) Formation
The following diagram illustrates a typical workflow for the preparation of an ADC using a dihydrazide linker.
Conclusion
The formation of hydrazone bonds using this compound is a robust and versatile strategy for the covalent linkage of molecules. A thorough understanding of the underlying reaction mechanism and the factors that influence its kinetics is crucial for the successful design and implementation of this chemistry in drug development and other biomedical applications. By carefully controlling parameters such as pH and utilizing appropriate catalysts, researchers can achieve high conjugation efficiencies and create stable, yet stimuli-responsive, molecular constructs. The provided protocols and data, using adipic dihydrazide as a well-documented analog, offer a solid foundation for the development of novel applications for this compound.
References
Heptanedihydrazide: A Technical Guide to Its Solubility in Aqueous and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heptanedihydrazide, also known as pimelic dihydrazide, is a chemical compound of interest in various research and development sectors, including pharmaceuticals and polymer chemistry. A thorough understanding of its solubility characteristics in both aqueous and organic media is fundamental for its application in synthesis, formulation, and biological studies. This technical guide provides a comprehensive overview of the solubility of this compound, detailing theoretical principles, a robust experimental protocol for solubility determination, and a workflow for this process. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on providing a framework for researchers to generate this critical data in a systematic and reproducible manner.
Theoretical Considerations for Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[1][2] this compound (C7H16N4O2) possesses a seven-carbon aliphatic chain, which is nonpolar, and two polar hydrazide functional groups (-CONHNH2). The presence of these hydrazide groups, with their ability to form hydrogen bonds, suggests a degree of solubility in polar solvents.
-
Aqueous Solubility: The two polar hydrazide groups are expected to interact favorably with water molecules through hydrogen bonding, imparting some aqueous solubility. However, the nonpolar seven-carbon backbone will counteract this effect. Therefore, this compound is anticipated to have limited to moderate solubility in water.
-
Organic Solubility:
-
Polar Protic Solvents: Solvents like ethanol and methanol, which can act as both hydrogen bond donors and acceptors, are expected to be effective in dissolving this compound.
-
Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are also likely to be good solvents due to their high polarity.
-
Nonpolar Solvents: In nonpolar solvents like hexane and toluene, the solubility of this compound is expected to be low due to the dominance of the polar hydrazide groups in the molecule's overall character.
-
Quantitative Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound in a range of solvents is not extensively reported in peer-reviewed literature. The following table is provided as a template for researchers to systematically record their experimental findings.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| Water | ||||
| Phosphate-Buffered Saline (pH 7.4) | ||||
| Ethanol | ||||
| Methanol | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| Dichloromethane (DCM) | ||||
| Hexane |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[3][4][5][6][7] This protocol outlines the steps for determining the solubility of this compound, followed by quantification using UV-Vis spectroscopy.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or thermomixer
-
Centrifuge
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Analytical balance
Procedure
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound into a glass vial. The excess should be sufficient to ensure that a solid phase remains after equilibration.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow for the settling of undissolved solid.
-
Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilute the aliquot with a known volume of the same solvent to bring the concentration within the linear range of the UV-Vis spectrophotometer.
-
-
Quantification by UV-Vis Spectroscopy:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a known concentration of the compound.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Measure the absorbance of the standard solutions at the λmax to generate a calibration curve (Absorbance vs. Concentration).
-
Measure the absorbance of the diluted sample from the solubility experiment.
-
Calculate the concentration of the diluted sample using the calibration curve.
-
Account for the dilution factor to determine the original concentration of the saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While readily available quantitative data on the solubility of this compound is scarce, its molecular structure provides a solid basis for qualitative predictions. For researchers and professionals in drug development, obtaining precise solubility data is crucial. The detailed shake-flask experimental protocol and the accompanying workflow diagram presented in this guide offer a systematic and reliable approach to generating this essential information. The provided data table template will aid in the organized documentation of these findings, contributing to a more comprehensive understanding of the physicochemical properties of this compound.
References
- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 2. Khan Academy [khanacademy.org]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. enamine.net [enamine.net]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. bioassaysys.com [bioassaysys.com]
Heptanedihydrazide molecular weight and chemical formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of heptanedihydrazide, a dicarboxylic acid dihydrazide with significant potential in cross-linking applications, particularly within the development of pharmaceuticals and biomaterials. This document outlines its core chemical properties, and provides a foundational understanding for its application in experimental research.
Core Chemical Properties
This compound, also known as pimelic dihydrazide, is an organic compound that plays a crucial role as a homobifunctional cross-linking agent. Its chemical structure allows for the stable linkage of molecules containing aldehyde or ketone functional groups.
A clear summary of its key quantitative data is presented below for easy reference and comparison.
| Property | Value | Reference |
| Chemical Formula | C₇H₁₆N₄O₂ | [1] |
| Molecular Weight | 188.23 g/mol | [1] |
| CAS Number | 13043-98-6 | [1] |
| Melting Point | 182°C (ethanol) | [1] |
Logical Relationship of this compound Synthesis
The synthesis of this compound typically involves a two-step process starting from a dicarboxylic acid. This logical workflow is essential for understanding the formation of the final product.
Caption: A logical diagram illustrating the general synthesis pathway of this compound.
Experimental Protocols
While specific experimental protocols can vary significantly based on the application, a general methodology for the synthesis of this compound is provided below. This protocol is intended as a foundational guide and should be adapted and optimized for specific research contexts.
Objective: To synthesize this compound from pimelic acid.
Materials:
-
Pimelic acid
-
Anhydrous methanol
-
Sulfuric acid (catalytic amount)
-
Hydrazine hydrate
-
Ethanol (for recrystallization)
-
Standard laboratory glassware and apparatus (reflux condenser, magnetic stirrer, filtration apparatus)
Methodology:
Step 1: Esterification of Pimelic Acid
-
Dissolve a known quantity of pimelic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the mixture for several hours to drive the esterification reaction to completion, forming the dimethyl ester of pimelic acid.
-
After cooling, neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the diester product using an appropriate organic solvent.
-
Dry the organic layer and remove the solvent under reduced pressure to isolate the crude diester.
Step 2: Hydrazinolysis of the Diester
-
Dissolve the crude diester in a minimal amount of a suitable solvent, such as ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the mixture for several hours. A precipitate of this compound should form as the reaction progresses.
-
Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.
-
Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials and byproducts.
-
Recrystallize the crude this compound from ethanol to obtain a purified final product.
-
Dry the purified product under vacuum.
Application Workflow: Protein Cross-linking
This compound is frequently employed in the cross-linking of glycoproteins. The following diagram outlines a typical experimental workflow for this application.
Caption: A typical workflow for the cross-linking of glycoproteins using this compound.
References
An In-Depth Technical Guide to the Physical and Chemical Properties of Pimelic Dihydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimelic dihydrazide, also known as heptanedihydrazide, is a homobifunctional crosslinking agent and a key chemical intermediate. Its structure features a seven-carbon aliphatic chain flanked by two hydrazide functional groups (-CONHNH₂). This symmetrical design allows it to react with carbonyl compounds (aldehydes and ketones), making it a valuable tool in the development of hydrogels, the functionalization of biomolecules, and as a hardener for certain epoxy resins. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and key reaction pathways relevant to research and development.
Physical Properties
Pimelic dihydrazide is a solid at room temperature. While extensive experimental data for the dihydrazide is not always available, the properties of its parent compound, pimelic acid, are well-documented and provide context.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [PubChem][1] |
| Synonyms | Pimelic acid dihydrazide, Pimelyl dihydrazide | [PubChem][1] |
| CAS Number | 13043-98-6 | [PubChem][1] |
| Molecular Formula | C₇H₁₆N₄O₂ | [PubChem][1] |
| Molecular Weight | 188.23 g/mol | [PubChem][1] |
| Appearance | White to light beige powder (typical for similar compounds) | [Thermo Fisher Scientific][2] |
| Melting Point | Data not available for dihydrazide. (Pimelic Acid: 103-106 °C) | [Sigma-Aldrich][3], [PubChem][4] |
| Solubility | Soluble in water. Soluble in polar organic solvents like DMSO and ethanol. | [gChem Global][5], [ResearchGate][6] |
| XLogP (Computed) | -1.5 | [PubChem][1] |
Chemical Properties and Reactivity
The chemical behavior of pimelic dihydrazide is dominated by its nucleophilic hydrazide groups. These groups readily react with electrophiles, most notably the carbonyl carbons of aldehydes and ketones, to form stable hydrazone linkages. This reaction is a cornerstone of its application as a crosslinker.[7][8]
The reaction is typically acid-catalyzed and involves the addition of the terminal amine to the carbonyl carbon, followed by the elimination of a water molecule.[9] This "click-like" efficiency makes it suitable for bioconjugation and polymer chemistry.[10]
Mandatory Visualizations
Synthesis of Pimelic Dihydrazide
References
- 1. Pimelic acid dihydrazide | C7H16N4O2 | CID 284646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 蒲桃酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Pimelic Acid | C7H12O4 | CID 385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. gchemglobal.com [gchemglobal.com]
- 6. researchgate.net [researchgate.net]
- 7. gantrade.com [gantrade.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pimelic acid(111-16-0) 13C NMR [m.chemicalbook.com]
Methodological & Application
Application Notes and Protocols: Heptanedihydrazide Crosslinked Hyaluronic Acid Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyaluronic acid (HA), a naturally occurring glycosaminoglycan, is a key component of the extracellular matrix and has been extensively utilized in biomedical applications due to its excellent biocompatibility, biodegradability, and hygroscopic properties.[1] However, in its natural state, HA exhibits poor mechanical stability and is rapidly degraded in vivo. To overcome these limitations, chemical crosslinking is employed to form stable hydrogel networks suitable for applications such as tissue engineering, drug delivery, and regenerative medicine.
This document provides a detailed protocol for the crosslinking of hyaluronic acid using heptanedihydrazide as a crosslinking agent, facilitated by the carbodiimide chemistry of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This compound, a dihydrazide derivative, acts as a linker between the carboxyl groups of adjacent HA polymer chains, forming stable amide bonds. This method allows for the formation of biocompatible hydrogels with tunable properties.
Chemical Crosslinking Mechanism
The crosslinking process is a two-step reaction. First, the carboxyl groups on the hyaluronic acid backbone are activated by EDC in the presence of NHS to form a more stable amine-reactive NHS ester. Subsequently, the hydrazide groups of this compound react with the activated carboxyl groups, forming stable amide bonds and resulting in a crosslinked hydrogel network.
References
Unveiling Protein-Protein Interactions: A Guide to Crosslinking with Heptanedihydrazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing heptanedihydrazide as a crosslinking agent to study protein-protein interactions. By covalently linking interacting proteins, this compound enables the stabilization and subsequent identification of protein complexes, offering valuable insights into cellular signaling pathways and providing potential targets for drug development.
Introduction to this compound Crosslinking
This compound is a homobifunctional crosslinking reagent that targets acidic residues (aspartic acid and glutamic acid) and the C-terminus of proteins. Its two hydrazide functional groups react with carboxyl groups in the presence of a carbodiimide activator, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form stable amide bonds. With a medium-length spacer arm, this compound is a valuable tool for capturing protein interactions within a specific distance range.
Chemical Structure of this compound:
The key advantage of using a dihydrazide crosslinker like this compound is the ability to target a different set of amino acid residues compared to the more common amine-reactive crosslinkers (e.g., NHS esters), which target lysines. This provides a complementary approach to mapping protein interaction interfaces.
Experimental Workflow and Methodologies
The general workflow for a protein-protein interaction study using this compound crosslinking followed by mass spectrometry is depicted below.
Protocol 1: In Vitro Crosslinking of a Purified Protein Complex
This protocol describes the crosslinking of a purified protein complex in solution.
Materials:
-
Purified protein complex (1-5 mg/mL in a suitable buffer, e.g., HEPES or MES)
-
This compound (stock solution in reaction buffer)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (freshly prepared stock solution in water or buffer)
-
Reaction Buffer: 100 mM MES, 150 mM NaCl, pH 5.5-6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
SDS-PAGE reagents and equipment
Procedure:
-
Prepare the protein complex solution at a final concentration of 1-5 mg/mL in the Reaction Buffer.
-
Add this compound to the protein solution to a final concentration of 1-5 mM.
-
Initiate the crosslinking reaction by adding freshly prepared EDC to a final concentration of 10-20 mM.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Stop the reaction by adding Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species, indicating successful crosslinking.
-
Excise the bands of interest for subsequent in-gel digestion and mass spectrometry analysis.
Protocol 2: In-Gel Digestion of Crosslinked Proteins
This protocol is for the enzymatic digestion of crosslinked proteins from an SDS-PAGE gel.
Materials:
-
Excised gel bands from Protocol 1
-
Destaining Solution: 50% acetonitrile (ACN) in 50 mM ammonium bicarbonate
-
Reduction Solution: 10 mM DTT in 100 mM ammonium bicarbonate
-
Alkylation Solution: 55 mM iodoacetamide in 100 mM ammonium bicarbonate
-
Digestion Buffer: 50 mM ammonium bicarbonate
-
Trypsin (sequencing grade)
-
Extraction Buffer: 50% ACN, 5% formic acid
Procedure:
-
Destain the gel pieces with the Destaining Solution until the Coomassie blue is removed.
-
Dehydrate the gel pieces with 100% ACN.
-
Reduce the proteins by incubating with the Reduction Solution for 1 hour at 56°C.
-
Alkylate the proteins by incubating with the Alkylation Solution for 45 minutes at room temperature in the dark.
-
Wash the gel pieces with 100 mM ammonium bicarbonate and dehydrate with 100% ACN.
-
Rehydrate the gel pieces in Digestion Buffer containing trypsin (10-20 ng/µL) and incubate overnight at 37°C.
-
Extract the peptides from the gel pieces using the Extraction Buffer. Pool the extracts and dry them in a vacuum centrifuge.
-
Resuspend the dried peptides in a buffer suitable for LC-MS/MS analysis.
Data Presentation and Analysis
Following mass spectrometry, the data is analyzed to identify the crosslinked peptides. This information reveals which amino acid residues are in close proximity, providing distance constraints that can be used to model the protein-protein interaction interface.
Table 1: Hypothetical Quantitative Data for Crosslinked Peptides
This table presents illustrative data that could be obtained from a crosslinking experiment comparing a wild-type (WT) protein complex with a mutant (MUT) form.
| Crosslink ID | Protein 1 | Residue 1 | Protein 2 | Residue 2 | WT Intensity | MUT Intensity | Fold Change (MUT/WT) |
| XL-01 | Protein A | D54 | Protein B | E121 | 1.5e6 | 1.6e6 | 1.07 |
| XL-02 | Protein A | E89 | Protein B | D25 | 2.3e6 | 0.5e6 | 0.22 |
| XL-03 | Protein A | D150 | Protein C | E78 | 1.8e6 | 1.9e6 | 1.06 |
| XL-04 | Protein A | E210 | Protein A | D245 | 9.8e5 | 1.1e6 | 1.12 |
This is example data and does not represent actual experimental results.
Application in Signaling Pathway Elucidation
Crosslinking with this compound can be instrumental in mapping the interactions within a signaling pathway. By identifying direct binding partners, researchers can piece together the molecular events that transduce a signal from the cell surface to the nucleus.
In the hypothetical pathway above, this compound could be used to confirm the direct interaction between the activated Receptor and Kinase 1, or between the Adapter Protein and Kinase 2.
Logical Relationship of Crosslinking Data Analysis
The process of identifying crosslinked peptides from mass spectrometry data involves a series of computational steps.
Conclusion
This compound offers a valuable method for probing protein-protein interactions by targeting acidic residues. The protocols and workflows outlined in these application notes provide a solid foundation for researchers to design and execute experiments aimed at elucidating the intricate networks of protein interactions that govern cellular function. While less common than amine-reactive crosslinkers, the use of this compound can provide unique and complementary structural information, making it a powerful tool in the arsenal of biochemists and drug discovery scientists.
Heptanedihydrazide as a Derivatization Reagent for Enhanced Mass Spectrometric Analysis of Carbonyl-Containing Compounds
Application Note
Introduction
The quantitative analysis of low-abundance analytes by mass spectrometry (MS) is often challenged by poor ionization efficiency and low signal-to-noise ratios. Chemical derivatization is a powerful strategy to overcome these limitations by modifying the analyte to introduce a readily ionizable functional group, thereby enhancing its detection sensitivity.[1][2] This is particularly crucial for compounds containing carbonyl groups (aldehydes and ketones), such as steroids, and certain carboxylic acids, which often exhibit poor ionization in their native state.[1][2]
Heptanedihydrazide, a homobifunctional reagent, presents a promising solution for the derivatization of such molecules. Its two hydrazide functional groups can react with carbonyls to form stable hydrazone linkages. This derivatization not only improves chromatographic retention but, more importantly, introduces a moiety that can be readily protonated, significantly increasing the ionization efficiency in electrospray ionization (ESI) mass spectrometry. While specific literature on this compound for this exact application is emerging, its chemical properties are analogous to other well-established hydrazine-based reagents like adipic acid dihydrazide, Girard's reagents, and 2-hydrazinopyridine, which have been successfully employed to enhance the MS detection of steroids, fatty acids, and carbohydrates.[1][2][3]
This document provides a generalized protocol for the use of an aliphatic dihydrazide, such as this compound, as a derivatization reagent for the sensitive quantification of carbonyl-containing analytes in biological matrices by liquid chromatography-mass spectrometry (LC-MS).
Principle of Derivatization
This compound reacts with the ketone or aldehyde functional group of an analyte in the presence of an acidic catalyst. The reaction involves the nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, followed by dehydration to form a stable hydrazone. The resulting derivative incorporates the dihydrazide structure, which can be easily protonated, leading to a significant enhancement in signal intensity in positive ion mode ESI-MS. As a homobifunctional reagent, there is a potential for cross-linking if the analyte contains multiple carbonyl groups or if high concentrations of both reagent and analyte are used. However, by controlling the stoichiometry, derivatization of a single carbonyl group can be favored.
Applications
The primary application of this compound as a derivatization reagent in mass spectrometry is for the quantitative analysis of molecules containing carbonyl functional groups. This includes, but is not limited to:
-
Steroid Hormones: Many steroids, such as testosterone, progesterone, and cortisol, possess ketone groups that can be targeted for derivatization.
-
Fatty Aldehydes: Enhancing the detection of these lipid species.
-
Pharmaceuticals: Analysis of drug compounds and their metabolites containing aldehyde or ketone moieties.
-
Biomarkers of Oxidative Stress: Detection of aldehydes and ketones that are products of lipid peroxidation.
Advantages of Derivatization with this compound
-
Enhanced Sensitivity: Introduction of a readily ionizable group leads to a significant increase in signal intensity and, consequently, lower limits of detection (LOD) and quantification (LOQ).
-
Improved Chromatography: The derivatization can alter the polarity of the analyte, leading to better retention and peak shape on reversed-phase columns.
-
Increased Specificity: The derivatized analyte will have a unique mass-to-charge ratio (m/z), which can help to resolve it from isobaric interferences in complex biological samples.
Quantitative Data Summary
The following table summarizes representative quantitative improvements that can be expected when using a hydrazine-based derivatization reagent, based on published data for similar reagents. These values should be considered as a general guideline, and optimal results for this compound would require method-specific validation.
| Analyte Class | Typical LOD without Derivatization | Expected LOD with Dihydrazide Derivatization | Expected Fold Increase in Sensitivity | Reference Reagent |
| Steroids (e.g., DHT) | >500 pg/mL | 1-10 pg/mL | 50 - 500 | 2-hydrazino-1-methylpyridine |
| Fatty Acids | ~1-5 µM | ~1-10 nM | 100 - 1000+ | 2-bromo-1-methylpyridinium iodide |
| Carbonyl Compounds | Variable | Low ng/L to pg/L | 100 - 1000+ | 2,4-dinitrophenylhydrazine |
Experimental Protocols
Materials and Reagents
-
This compound
-
Analyte standards and internal standards
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or Acetic acid (for catalysis and mobile phase)
-
Anhydrous organic solvent (e.g., acetonitrile or ethanol) for reaction
-
Nitrogen gas for evaporation
-
Solid Phase Extraction (SPE) cartridges for sample cleanup (if necessary)
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
Protocol 1: Derivatization of Steroids in Human Plasma
This protocol is a general guideline and should be optimized for the specific steroid of interest.
-
Sample Preparation:
-
To 200 µL of human plasma, add an appropriate amount of an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Perform a liquid-liquid extraction (LLE) with 1 mL of methyl tert-butyl ether (MTBE). Vortex for 2 minutes and centrifuge at 4000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Alternatively, for cleaner samples, a solid-phase extraction (SPE) protocol can be used.
-
-
Derivatization Reaction:
-
Reconstitute the dried extract in 50 µL of a 1 mg/mL solution of this compound in acetonitrile.
-
Add 5 µL of 1% acetic acid in acetonitrile to catalyze the reaction.
-
Vortex briefly and incubate at 60°C for 60 minutes.
-
After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
LC-MS Analysis:
-
Reconstitute the derivatized sample in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Inject 5-10 µL onto the LC-MS system.
-
Use a C18 column for chromatographic separation with a gradient elution.
-
Set the mass spectrometer to positive ion mode and monitor the specific m/z transitions for the derivatized analyte and internal standard in Multiple Reaction Monitoring (MRM) mode.
-
Protocol 2: Derivatization of Aldehydes in a General Sample Matrix
-
Sample Preparation:
-
Homogenize the sample and perform an appropriate extraction to isolate the aldehyde-containing fraction. This may involve LLE or SPE.
-
Evaporate the extract to dryness.
-
-
Derivatization Reaction:
-
Prepare a 10 mM solution of this compound in ethanol.
-
Prepare a 0.5% (v/v) solution of formic acid in ethanol.
-
Reconstitute the dried sample extract in 100 µL of the this compound solution.
-
Add 10 µL of the formic acid solution.
-
Vortex and incubate at 50°C for 45 minutes.
-
-
LC-MS Analysis:
-
After the reaction, dilute the sample with the initial mobile phase as needed.
-
Inject an appropriate volume for LC-MS analysis, as described in Protocol 1.
-
Visualizations
Caption: General experimental workflow for derivatization.
Caption: Chemical reaction of this compound with a carbonyl group.
References
- 1. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Quantitative Analysis of Carbohydrates Using Hydrazide Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the quantitative analysis of carbohydrates via derivatization with a hydrazide reagent, followed by high-performance liquid chromatography (HPLC) analysis. Due to a lack of specific published data for heptanedihydrazide, this guide presents a robust protocol adapted from well-established methods using dansylhydrazine, a functionally similar reagent. This method is suitable for the sensitive quantification of monosaccharides and oligosaccharides in various biological and pharmaceutical samples.
Introduction
The quantitative analysis of carbohydrates is crucial in numerous fields, including biomedical research, pharmaceutical development, and food science. Carbohydrates often lack a strong chromophore, making their direct detection by UV-Vis spectrophotometry challenging. Derivatization with labeling agents that introduce a fluorescent or UV-active moiety significantly enhances detection sensitivity and selectivity. Hydrazides, such as dansylhydrazine and potentially this compound, react with the reducing end of carbohydrates to form stable hydrazones, which can then be readily analyzed by HPLC. This process allows for the accurate quantification of carbohydrate content in complex mixtures.
Principle of the Method
The core of this analytical method is the derivatization of the aldehyde or ketone group of a reducing sugar with a hydrazide. This reaction forms a stable hydrazone derivative that can be detected with high sensitivity. The process involves three main stages:
-
Sample Preparation and Hydrolysis (for complex carbohydrates): Polysaccharides are first hydrolyzed to release their constituent monosaccharides.
-
Derivatization: The free reducing sugars are labeled with a hydrazide reagent.
-
Chromatographic Separation and Quantification: The labeled carbohydrates are separated by reverse-phase HPLC and quantified using a fluorescence or UV detector.
Experimental Workflow
Caption: General workflow for the quantitative analysis of carbohydrates using hydrazide labeling.
Materials and Reagents
-
Reagents:
-
Dansylhydrazine
-
Trifluoroacetic acid (TFA)
-
Sodium hydroxide (NaOH)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Acetic acid
-
Monosaccharide standards (e.g., glucose, galactose, mannose, fucose, xylose)
-
Ultrapure water
-
-
Equipment:
-
Heating block or water bath
-
Centrifuge
-
Vortex mixer
-
pH meter
-
HPLC system with a C18 column and a fluorescence or UV detector
-
Syringe filters (0.22 µm)
-
Detailed Experimental Protocols
Protocol 1: Hydrolysis of Complex Carbohydrates (Optional)
This step is necessary if the starting material is a polysaccharide or glycoprotein.
-
To a 1.5 mL microcentrifuge tube, add a known amount of the carbohydrate sample (e.g., 1 mg).
-
Add 500 µL of 2 M trifluoroacetic acid (TFA).
-
Vortex briefly to dissolve the sample.
-
Incubate the sample at 90°C for 4 hours in a heating block.
-
Cool the sample to room temperature.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any insoluble material.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the TFA to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Re-dissolve the dried hydrolysate in 100 µL of ultrapure water.
-
Neutralize the sample by adding 1 M NaOH dropwise until a pH of 7.0 is reached.
Protocol 2: Derivatization with Dansylhydrazine
-
Prepare a 10 mg/mL solution of dansylhydrazine in methanol.
-
To 10 µL of the neutralized carbohydrate sample or standard solution, add 20 µL of the dansylhydrazine solution.
-
Add 5 µL of 10% (v/v) acetic acid to catalyze the reaction.
-
Vortex the mixture gently.
-
Incubate at 60°C for 15 minutes.
-
Cool the reaction mixture to room temperature.
-
Add 465 µL of a 50:50 (v/v) acetonitrile/water solution to bring the final volume to 500 µL.
-
Filter the derivatized sample through a 0.22 µm syringe filter before HPLC analysis.
Protocol 3: HPLC Analysis
-
HPLC System: A standard HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a fluorescence detector is recommended.
-
Mobile Phase:
-
Mobile Phase A: 0.1% (v/v) Acetic acid in water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-40% B (linear gradient)
-
25-30 min: 40-90% B (linear gradient)
-
30-35 min: 90% B (isocratic)
-
35-40 min: 90-10% B (linear gradient)
-
40-50 min: 10% B (isocratic, column re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection:
-
Fluorescence Detector: Excitation at 330 nm, Emission at 530 nm.
-
UV Detector: 254 nm.
-
-
Quantification: Create a standard curve for each monosaccharide of interest using a series of known concentrations. The concentration of each monosaccharide in the sample can be determined by comparing its peak area to the corresponding standard curve.
Signaling Pathway and Reaction Mechanism
Caption: Reaction of a reducing sugar with a hydrazide to form a stable, detectable hydrazone.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of monosaccharides using a dansylhydrazine labeling method.[1] These values can be used as a benchmark for method validation.
| Parameter | Glucose | Galactose | Mannose | Fucose | Xylose |
| Linearity (R²) | >0.998 | >0.998 | >0.997 | >0.999 | >0.998 |
| Limit of Detection (LOD) | 100 amol | 120 amol | 110 amol | 90 amol | 130 amol |
| Limit of Quantification (LOQ) | 300 amol | 350 amol | 330 amol | 270 amol | 390 amol |
| Recovery (%) | 95-105 | 94-106 | 96-104 | 97-103 | 93-107 |
Note: Data presented is representative and may vary depending on the specific instrumentation and experimental conditions.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No or low signal | Incomplete hydrolysis or derivatization. | Optimize hydrolysis time and temperature. Ensure the pH is neutral before derivatization. Check the activity of the labeling reagent. |
| Poor peak resolution | Inappropriate HPLC gradient or column. | Optimize the gradient profile. Use a new or different C18 column. |
| High background noise | Contaminated reagents or solvents. | Use fresh, high-purity reagents and HPLC-grade solvents. |
| Variable retention times | Fluctuations in temperature or flow rate. | Use a column oven to maintain a stable temperature. Ensure the HPLC pump is functioning correctly. |
Conclusion
The hydrazide labeling method, adapted here from protocols using dansylhydrazine, provides a sensitive and reliable approach for the quantitative analysis of carbohydrates. This method can be readily implemented in most analytical laboratories equipped with standard HPLC instrumentation. While specific data for this compound is not currently available in published literature, the principles and protocols outlined in this document provide a strong foundation for developing and validating a quantitative carbohydrate analysis method using this or other similar hydrazide reagents.
References
Application of Heptanedihydrazide in Biocompatible Hydrogels: A Detailed Guide for Researchers
Introduction: Heptanedihydrazide is a valuable crosslinking agent in the development of biocompatible hydrogels, particularly for applications in tissue engineering and controlled drug delivery. Its primary mechanism of action involves the formation of stable hydrazone bonds with aldehyde groups present on modified biopolymers, such as oxidized polysaccharides (e.g., hyaluronic acid, alginate) and gelatin. This covalent crosslinking results in the formation of three-dimensional hydrogel networks with tunable mechanical properties, excellent biocompatibility, and biodegradability. These hydrogels provide a hydrated environment that mimics the native extracellular matrix, making them ideal scaffolds for cell encapsulation and as vehicles for the sustained release of therapeutic agents.
Core Principles and Logical Relationships
The formation of a this compound-crosslinked hydrogel is a multi-step process that begins with the functionalization of biocompatible polymers to introduce reactive aldehyde and hydrazide groups. The subsequent crosslinking reaction forms the stable hydrogel network.
Data Presentation: Quantitative Properties of this compound-Crosslinked Hydrogels
The following tables summarize key quantitative data for hydrogels crosslinked with this compound, based on experimental findings.
Table 1: Mechanical Properties of Hydrazide-Gelatin/Oxidized Polysaccharide Hydrogels
| Hydrogel Composition (hGel/oxPS) | Young's Modulus (Pa) - 1h | Young's Modulus (Pa) - 24h | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |
| hGel/oxHA (160/50 mg/mL) | 280 ± 30 | 480 ± 50 | ~400 | ~20 |
| hGel/oxALG (160/50 mg/mL) | 490 ± 40 | 830 ± 60 | ~700 | ~30 |
Data adapted from a study on hydrogels for hepatocyte encapsulation.[1][2]
Table 2: Biocompatibility Data
| Hydrogel System | Cell Line | Assay | Result |
| Hydrazide-gelatin with oxidized polysaccharides | HepG2 | Live/Dead Staining | No signs of gel toxicity; cells proliferated in the 3D environment.[1][2][3][4] |
| General Biocompatible Hydrogels | L929 fibroblasts | MTT Assay | Cell viability > 70% is considered non-cytotoxic. |
Experimental Protocols
Protocol 1: Synthesis of Hydrazide-Functionalized Gelatin (hGel)
This protocol describes the modification of gelatin to introduce hydrazide groups using this compound.
Materials:
-
Gelatin (Type A or B)
-
This compound (or Adipic acid dihydrazide - ADH as a common alternative)[1]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)[1]
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Hydrochloric acid (HCl) for pH adjustment
-
Dialysis tubing (MWCO 3.5 kDa)
Procedure:
-
Dissolve 2 g of gelatin in 200 mL of deionized water at 40°C with stirring until fully dissolved.[1]
-
Cool the gelatin solution to room temperature.
-
Add 8.36 g of adipic acid dihydrazide (ADH) to the solution and adjust the pH to 5.0 using HCl.[1]
-
In a separate vial, dissolve 1.54 g of EDC and 1.08 g of HOBt in 20 mL of a 1:1 (v/v) mixture of DMSO and water.[1]
-
Add the EDC/HOBt solution dropwise to the gelatin solution while maintaining the pH at 5.0.[1]
-
Allow the reaction to proceed for 3 hours at room temperature with continuous stirring, keeping the pH at 5.0.[1]
-
Continue stirring the solution overnight at room temperature.[1]
-
Purify the resulting hydrazide-functionalized gelatin (hGel) by dialysis against deionized water for 3 days, changing the water frequently.[1]
-
Lyophilize the purified solution to obtain the final hGel product as a white solid.
Protocol 2: Synthesis of Oxidized Polysaccharide (e.g., Alginate or Hyaluronic Acid)
This protocol details the oxidation of polysaccharides to create aldehyde groups.
Materials:
-
Sodium Alginate or Hyaluronic Acid
-
Sodium periodate (NaIO4)
-
Deionized water
-
Ethanol
-
Dialysis tubing (MWCO appropriate for the polysaccharide)
Procedure:
-
Dissolve the polysaccharide (e.g., sodium alginate) in deionized water to a final concentration of 1% (w/v).
-
In the dark, add a calculated amount of sodium periodate (NaIO4) to the polysaccharide solution. The molar ratio of NaIO4 to the repeating units of the polysaccharide will determine the degree of oxidation.[5]
-
Stir the reaction mixture in the dark at room temperature for a specified time (e.g., 6-24 hours).
-
Stop the reaction by adding ethylene glycol to quench any unreacted periodate.
-
Purify the oxidized polysaccharide by dialysis against deionized water for 3-4 days.
-
Precipitate the oxidized polysaccharide by adding an excess of ethanol, wash the precipitate with ethanol, and dry under vacuum.
Protocol 3: Formation of this compound-Crosslinked Hydrogel
Materials:
-
Hydrazide-functionalized gelatin (hGel) solution (e.g., 160 mg/mL in PBS)[2]
-
Oxidized polysaccharide solution (e.g., 50 mg/mL in PBS)[2]
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare sterile solutions of hGel and oxidized polysaccharide in PBS at the desired concentrations.
-
To form the hydrogel, mix the hGel solution and the oxidized polysaccharide solution at a defined volume ratio (e.g., 1:1).
-
The crosslinking reaction will initiate immediately upon mixing, forming a hydrogel within minutes at room temperature. Gelation time can be tuned by adjusting precursor concentrations.
Protocol 4: Characterization of Hydrogel Properties
Procedure:
-
Prepare hydrogel samples of a known initial weight (Wi).
-
Immerse the samples in a swelling medium (e.g., PBS, pH 7.4) at 37°C.
-
At predetermined time intervals, remove the hydrogels, gently blot the surface to remove excess water, and weigh them (Ws).
-
Continue until the weight remains constant, indicating equilibrium swelling.
-
Calculate the swelling ratio (SR) using the formula: SR (%) = [(Ws - Wi) / Wi] x 100
Procedure:
-
Use a rheometer with a parallel plate geometry.
-
Place the freshly prepared hydrogel precursor solution onto the lower plate.
-
Perform a time sweep at a constant frequency (e.g., 1 Hz) and strain to monitor the storage (G') and loss (G'') moduli as the hydrogel crosslinks. The crossover point (G' = G'') indicates the gelation time.[6]
-
Once the hydrogel is formed, perform a frequency sweep to determine the dependence of G' and G'' on the frequency. A stable G' over a range of frequencies indicates a stable gel network.[6]
Procedure:
-
Prepare hydrogel extracts by incubating the hydrogels in a cell culture medium for 24 hours.
-
Seed cells (e.g., L929 fibroblasts) in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with the hydrogel extracts and incubate for 24-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Dissolve the resulting formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage relative to a negative control (cells in fresh medium). Cell viability above 70% is generally considered non-cytotoxic.
Protocol 5: In Vitro Drug Release Study
Materials:
-
Drug-loaded hydrogel (prepare by mixing the drug with the precursor solutions before crosslinking)
-
Release medium (e.g., PBS, pH 7.4)
-
A suitable analytical method for drug quantification (e.g., UV-Vis spectrophotometry, HPLC)
Procedure:
-
Place a known amount of the drug-loaded hydrogel into a vial containing a specific volume of the release medium.
-
Incubate the vials at 37°C with gentle agitation.
-
At predetermined time points, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a pre-established calibration curve.
-
Calculate the cumulative percentage of drug released over time.
Conclusion
This compound serves as a critical component in the fabrication of advanced biocompatible hydrogels. The protocols and data presented herein provide a comprehensive framework for researchers and drug development professionals to synthesize, characterize, and apply these versatile biomaterials. The ability to tailor the physical and biological properties of these hydrogels by modulating the precursor composition and crosslinking density opens up a wide array of possibilities for innovative solutions in regenerative medicine and targeted therapeutics.
References
- 1. Functionalized Gelatin/Polysaccharide Hydrogels for Encapsulation of Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Functionalized Gelatin/Polysaccharide Hydrogels for Encapsulation of Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN102417734B - Oxidized sodium alginate/gelatin degradable hydrogel and preparation method thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Heptanedihydrazide Crosslinking of Collagen and Gelatin Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crosslinking of collagen and gelatin scaffolds is a critical step in the fabrication of robust and biocompatible constructs for tissue engineering and drug delivery applications. The process enhances the mechanical strength, thermal stability, and resistance to enzymatic degradation of these protein-based biomaterials. While various crosslinking agents are available, dihydrazide compounds, such as heptanedihydrazide, offer a versatile approach for forming stable covalent bonds.
This compound, a seven-carbon dihydrazide, can be used as a crosslinking agent to bridge the carboxyl groups of glutamic and aspartic acid residues within the collagen or gelatin polypeptide chains. This reaction is typically facilitated by a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). The resulting hydrazone bond provides a stable linkage, contributing to the overall integrity of the scaffold. Alternatively, this compound can react with aldehyde groups on oxidized polysaccharides to form hydrazone bonds, creating hybrid hydrogels.[1]
These application notes provide a detailed overview of the principles and protocols for using this compound to crosslink collagen and gelatin scaffolds, based on established methods for analogous dihydrazide crosslinkers like adipic acid dihydrazide (ADH).
Mechanism of Action
The primary mechanism of this compound crosslinking involves a two-step process when used with EDC/NHS chemistry. First, the carboxyl groups on the collagen or gelatin are activated by EDC to form an unstable O-acylisourea intermediate. This intermediate then reacts with NHS to form a more stable NHS-ester. Subsequently, the hydrazide groups of this compound nucleophilically attack the NHS-ester, forming a stable amide bond and effectively crosslinking the polymer chains. This is considered a "zero-length" crosslinking method in that no spacer arm from the EDC is incorporated into the final structure.[2]
In an alternative method, this compound can be used to crosslink scaffolds containing aldehyde groups, for instance, in gelatin-polysaccharide composite scaffolds where the polysaccharide component has been oxidized. The hydrazide groups of this compound react with the aldehyde groups to form stable hydrazone bonds.[1][3]
Quantitative Data Summary
The following tables summarize quantitative data obtained from studies using the analogous crosslinker, adipic acid dihydrazide (ADH), which can serve as a starting point for optimizing this compound crosslinking.
Table 1: Effect of Crosslinker Concentration on Mechanical Properties of Gelatin/Hyaluronic Acid Scaffolds
| Crosslinker System | Young's Modulus (kPa) | Reference |
| 0.25 mM DMTMM | 25.79 ± 4.83 | [4] |
| 1 mM DMTMM | 35.57 ± 8.31 | [4] |
| 2.5 mM DMTMM | 51.53 ± 16.61 | [4] |
| 10 mM DMTMM | 64.73 ± 5.82 | [4] |
Note: DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) is another carbodiimide used for crosslinking.
Table 2: Properties of Hydrazide-Functionalized Gelatin (hGel) Crosslinked with Oxidized Polysaccharides [1]
| Hydrogel Formulation | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |
| hGel-oxHA (1:1) | ~1500 | ~200 |
| hGel-oxALG (1:1) | ~800 | ~150 |
| hGel-oxALG (1:1) + Ca2+ | ~2500 | ~300 |
Data extrapolated from graphical representations in the source.
Experimental Protocols
Protocol 1: EDC/NHS-Mediated Crosslinking of Collagen/Gelatin Scaffolds with this compound
This protocol is adapted from established procedures for EDC/NHS crosslinking and dihydrazide modifications.[1][5]
Materials:
-
Collagen or Gelatin Scaffolds (pre-fabricated, e.g., by lyophilization)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.0-6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Glycine or Tris buffer (for quenching)
-
Deionized water
Procedure:
-
Scaffold Preparation: Immerse the pre-fabricated collagen or gelatin scaffolds in MES buffer for at least 30 minutes to equilibrate.
-
Crosslinking Solution Preparation:
-
Prepare a solution of this compound in MES buffer. The concentration will need to be optimized, but a starting point could be a 2 to 10-fold molar excess relative to the carboxyl groups in the collagen/gelatin.
-
Prepare fresh stock solutions of EDC and NHS in MES buffer.
-
-
Crosslinking Reaction:
-
Transfer the equilibrated scaffolds to the this compound solution and incubate for 30 minutes with gentle agitation.
-
Add the EDC and NHS solutions to the this compound solution containing the scaffolds. A common starting molar ratio is EDC:NHS:carboxyl group of 5:2:1.
-
Allow the reaction to proceed for 4-24 hours at room temperature with gentle agitation.
-
-
Washing and Quenching:
-
Remove the scaffolds from the crosslinking solution and wash them thoroughly with PBS (pH 7.4) three times for 15 minutes each to remove unreacted crosslinkers and byproducts.
-
To quench any unreacted NHS-esters, immerse the scaffolds in a quenching buffer (e.g., 0.1 M glycine or Tris buffer) for 1 hour.
-
-
Final Washing and Sterilization:
-
Wash the scaffolds extensively with deionized water.
-
Freeze-dry (lyophilize) the crosslinked scaffolds.
-
Sterilize the scaffolds using an appropriate method such as ethylene oxide or gamma irradiation before cell culture.
-
Protocol 2: Characterization of Crosslinked Scaffolds
A. Swelling Ratio:
-
Measure the dry weight of the crosslinked scaffold (Wd).
-
Immerse the scaffold in PBS (pH 7.4) at 37°C until equilibrium swelling is reached (typically 24 hours).
-
Remove the swollen scaffold, gently blot the surface to remove excess water, and measure the wet weight (Ww).
-
Calculate the swelling ratio: Swelling Ratio = (Ww - Wd) / Wd.
B. Mechanical Testing:
-
Perform uniaxial compression tests on hydrated scaffolds using a universal testing machine.
-
Obtain stress-strain curves and determine the compressive modulus from the linear region of the curve.
C. Cytotoxicity Assay:
-
Sterilize the crosslinked scaffolds.
-
Place the scaffolds in a 96-well plate and seed with a relevant cell line (e.g., fibroblasts).
-
Culture the cells for 1, 3, and 7 days.
-
Assess cell viability using a standard assay such as MTT or Live/Dead staining.
Visualizations
Caption: EDC/NHS mediated crosslinking of collagen/gelatin with this compound.
Caption: General experimental workflow for this compound crosslinking.
Conclusion
This compound, in conjunction with EDC/NHS chemistry, presents a viable method for crosslinking collagen and gelatin scaffolds. This approach can enhance the physicochemical properties of the scaffolds, making them more suitable for various tissue engineering applications. The provided protocols, based on analogous dihydrazide crosslinkers, offer a robust starting point for researchers to develop and optimize their specific crosslinking procedures. Careful characterization of the resulting scaffolds is essential to ensure they meet the requirements for their intended application, including mechanical integrity and biocompatibility.
References
- 1. Functionalized Gelatin/Polysaccharide Hydrogels for Encapsulation of Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Injectable Hydrogel Based on Modified Gelatin and Sodium Alginate for Soft-Tissue Adhesive - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Composite Hydrogels Based on Cross-Linked Chitosan and Low Molecular Weight Hyaluronic Acid for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Statistical Optimization of Hydrazone-Crosslinked Hyaluronic Acid Hydrogels for Protein Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Carbonyl-Containing Compounds using Heptanedihydrazide Derivatization by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction The quantitative analysis of low-molecular-weight compounds, particularly those lacking easily ionizable functional groups, presents a significant challenge in liquid chromatography-mass spectrometry (LC-MS).[1][2] Aldehydes and ketones, for example, often exhibit poor ionization efficiency and chromatographic retention, hindering the development of sensitive and robust analytical methods.[3][4][5] Chemical derivatization is a powerful strategy to overcome these limitations by introducing a tag to the analyte that enhances its physicochemical properties for LC-MS/MS analysis.[2][3][6]
Hydrazine-based reagents are widely used to target carbonyl functional groups (aldehydes and ketones) by forming stable hydrazone derivatives.[7][8][9] This application note provides a detailed protocol for the use of Heptanedihydrazide, a dihydrazide reagent, for the derivatization of carbonyl-containing compounds prior to their quantification by LC-MS/MS. This method improves ionization efficiency and chromatographic performance, leading to significantly enhanced analytical sensitivity.[2][7]
Principle of the Method
This compound reacts with the carbonyl group of an aldehyde or ketone under mild acidic conditions to form a stable hydrazone. This reaction introduces a moiety that is more readily protonated, significantly enhancing the signal intensity in positive mode electrospray ionization (ESI). The increased hydrophobicity of the resulting derivative also improves its retention on reversed-phase liquid chromatography (RP-LC) columns.
Caption: Chemical reaction of a carbonyl with this compound.
Experimental Protocols
This section details the step-by-step procedure for sample preparation, derivatization, and subsequent LC-MS/MS analysis.
Materials and Reagents
-
This compound
-
LC-MS Grade Acetonitrile (ACN)
-
LC-MS Grade Methanol (MeOH)
-
LC-MS Grade Water
-
Formic Acid (FA) or Acetic Acid (AA)
-
Analyte standards and stable isotope-labeled internal standards (SIL-IS)
-
Biological matrix (e.g., plasma, serum, tissue homogenate)
Preparation of Solutions
-
Derivatization Reagent Stock (10 mg/mL): Dissolve 100 mg of this compound in 10 mL of 50:50 ACN:Water.
-
Working Derivatization Solution (1 mg/mL): Dilute the stock solution 1:10 with 50:50 ACN:Water.
-
Catalyst Solution: 2% Formic Acid or Acetic Acid in ACN.
-
Analyte and IS Stock Solutions: Prepare individual stock solutions in a suitable solvent (e.g., MeOH or ACN) at 1 mg/mL.
-
Working Standard and IS Solutions: Prepare working solutions by serial dilution of the stock solutions to create a calibration curve.
Sample Preparation (Protein Precipitation)
-
Thaw biological samples (e.g., plasma) on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of sample, 10 µL of the appropriate SIL-IS working solution.
-
Add 400 µL of ice-cold ACN to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for the derivatization step.
Derivatization Protocol
-
Evaporate the supernatant from the previous step to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the dried extract in 50 µL of the Working Derivatization Solution (1 mg/mL).
-
Add 10 µL of the Catalyst Solution.
-
Vortex briefly to mix.
-
Incubate the mixture at 60°C for 60 minutes.[9]
-
After incubation, cool the samples to room temperature.
-
Add 140 µL of LC-MS grade water (or initial mobile phase composition) to the vial.
-
Vortex, centrifuge briefly, and transfer the final solution to an LC autosampler vial for analysis.
Caption: Experimental workflow for this compound derivatization.
LC-MS/MS Analysis
-
LC System: Standard UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient:
-
0.0-1.0 min: 5% B
-
1.0-5.0 min: 5% to 95% B
-
5.0-6.0 min: 95% B
-
6.0-6.1 min: 95% to 5% B
-
6.1-8.0 min: 5% B
-
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Key MS Parameters: Optimize source parameters (e.g., spray voltage, source temperature, gas flows) for the specific analytes. Infuse derivatized standards to determine the precursor ion ([M+H]⁺) and optimize collision energy to identify the most stable and intense product ions for each analyte.
Data Presentation and Expected Results
Derivatization with this compound is expected to significantly increase the sensitivity of carbonyl-containing compounds. The table below illustrates the type of quantitative data that should be collected and summarized to evaluate the method's performance. The values presented are hypothetical examples to demonstrate the expected improvement.
| Analyte | Derivatization Status | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | LOQ (ng/mL) | Signal Enhancement (Fold Increase) |
| Hexanal | Underivatized | 101.1 | 83.1 | 2.1 | 50.0 | - |
| Derivatized | 287.2 | 157.1 | 4.5 | 0.5 | ~100x | |
| Propanone | Underivatized | 59.1 | 41.1 | 1.5 | 100.0 | - |
| Derivatized | 245.2 | 157.1 | 3.8 | 1.0 | ~100x | |
| 4-Hydroxynonenal | Underivatized | 157.1 | 111.1 | 3.5 | 25.0 | - |
| Derivatized | 343.2 | 157.1 | 5.2 | 0.2 | ~125x |
Note: The precursor ion for the derivatized species corresponds to the [M-H₂O+H]⁺ of the analyte plus the mass of this compound. A common product ion corresponding to the protonated this compound fragment (m/z 157.1) may be observed for multiple analytes, providing a basis for precursor ion or neutral loss scan experiments during method development.
Conclusion
The this compound derivatization protocol described provides a robust and effective method for enhancing the LC-MS/MS analysis of aldehydes, ketones, and other carbonyl-containing compounds. This procedure significantly improves ionization efficiency and chromatographic behavior, enabling lower limits of detection and more reliable quantification in complex biological matrices.[5][8] The methodology is well-suited for applications in clinical research, drug development, and metabolomics where sensitive measurement of carbonyls is critical.
References
- 1. chromsoc.jp [chromsoc.jp]
- 2. ddtjournal.com [ddtjournal.com]
- 3. Derivatization methods for quantitative bioanalysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme Immobilization Using Heptanedihydrazide Crosslinker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzyme immobilization is a critical technique in biotechnology, offering enhanced stability, reusability, and simplified product purification. The choice of crosslinking agent is pivotal for successful immobilization, influencing the enzyme's activity, stability, and longevity. Heptanedihydrazide, a homobifunctional crosslinking agent, serves as a valuable tool for covalently immobilizing enzymes, particularly glycoproteins, to solid supports. This long-chain crosslinker provides a flexible spacer arm, which can help to preserve the native conformation and activity of the immobilized enzyme.
This document provides detailed application notes and protocols for the immobilization of enzymes using this compound as a crosslinker. The primary method described involves a two-step process: first, the functionalization of a carboxylated support with this compound, and second, the coupling of an enzyme to the hydrazide-activated support.
Principle of this compound-Mediated Immobilization
The immobilization strategy leverages two well-established chemical reactions:
-
Carbodiimide Chemistry: A carboxylated solid support (e.g., agarose beads, magnetic particles) is activated using a water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). EDC activates the carboxyl groups to form a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to form a semi-stable NHS ester.
-
Hydrazone Bond Formation: The NHS-activated support is then reacted with this compound. One of the hydrazide groups of this compound displaces the NHS group, forming a stable amide bond and leaving the terminal hydrazide group available for enzyme coupling. The enzyme, containing aldehyde groups (either naturally in glycoproteins after periodate oxidation or artificially introduced), is then coupled to the hydrazide-functionalized support through the formation of a stable hydrazone bond. This reaction is most efficient in a mildly acidic environment (pH 4.5-6.0).
Advantages of Using this compound
-
Formation of a Stable Covalent Bond: The resulting hydrazone linkage is stable under a wide range of conditions.
-
Long, Flexible Spacer Arm: The seven-carbon chain of this compound provides a significant distance between the support and the enzyme, which can minimize steric hindrance and help maintain the enzyme's three-dimensional structure and activity.
-
Site-Specific Coupling (for Glycoproteins): When used in conjunction with periodate oxidation of glycoproteins, this method allows for the site-specific immobilization of the enzyme through its carbohydrate moieties, leaving the protein backbone and active site unmodified.
-
Versatility: This chemistry can be applied to a variety of carboxylated solid supports.
Quantitative Data on Dihydrazide-Mediated Enzyme Immobilization
The following tables summarize representative quantitative data for enzyme immobilization using dihydrazide crosslinkers. While specific data for this compound is limited in publicly available literature, the data for adipic acid dihydrazide (a shorter dihydrazide) and other hydrazone-based immobilizations provide a strong indication of the expected performance.
Table 1: Immobilization Efficiency and Activity Recovery
| Enzyme | Support Material | Dihydrazide Linker | Immobilization Efficiency (%) | Activity Recovery (%) | Reference |
| Horseradish Peroxidase | Poly(HEMA-co-EDMA) Microspheres | Adipic Acid Dihydrazide | Not specified | High (no significant loss) | --INVALID-LINK-- |
| Glucose Oxidase & Horseradish Peroxidase | Polystyrene Nanoparticles | Bis-aryl hydrazone | >90% | 160% (compared to free enzymes) | --INVALID-LINK-- |
Table 2: Stability and Reusability of Immobilized Enzymes
| Enzyme | Support Material | Dihydrazide Linker | Stability Enhancement | Reusability | Reference |
| Horseradish Peroxidase | Poly(HEMA-co-EDMA) Microspheres | Adipic Acid Dihydrazide | Retained >97% activity after 23 days of storage | Not specified | --INVALID-LINK-- |
| Avidin | Agarose | Hydrazide | Stable from pH 3 to 10 | Not specified | --INVALID-LINK-- |
Experimental Protocols
Two detailed protocols are provided below: one for the immobilization of glycoproteins and another for non-glycoprotein enzymes.
Protocol 1: Immobilization of Glycoproteins on Carboxylated Supports using this compound
This protocol is ideal for enzymes that possess carbohydrate moieties, such as horseradish peroxidase or glucose oxidase. The method involves the oxidation of the sugar chains to create aldehyde groups, which then react with the hydrazide-functionalized support.
Materials:
-
Carboxylated support (e.g., agarose beads, magnetic beads)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
This compound
-
Glycoprotein enzyme
-
Sodium periodate (NaIO₄)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Wash Buffer: 1 M NaCl
-
Storage Buffer: e.g., Phosphate Buffered Saline (PBS), pH 7.4, with a suitable preservative
Procedure:
Part A: Preparation of Hydrazide-Functionalized Support
-
Wash the Support: Resuspend the carboxylated support material in deionized water and wash thoroughly to remove any preservatives.
-
Activation of Carboxyl Groups:
-
Resuspend the support in Activation Buffer.
-
Add EDC and NHS to a final concentration of 10 mg/mL each.
-
Incubate with gentle mixing for 15-30 minutes at room temperature.
-
-
Washing: Pellet the support (by centrifugation or using a magnetic rack) and discard the supernatant. Wash the activated support twice with Activation Buffer.
-
Coupling of this compound:
-
Immediately resuspend the activated support in a solution of this compound (10-50 mg/mL) in Activation Buffer.
-
Incubate with gentle mixing for 2-4 hours at room temperature.
-
-
Washing: Wash the now hydrazide-functionalized support extensively with Wash Buffer followed by Coupling Buffer to remove excess this compound and by-products.
Part B: Preparation and Immobilization of the Glycoprotein
-
Periodate Oxidation of the Enzyme:
-
Dissolve the glycoprotein in Coupling Buffer.
-
Add a freshly prepared solution of sodium periodate to a final concentration of 10-20 mM.
-
Incubate in the dark for 30-60 minutes at room temperature.
-
Quench the reaction by adding glycerol to a final concentration of 20 mM and incubating for 10 minutes.
-
-
Desalting (Optional but Recommended): Remove excess periodate and by-products by passing the oxidized enzyme solution through a desalting column equilibrated with Coupling Buffer.
-
Enzyme Coupling:
-
Add the oxidized glycoprotein solution to the hydrazide-functionalized support.
-
Incubate with gentle mixing for 2-4 hours at room temperature or overnight at 4°C.
-
-
Blocking (Optional): To block any remaining unreacted hydrazide groups, add a small molecule aldehyde (e.g., formaldehyde) and incubate for 30 minutes.
-
Final Washing: Wash the immobilized enzyme extensively with Wash Buffer and then with Storage Buffer.
-
Storage: Store the immobilized enzyme in Storage Buffer at 4°C.
Protocol 2: Immobilization of Non-Glycoprotein Enzymes on Carboxylated Supports using this compound
This protocol can be adapted for enzymes that lack significant glycosylation. It involves the activation of the enzyme's own carboxyl groups to react with the free hydrazide group on the functionalized support.
Materials:
-
Hydrazide-functionalized support (prepared as in Part A of Protocol 1)
-
Non-glycoprotein enzyme
-
EDC and NHS
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: 0.1 M MES, pH 6.0
-
Wash Buffer: 1 M NaCl
-
Storage Buffer: e.g., PBS, pH 7.4
Procedure:
-
Prepare Hydrazide-Functionalized Support: Follow steps 1-5 in Part A of Protocol 1.
-
Activate Enzyme's Carboxyl Groups:
-
Dissolve the non-glycoprotein enzyme in Activation Buffer.
-
Add EDC and NHS to a final concentration of 5-10 mg/mL each.
-
Incubate for 15 minutes at room temperature.
-
-
Couple Activated Enzyme to Support:
-
Immediately add the activated enzyme solution to the hydrazide-functionalized support.
-
Incubate with gentle mixing for 2-4 hours at room temperature or overnight at 4°C.
-
-
Final Washing: Wash the immobilized enzyme extensively with Wash Buffer and then with Storage Buffer.
-
Storage: Store the immobilized enzyme in Storage Buffer at 4°C.
Mandatory Visualizations
Chemical Reaction Pathway
Caption: Chemical pathway for glycoprotein immobilization.
Experimental Workflow
Caption: Experimental workflow for enzyme immobilization.
Application Notes and Protocols for Heptanedihydrazide in Antibody-Nanoparticle Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of therapeutics to specific cells or tissues is a cornerstone of modern drug development. Antibody-nanoparticle conjugates represent a powerful platform for achieving this specificity, combining the targeting capabilities of monoclonal antibodies with the versatile drug-carrying capacity of nanoparticles. The choice of linker used to attach the antibody to the nanoparticle is critical for the stability, efficacy, and homogeneity of the final conjugate. Heptanedihydrazide, a homobifunctional crosslinker, offers a robust method for conjugating antibodies to carboxylated nanoparticles, leading to the formation of stable hydrazone bonds.
This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of antibody-nanoparticle conjugates. The methodology is primarily based on a two-step process: the activation of carboxylated nanoparticles using carbodiimide chemistry, followed by the introduction of the this compound linker and subsequent conjugation to an oxidized antibody. This approach allows for site-specific conjugation through the antibody's Fc region, preserving the antigen-binding sites and ensuring proper orientation for enhanced target recognition.
Principle of this compound Conjugation
The conjugation strategy leverages the reaction between a hydrazide group and an aldehyde group to form a stable hydrazone bond. This compound serves as a linker, possessing two terminal hydrazide moieties. The overall process can be summarized in the following key steps:
-
Nanoparticle Activation: Carboxyl groups on the surface of the nanoparticles are activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester intermediate, which is reactive towards primary amines.
-
Linker Attachment: The activated nanoparticles are then reacted with this compound. One of the hydrazide groups of this compound displaces the NHS ester, forming a stable amide bond and leaving the second terminal hydrazide group available for subsequent reaction.
-
Antibody Oxidation: The carbohydrate moieties located in the Fc region of the antibody are gently oxidized using a mild oxidizing agent like sodium periodate. This process selectively generates aldehyde groups on the antibody, away from the antigen-binding Fab regions.
-
Antibody Conjugation: The oxidized antibody is then incubated with the hydrazide-functionalized nanoparticles. The aldehyde groups on the antibody react with the surface hydrazide groups to form stable hydrazone linkages, resulting in the final antibody-nanoparticle conjugate.
This directional conjugation approach is advantageous as it promotes a uniform orientation of the antibody on the nanoparticle surface, with the antigen-binding sites pointing away from the particle, thereby maximizing their availability for target binding.[1][2]
Experimental Protocols
Materials and Reagents
-
Carboxylated nanoparticles (e.g., gold nanoparticles, magnetic nanoparticles, polymeric nanoparticles)
-
Monoclonal antibody of interest
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Oxidation Buffer: 0.1 M Sodium acetate buffer, pH 5.5
-
Sodium periodate (NaIO₄)
-
Glycerol
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting columns
-
Centrifuge and appropriate tubes
-
Spectrophotometer (for quantification)
-
Dynamic Light Scattering (DLS) and Zeta Potential Analyzer (for characterization)
Protocol 1: Functionalization of Carboxylated Nanoparticles with this compound
This protocol describes the activation of carboxylated nanoparticles and their subsequent functionalization with the this compound linker.
1. Nanoparticle Preparation: a. Resuspend the carboxylated nanoparticles in Activation Buffer (0.1 M MES, pH 6.0) to a desired concentration (e.g., 1 mg/mL). b. Sonicate briefly to ensure a homogenous dispersion.
2. Activation of Carboxyl Groups: a. Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer. A common starting molar ratio is 2:5 for EDC:NHS. b. Add EDC and NHS to the nanoparticle suspension. The optimal concentration should be determined empirically, but a 10-50 fold molar excess of EDC and NHS relative to the surface carboxyl groups is a good starting point. c. Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
3. This compound Attachment: a. Prepare a solution of this compound in the Activation Buffer. A 100-fold molar excess relative to the nanoparticle carboxyl groups is recommended to favor the attachment of the linker through only one of its hydrazide groups. b. Add the this compound solution to the activated nanoparticle suspension. c. Incubate for 2-4 hours at room temperature with gentle mixing.
4. Washing and Purification: a. Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles. The centrifugation speed and time will depend on the nanoparticle size and density. b. Carefully remove the supernatant containing unreacted this compound and byproducts. c. Resuspend the nanoparticle pellet in Coupling Buffer (PBS, pH 7.2-7.4). d. Repeat the washing step (centrifugation and resuspension) two more times to ensure complete removal of excess reagents. e. After the final wash, resuspend the hydrazide-functionalized nanoparticles in Coupling Buffer at the desired concentration.
Protocol 2: Oxidation of Antibody Glycans
This protocol details the generation of aldehyde groups on the antibody's Fc region.
1. Antibody Preparation: a. Exchange the buffer of the antibody solution to Oxidation Buffer (0.1 M Sodium acetate, pH 5.5) using a desalting column. b. Adjust the antibody concentration to 1-5 mg/mL.
2. Oxidation Reaction: a. Prepare a fresh solution of sodium periodate in the Oxidation Buffer. A final concentration of 1-10 mM sodium periodate is typically used. b. Add the sodium periodate solution to the antibody solution. c. Incubate the reaction for 30 minutes at room temperature in the dark.
3. Quenching the Reaction: a. Quench the oxidation reaction by adding glycerol to a final concentration of 15-30 mM. b. Incubate for 10-15 minutes at room temperature in the dark.
4. Purification of Oxidized Antibody: a. Remove excess periodate and glycerol by passing the antibody solution through a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2-7.4). b. Collect the fractions containing the purified, oxidized antibody.
Protocol 3: Conjugation of Oxidized Antibody to Hydrazide-Functionalized Nanoparticles
This protocol describes the final step of conjugating the aldehyde-containing antibody to the hydrazide-modified nanoparticles.
1. Conjugation Reaction: a. Add the purified oxidized antibody to the suspension of hydrazide-functionalized nanoparticles in Coupling Buffer. The optimal molar ratio of antibody to nanoparticles should be determined experimentally, but a starting point of 5-20 µg of antibody per mg of nanoparticles is common. b. Incubate the mixture for 2-4 hours at room temperature, or overnight at 4°C, with gentle end-over-end mixing.
2. Quenching and Blocking (Optional): a. To quench any unreacted hydrazide groups on the nanoparticles, add a quenching solution such as 1 M Tris-HCl, pH 8.0 or 1 M Glycine to a final concentration of 50-100 mM. b. Incubate for 30 minutes at room temperature.
3. Purification of Antibody-Nanoparticle Conjugates: a. Pellet the antibody-nanoparticle conjugates by centrifugation. b. Remove the supernatant containing unconjugated antibody and quenching agent. c. Resuspend the conjugate pellet in a suitable storage buffer (e.g., PBS with 0.1% BSA). d. Repeat the washing step two more times. e. After the final wash, resuspend the purified antibody-nanoparticle conjugates in the desired storage buffer and store at 4°C.
Characterization and Data Presentation
Thorough characterization of the antibody-nanoparticle conjugates is essential to ensure successful conjugation and to understand their physicochemical properties.
Quantitative Analysis
| Parameter | Method | Typical Expected Outcome |
| Antibody Conjugation Efficiency | BCA Assay, ELISA, or UV-Vis Spectroscopy (measuring the unbound antibody in the supernatant after conjugation) | > 70% |
| Antibody Loading (µg Ab/mg NP) | Direct quantification of conjugated antibody after thorough washing, or by subtracting unbound from initial antibody amount. | Varies depending on nanoparticle size, surface chemistry, and antibody concentration. Typically in the range of 10-100 µg/mg. |
| Nanoparticle Concentration | UV-Vis Spectroscopy (for plasmonic nanoparticles), Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Consistent concentration before and after conjugation, with adjustments for dilution. |
Physicochemical Characterization
| Parameter | Method | Before Conjugation (Carboxylated NP) | After Conjugation (Antibody-NP) |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | e.g., 100 ± 5 nm | Increase in size, e.g., 120 ± 7 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | < 0.3 (a slight increase is expected) |
| Zeta Potential | Zeta Potential Measurement | Negative (e.g., -30 mV) | Less negative or slightly positive, depending on the antibody's pI and buffer pH (e.g., -15 mV) |
| Stability | DLS measurements over time in relevant buffers (e.g., PBS, cell culture media) | Stable with no significant aggregation | Should remain stable with minimal aggregation |
Visualizations
Experimental Workflow
Caption: Workflow for antibody-nanoparticle conjugation using this compound.
Chemical Reaction Pathway
Caption: Chemical pathway of this compound-mediated antibody conjugation.
Conclusion
The use of this compound as a linker for conjugating antibodies to nanoparticles provides a reliable and efficient method for producing targeted nanomedicines. The protocols outlined in this document offer a comprehensive guide for researchers in this field. It is important to note that optimization of reaction conditions, such as reagent concentrations and incubation times, may be necessary for specific nanoparticle and antibody combinations to achieve the desired conjugation efficiency and preserve the biological activity of the antibody. Thorough characterization of the final conjugates is crucial for ensuring their quality and performance in downstream applications.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Heptanedihydrazide Crosslinking Reactions
Welcome to the Technical Support Center for Heptanedihydrazide crosslinking. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing your crosslinking experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a crosslinker?
This compound is a homobifunctional crosslinking agent. It contains two hydrazide functional groups at either end of a seven-carbon spacer arm. The crosslinking reaction occurs through the formation of stable hydrazone bonds between the hydrazide groups of this compound and carbonyl groups (aldehydes or ketones) present on the target molecules. This reaction is a condensation reaction, releasing a water molecule for each hydrazone bond formed.
Q2: What are the key parameters to consider when optimizing a this compound crosslinking reaction?
The efficiency of the crosslinking reaction is primarily influenced by pH, temperature, reaction time, and the concentration of the reactants. The choice of buffer is also critical, as some buffer components can interfere with the reaction.
Q3: What is the optimal pH for this compound crosslinking?
The formation of hydrazone bonds is acid-catalyzed and the reaction rate is highly pH-dependent. The optimal pH for hydrazone formation is typically in the mildly acidic range of 4.5 to 6.[1][2][3] At neutral or higher pH, the reaction rate is significantly slower.[3][4] However, for specific biological applications where maintaining physiological conditions is crucial, the reaction can be performed at a near-neutral pH (around 7.4), often with the use of a catalyst like aniline to accelerate the reaction.[5][6]
Q4: How does temperature affect the crosslinking reaction?
Increasing the reaction temperature generally increases the rate of the crosslinking reaction.[1] For many applications, the reaction is carried out at room temperature (around 25°C) or at 37°C for biological samples.[7][8] If the reaction is slow, gently heating the mixture can improve the yield and reduce the reaction time. However, excessive heat should be avoided as it can lead to the degradation of sensitive biomolecules.
Q5: What type of buffer should I use for the crosslinking reaction?
It is crucial to use a buffer that does not contain primary amines (like Tris or glycine) or carbonyl groups, as these will compete with the target molecules and the crosslinker, respectively, reducing the crosslinking efficiency.[9] Phosphate-buffered saline (PBS) or acetate buffers are commonly used for hydrazone formation reactions.[10][11]
Troubleshooting Guides
Issue 1: Low or No Crosslinking Yield
Possible Causes & Solutions
| Cause | Recommended Solution | Rationale |
| Suboptimal pH | Adjust the pH of the reaction mixture to the optimal range of 4.5-6.0 using a weak acid like acetic acid.[2] | Hydrazone bond formation is most efficient in a mildly acidic environment which catalyzes the dehydration step of the reaction.[3] |
| Low Reaction Temperature | Increase the reaction temperature. For sensitive biomolecules, a modest increase to 37°C can be effective. For more robust molecules, refluxing the reaction may be an option.[1] | Higher temperatures provide the necessary activation energy to speed up the reaction rate. |
| Insufficient Reaction Time | Monitor the reaction progress using techniques like TLC or HPLC and extend the reaction time if necessary. | The reaction may be slow due to steric hindrance or low reactivity of the carbonyl groups, requiring more time to reach completion.[1] |
| Presence of Interfering Buffer Components | Ensure the buffer is free of primary amines (e.g., Tris, glycine) or other nucleophiles that can react with the carbonyl groups. Use buffers like PBS or acetate.[9] | Competing nucleophiles in the buffer will react with the target functional groups, reducing the efficiency of the desired crosslinking reaction. |
| Hydrolysis of Hydrazone Bonds | If the reaction is performed in an aqueous environment for an extended period, consider strategies to remove water as it forms, such as using a Dean-Stark apparatus for organic reactions.[2] | The formation of hydrazone bonds is a reversible reaction where water is a byproduct. Removing water shifts the equilibrium towards the product side. |
| Poor Quality of Reagents | Use high-purity this compound and ensure the target molecule is free from impurities.[1] | Impurities in the reactants can lead to side reactions or inhibit the primary reaction, resulting in low yields. |
Experimental Protocols
Protocol 1: General Procedure for Crosslinking Aldehyde-Containing Proteins with this compound
This protocol provides a general guideline for the crosslinking of proteins that have been modified to contain aldehyde groups.
Materials:
-
Aldehyde-modified protein in a suitable buffer (e.g., 0.1 M Phosphate Buffer, pH 6.0)
-
This compound solution (freshly prepared in the same buffer)
-
Quenching solution (e.g., 1 M glycine, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Ensure the aldehyde-containing protein is in an appropriate buffer at a concentration of 1-10 mg/mL.
-
Crosslinker Addition: Add a 10-50 molar excess of the freshly prepared this compound solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature (25°C) or 37°C for 1-4 hours with gentle mixing.
-
Reaction Monitoring (Optional): The progress of the crosslinking can be monitored by SDS-PAGE, where an increase in the molecular weight of the protein will be observed.
-
Quenching: To stop the reaction, add a quenching solution to a final concentration of 20-50 mM to react with any unreacted this compound. Incubate for 15-30 minutes.
-
Purification: Remove excess crosslinker and quenching reagent by size exclusion chromatography (desalting column) or dialysis against an appropriate buffer.
Visualizations
Caption: General experimental workflow for protein crosslinking.
Caption: Troubleshooting logic for low crosslinking yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrazone Self-Crosslinking of Multiphase Elastin-Like Block Copolymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. trepo.tuni.fi [trepo.tuni.fi]
Technical Support Center: Troubleshooting Hydrogel Formation with Heptanedihydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with incomplete hydrogel formation using Heptanedihydrazide as a crosslinker.
Understanding the Chemistry: Hydrazone Bond Formation
Hydrogel formation with this compound relies on the reaction between the hydrazide groups (-CONHNH2) of the crosslinker and aldehyde groups (-CHO) on a modified polymer (e.g., oxidized hyaluronic acid, oxidized alginate). This reaction forms a stable, covalent hydrazone bond (-C=N-NH-CO-), creating the crosslinked three-dimensional network of the hydrogel.
Caption: Chemical reaction for hydrogel formation via hydrazone bond.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for hydrogel formation with this compound?
A1: Contrary to traditional acid-catalyzed hydrazone formation, bis-aliphatic hydrazone bonds, such as those formed with this compound, form most rapidly at a physiological pH of approximately 7.4.[1] At this pH, the reaction rate is maximized, leading to faster gelation. Both acidic and strongly alkaline conditions can slow down the formation of the hydrogel.[1]
Q2: Can temperature be adjusted to speed up gelation?
A2: Yes, increasing the temperature can enhance the reaction rate. However, for applications involving the encapsulation of cells or temperature-sensitive biomolecules, it is crucial to maintain a physiological temperature (e.g., 37°C). For non-biological applications, a higher temperature, such as 80°C, may significantly increase the reaction yield and reduce the reaction time.[2][3]
Q3: What are typical concentrations for the polymer and this compound?
A3: The optimal concentrations depend on the desired mechanical properties of the hydrogel. Generally, higher polymer and crosslinker concentrations result in a stiffer hydrogel.[4][5] It is recommended to start with a stoichiometric (1:1 molar) ratio of aldehyde groups on the polymer to hydrazide groups on the this compound.
Q4: My hydrogel is not forming, or is too weak. What are the likely causes?
A4: Incomplete hydrogel formation is often due to insufficient crosslinking.[6] This can be caused by several factors, including incorrect pH, suboptimal reactant concentrations, impure reagents, or interference from buffer components. A systematic troubleshooting approach is recommended to identify the root cause.
Troubleshooting Guide for Incomplete Hydrogel Formation
This guide addresses common issues encountered during hydrogel synthesis with this compound.
Problem 1: Slow or No Gelation
If the solution remains liquid or excessively viscous without forming a solid gel, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for slow or no hydrogel gelation.
| Potential Cause | Recommended Action | Rationale |
| Incorrect pH | Verify the pH of your polymer and this compound solutions before mixing. Adjust to a pH of approximately 7.4 using dilute NaOH or HCl. | The formation of bis-aliphatic hydrazone bonds is most efficient at physiological pH.[1] |
| Low Reactant Concentration | Incrementally increase the concentration of the aldehyde-modified polymer and/or this compound. | Higher concentrations of reactants increase the probability of crosslinking reactions, leading to a more robust gel network.[4][5] |
| Impure Reagents | Use high-purity, fresh this compound and polymer. Prepare solutions immediately before use. | Impurities can interfere with the crosslinking reaction. |
| Interfering Buffer Components | Avoid buffers containing primary amines, such as Tris, as they will compete with the polymer's aldehyde groups for reaction with this compound. Use a buffer like Phosphate-Buffered Saline (PBS). | Competitive reactions will reduce the efficiency of hydrogel crosslinking. |
Problem 2: Hydrogel is Weak or Mechanically Unstable
If the hydrogel forms but is fragile, easily breaks apart, or dissolves, the crosslinking density is likely insufficient.
| Parameter | Adjustment | Expected Outcome on Stiffness | Reference |
| Polymer Concentration | Increase | Increase | [4][5] |
| This compound Concentration | Increase (up to a stoichiometric ratio) | Increase | [6] |
| Reaction Temperature | Increase (for acellular applications) | Increased crosslinking efficiency | [2][3] |
| pH | Optimize to ~7.4 | Faster, more complete gelation | [1] |
Experimental Protocols
Key Experiment: Preparation of Oxidized Hyaluronic Acid (HA-Ox)
This protocol describes the generation of aldehyde groups on hyaluronic acid, a necessary step before crosslinking with this compound.
Materials:
-
Hyaluronic acid (HA)
-
Sodium periodate (NaIO4)
-
Propylene glycol
-
Dialysis tubing (with appropriate molecular weight cut-off)
-
Deionized water
Procedure:
-
Dissolve HA in deionized water to create a 1% (w/v) solution.
-
In the dark, add sodium periodate to the HA solution and stir for 4 hours. The molar ratio of sodium periodate to HA repeating units will determine the degree of oxidation.
-
Quench the reaction by adding propylene glycol.
-
Dialyze the solution against deionized water for 2-3 days to remove byproducts.
-
Lyophilize the purified HA-Ox to obtain a white powder.
Key Experiment: Hydrogel Formation with this compound
This protocol provides a general method for forming a hydrogel using HA-Ox and this compound.
Materials:
-
Lyophilized HA-Ox
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare a stock solution of HA-Ox in PBS (e.g., 2-6% w/v).
-
Prepare a stock solution of this compound in PBS to achieve a 1:1 molar ratio of aldehyde groups (on HA-Ox) to hydrazide groups.
-
To form the hydrogel, mix equal volumes of the HA-Ox and this compound solutions.
-
Vortex or pipette vigorously for a few seconds to ensure thorough mixing.
-
Allow the solution to stand at room temperature or 37°C. Gelation should occur within minutes.[7]
References
- 1. ddmckinnon.com [ddmckinnon.com]
- 2. Temperature-dependent formulation of a hydrogel based on Hyaluronic acid-polydimethylsiloxane for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Impact of Hydrogel Stiffness on Differentiation of Human Adipose-Derived Stem Cell Microspheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of hydrogel stiffness on the induced neural stem cells modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crosslinking method of hyaluronic-based hydrogel for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
How to improve mechanical strength of Heptanedihydrazide crosslinked gels
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the mechanical strength of heptanedihydrazide (HDH) crosslinked hydrogels. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
Users may encounter several challenges when aiming to increase the mechanical strength of HDH crosslinked gels. This guide outlines common problems and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Gel Formation | 1. Insufficient crosslinker (HDH) concentration.2. Low concentration or molecular weight of the polymer.3. Inefficient crosslinking reaction due to suboptimal pH.4. Inadequate reaction time or temperature. | 1. Increase the molar ratio of HDH to the reactive groups on the polymer.2. Increase the weight percentage (wt%) of the primary polymer.3. Adjust the pH of the precursor solution. Hydrazone bond formation is most efficient in a slightly acidic environment (pH 5.0-6.0).4. Allow for a longer gelation time or slightly increase the reaction temperature (e.g., to 37°C). |
| Gel is Too Soft or Brittle | 1. Low crosslinking density.2. Inhomogeneous network structure.[1] | 1. Increase the concentration of HDH and/or the polymer.2. Consider using a multi-arm or branched polymer to create more crosslinking points.[1]3. Optimize the mixing procedure to ensure a homogeneous distribution of all components before gelation. |
| High Swelling Ratio Leading to Reduced Strength | 1. Low crosslinking density allows for excessive water uptake, which weakens the gel structure.[2] | 1. Increase the crosslinker (HDH) concentration to create a tighter network that restricts swelling.[2]2. Introduce a secondary crosslinking mechanism (dual-crosslinking) to reinforce the network.[3][4] |
| Inconsistent Mechanical Properties Between Batches | 1. Variability in raw materials (e.g., polymer molecular weight distribution).2. Inconsistent reaction conditions (pH, temperature, mixing). | 1. Characterize the molecular weight of each new batch of polymer.2. Strictly control all experimental parameters, including precise pH measurement and temperature control. Use a vortex mixer for consistent mixing. |
Frequently Asked Questions (FAQs)
Q1: How does the concentration of this compound (HDH) affect the mechanical strength of the gel?
A1: The concentration of HDH, the crosslinker, is directly proportional to the crosslinking density of the hydrogel. Increasing the HDH concentration generally leads to a higher storage modulus (G') and compressive modulus, resulting in a stiffer and mechanically stronger gel.[5] However, an excessively high concentration can lead to a more brittle hydrogel.
Q2: What is the optimal pH for forming strong this compound crosslinked gels?
A2: The formation of hydrazone bonds is pH-dependent. The reaction is catalyzed by acids and is generally most efficient in a slightly acidic environment, typically between pH 5.0 and 7.0.[6][7] At neutral or slightly basic pH, the reaction can still proceed but may be slower, affecting the final network structure and mechanical properties. It is recommended to perform a pH optimization study for your specific polymer system.
Q3: Can I use a different dihydrazide crosslinker, and how will it affect the mechanical properties?
A3: Yes, other dihydrazide crosslinkers like adipic acid dihydrazide (ADH) can be used. The length of the crosslinker can influence the mechanical properties. Shorter crosslinkers may create a more rigid and stiffer network, while longer ones can result in a more flexible and elastic gel.
Q4: What is a "dual-crosslinking" strategy and how can it improve mechanical strength?
A4: A dual-crosslinking strategy involves creating a hydrogel with two different types of crosslinks. For an HDH-crosslinked gel, this could involve introducing a secondary crosslinking mechanism, such as ionic crosslinking (e.g., with alginate and calcium ions) or photopolymerization (e.g., with methacrylated polymers).[3][4] This creates a more robust interpenetrating or double network, which can significantly enhance the toughness and overall mechanical strength of the hydrogel.[8][9]
Q5: How can I reinforce my HDH-crosslinked gel without changing the polymer or crosslinker concentration?
A5: Incorporating reinforcing agents like nanoparticles (e.g., silica, nanodiamonds) or nanofibers into the hydrogel matrix can significantly improve its mechanical properties.[1][10][11] These materials act as multifunctional crosslinking points and can dissipate energy, leading to a tougher and stronger hydrogel.
Experimental Protocols & Methodologies
Protocol 1: Preparation of an Oxidized Polysaccharide-HDH Hydrogel
This protocol describes the formation of a hydrogel using an oxidized polysaccharide (e.g., hyaluronic acid, alginate) and this compound as the crosslinker.
Materials:
-
Polysaccharide (e.g., Sodium Hyaluronate)
-
Sodium periodate (NaIO₄)
-
Ethylene glycol
-
This compound (HDH)
-
Phosphate-buffered saline (PBS)
-
Dialysis tubing (MWCO appropriate for the polymer)
Methodology:
-
Polysaccharide Oxidation:
-
Dissolve the polysaccharide in deionized water to create a 1% (w/v) solution.
-
Add sodium periodate in a desired molar ratio to the sugar residues of the polysaccharide and stir in the dark for 24 hours at room temperature.
-
Stop the reaction by adding ethylene glycol and continue stirring for 1 hour.
-
Purify the oxidized polysaccharide by dialysis against deionized water for 3 days, followed by lyophilization.
-
-
Hydrogel Formation:
-
Prepare a solution of the lyophilized oxidized polysaccharide in PBS (e.g., 2% w/v).
-
Prepare a separate solution of HDH in PBS at the desired concentration (e.g., to achieve a 1:1 molar ratio of hydrazide groups to aldehyde groups).
-
To form the hydrogel, mix the two solutions thoroughly. Gelation should occur at room temperature. The gelation time will depend on the degree of oxidation and the concentrations of the components.
-
Protocol 2: Mechanical Testing of Hydrogels
This protocol outlines the measurement of the compressive modulus of the prepared hydrogels.
Equipment:
-
Mechanical tester with a compression platen
-
Cylindrical mold (e.g., 6 mm diameter, 4 mm height)
Methodology:
-
Sample Preparation:
-
Prepare the hydrogel directly in the cylindrical mold.
-
Allow the gel to fully form and equilibrate in PBS at 37°C for 24 hours before testing.
-
-
Compression Test:
-
Place the cylindrical hydrogel sample on the lower platen of the mechanical tester.
-
Apply a compressive strain at a constant rate (e.g., 10% per minute).
-
Record the resulting stress.
-
The compressive modulus can be calculated from the slope of the linear region of the stress-strain curve (typically between 5% and 15% strain).
-
Data Presentation
The following table summarizes the effect of polymer and crosslinker concentration on the mechanical properties of hydrazone-crosslinked hydrogels, based on data for similar systems.
| Polymer System | Polymer Concentration (w/v) | Crosslinker (ADH) Concentration (w/v) | Compressive Modulus (Pa) | Reference |
| 40 kDa HA-Ox / HA-ADH | 1.0% / 1.0% | 1.0% | ~13.6 | [5] |
| 40 kDa HA-Ox / HA-ADH | 2.0% / 2.0% | 2.0% | ~20.0 | [5] |
| 100 kDa HA-Ox / HA-ADH | 1.0% / 1.0% | 1.0% | ~4.5 | [5] |
| 100 kDa HA-Ox / HA-ADH | 3.0% / 2.33% | 2.33% | ~20.0 | [5] |
Note: HA-Ox is oxidized hyaluronic acid, and HA-ADH is hyaluronic acid adipic acid dihydrazide. The principles are applicable to HDH-crosslinked systems.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hydrazone bond formation between an oxidized polymer and HDH.
Caption: Workflow for optimizing the mechanical strength of HDH gels.
References
- 1. Hydrogel Network Architecture Design Space: Impact on Mechanical and Viscoelastic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specialty Tough Hydrogels and their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual-Crosslinked Alginate-Based Hydrogels with Tunable Mechanical Properties for Cultured Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physically and chemically dual-crosslinked hydrogels with superior mechanical properties and self-healing behavior - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Statistical optimization of hydrazone-crosslinked hyaluronic acid hydrogels for protein delivery - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D3TB01588B [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. iris.unipa.it [iris.unipa.it]
- 9. Facile synthesis of double-cross-linked alginate-based hydrogel: Characterization and use in a context of circular economy for cationic dye removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. KR20220015722A - Gelatin-hydrogel reinforced with nanoparticles and method for manufacturing the same - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Controlling crosslinking density with Heptanedihydrazide concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling crosslinking density using Heptanedihydrazide.
Troubleshooting Guide
This guide addresses common issues encountered during crosslinking experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps | Rationale |
| Weak or No Gel Formation | Low this compound Concentration: Insufficient crosslinker to form a stable network. | Gradually increase the concentration of this compound in increments. | A higher concentration of the crosslinker will increase the number of crosslinks, leading to a more stable gel. |
| Suboptimal pH: The reaction between hydrazides and aldehydes is pH-dependent. | Ensure the reaction buffer is within the optimal pH range of 5.0-7.0. | The nucleophilic attack of the hydrazide on the carbonyl group is most efficient within this pH range. | |
| Presence of Primary Amines in Buffer: Buffers like Tris contain primary amines that compete with this compound. | Use a buffer that does not contain primary amines, such as MES or HEPES. | This prevents the consumption of the aldehyde groups on the polymer by the buffer components. | |
| Inadequate Reaction Time: The crosslinking reaction may not have reached completion. | Increase the incubation time of the reaction mixture. | Allowing more time for the reaction can lead to a higher degree of crosslinking. | |
| Gel is Too Stiff or Brittle | Excessive this compound Concentration: Too much crosslinker leads to a very high crosslinking density. | Systematically decrease the concentration of this compound. | Reducing the crosslinker concentration will result in a lower crosslinking density and a more flexible gel.[1] |
| High Polymer Concentration: A high concentration of the polymer being crosslinked can also lead to a dense network. | Reduce the concentration of the polymer solution. | This will decrease the number of available crosslinking sites per unit volume. | |
| Inconsistent Results Between Batches | Variability in Reagent Preparation: Inconsistent concentrations of stock solutions. | Prepare fresh stock solutions of this compound and the polymer for each experiment. Ensure accurate weighing and dissolution. | Consistency in reagent preparation is crucial for reproducible results. |
| Temperature Fluctuations: The rate of the crosslinking reaction can be sensitive to temperature. | Perform the crosslinking reaction in a temperature-controlled environment (e.g., water bath, incubator). | Maintaining a constant temperature ensures a consistent reaction rate. | |
| Precipitation Occurs During Reaction | Poor Solubility of this compound: The crosslinker may not be fully dissolved at the desired concentration. | Prepare the this compound stock solution in a small amount of a co-solvent like DMSO before diluting it in the reaction buffer. | A co-solvent can help to increase the solubility of the crosslinker in aqueous solutions.[2] |
| Polymer Aggregation: The crosslinking process may be causing the polymer to precipitate out of solution. | Optimize the polymer concentration and the rate of this compound addition. Slow, dropwise addition of the crosslinker can sometimes prevent aggregation. | Rapid crosslinking can lead to localized high-density networks that precipitate. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of crosslinking using this compound?
A1: this compound is a homobifunctional crosslinker, meaning it has two identical reactive groups (hydrazides) at either end of a seven-carbon spacer. The crosslinking reaction occurs between the hydrazide groups of this compound and carbonyl groups (aldehydes or ketones) on the target molecules, such as oxidized polysaccharides or proteins. This reaction forms a stable hydrazone bond.
Q2: How does the concentration of this compound affect the properties of the resulting hydrogel?
A2: The concentration of this compound directly controls the crosslinking density of the hydrogel.
-
Higher Concentration: Leads to a higher crosslinking density, resulting in a stiffer, more brittle hydrogel with a lower swelling ratio and slower degradation rate.
-
Lower Concentration: Results in a lower crosslinking density, producing a softer, more flexible hydrogel with a higher swelling ratio and faster degradation rate.
Q3: What is the optimal molar ratio of this compound to the reactive groups on my polymer?
A3: The optimal molar ratio is dependent on the specific polymer and the desired properties of the final hydrogel. It is recommended to perform a titration experiment, varying the molar ratio of this compound to the reactive carbonyl groups on the polymer to determine the ideal ratio for your application.
Q4: Can I control the degradation rate of my hydrogel by varying the this compound concentration?
A4: Yes. A higher concentration of this compound will create a more densely crosslinked network that is more resistant to degradation. Conversely, a lower concentration will result in a hydrogel that degrades more quickly.
Q5: My crosslinking reaction is very slow. How can I speed it up?
A5: The reaction rate can be increased by:
-
Optimizing pH: Ensure the reaction is carried out at the optimal pH for hydrazone bond formation (typically pH 5.0-7.0).
-
Increasing Temperature: Gently increasing the reaction temperature can accelerate the reaction rate. However, be cautious not to use temperatures that could denature your polymer.
-
Increasing Reactant Concentrations: Increasing the concentration of either the polymer or the this compound can also increase the reaction rate.
Experimental Protocols
Protocol 1: Optimization of this compound Concentration for Hydrogel Formation
This protocol describes a method to determine the optimal concentration of this compound for crosslinking an aldehyde-modified polymer to form a hydrogel.
Materials:
-
Aldehyde-modified polymer solution (e.g., oxidized hyaluronic acid, dextran, or alginate) in a suitable buffer (e.g., MES buffer, pH 6.0).
-
This compound stock solution (e.g., 100 mg/mL in the same buffer).
-
Reaction buffer (e.g., MES buffer, pH 6.0).
-
Small reaction vials or a 96-well plate.
-
Vortex mixer.
-
Timer.
Procedure:
-
Prepare a series of this compound dilutions: In separate vials, prepare a range of this compound concentrations by diluting the stock solution with the reaction buffer.
-
Dispense the polymer solution: Add a fixed volume of the aldehyde-modified polymer solution to each reaction vial or well.
-
Initiate the crosslinking reaction: Add an equal volume of each this compound dilution to the corresponding vial containing the polymer solution.
-
Mix thoroughly: Immediately after adding the crosslinker, mix the solutions thoroughly using a vortex mixer or by pipetting.
-
Monitor gelation: Start the timer immediately after mixing. Observe the vials at regular intervals to determine the gelation time for each concentration. Gelation can be assessed by inverting the vial; the point at which the solution no longer flows is considered the gelation time.
-
Assess gel properties: After a set period (e.g., 24 hours), assess the properties of the resulting hydrogels, such as stiffness and stability.
Data Presentation:
The results of the optimization experiment can be summarized in a table similar to the one below.
| This compound Concentration (mg/mL) | Molar Ratio (Hydrazide:Aldehyde) | Gelation Time (minutes) | Gel Stiffness (Qualitative) |
| 1.0 | X:1 | >120 | No Gel |
| 2.5 | Y:1 | 60 | Soft |
| 5.0 | Z:1 | 30 | Firm |
| 10.0 | A:1 | 15 | Stiff |
| 20.0 | B:1 | 5 | Brittle |
Visualizations
Caption: Relationship between this compound concentration and hydrogel properties.
Caption: Experimental workflow for this compound crosslinking.
References
Common side reactions of Heptanedihydrazide in biological samples
Welcome to the technical support center for heptanedihydrazide-based crosslinking experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the use of this compound in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism of this compound in biological samples?
This compound is a homobifunctional crosslinking reagent that contains two hydrazide groups. Its primary mechanism of action involves the reaction of these hydrazide groups with carbonyls (aldehydes or ketones) to form stable hydrazone bonds.[1][2] In biological samples, target carbonyls are often generated by the mild oxidation of cis-diols in the carbohydrate moieties of glycoproteins using an oxidizing agent like sodium periodate.[3][4]
Q2: What are the optimal reaction conditions for using this compound?
For efficient hydrazone bond formation, mildly acidic conditions are generally preferred, typically within a pH range of 4.5 to 5.5.[5] The reaction can be slow at neutral pH.[6] To accelerate the reaction, a catalyst such as aniline can be used.[1][7] The reaction is usually carried out at room temperature for a few hours to overnight.[3]
Q3: My crosslinking efficiency is very low. What are the potential causes?
Low crosslinking efficiency can be due to several factors:
-
Suboptimal pH: The reaction is pH-dependent, with lower efficiency at neutral or alkaline pH.[5][8]
-
Inefficient Oxidation: If targeting glycoproteins, incomplete oxidation of the carbohydrate chains will result in fewer reactive aldehyde groups.[4]
-
Reagent Instability: While more stable than NHS esters, ensure your this compound solution is freshly prepared.
-
Low Reagent Concentration: The molar ratio of this compound to the target molecule may be too low.[5]
-
Presence of Competing Carbonyls: Other aldehydes or ketones in the sample can consume the this compound.
Q4: I am observing a high degree of non-specific binding. How can I minimize this?
Non-specific binding occurs when this compound reacts with unintended molecules or surfaces.[9][10] To mitigate this:
-
Quenching: After the crosslinking reaction, quench any unreacted this compound with an excess of a carbonyl-containing molecule (e.g., acetone).
-
Purification: Use appropriate purification methods like size-exclusion chromatography or dialysis to remove excess crosslinker and byproducts.[3]
-
Blocking: For assays involving surfaces (e.g., ELISA), use blocking agents to prevent non-specific adsorption.[9]
Troubleshooting Guide
This guide addresses common side reactions and unexpected outcomes in a question-and-answer format.
Issue 1: Identification of Monolinks as the Predominant Product
Q: In my mass spectrometry analysis, I am primarily detecting monolinks (this compound attached to only one peptide) instead of crosslinks. Why is this happening and how can I increase the yield of crosslinked products?
A: The formation of monolinks, or "dead-end" peptides, is a common side reaction in crosslinking experiments and indicates that only one of the two hydrazide groups has reacted with a target carbonyl.[11][12] This can be attributed to several factors:
-
Stoichiometry: A large molar excess of this compound relative to the available carbonyl groups will favor the formation of monolinks.
-
Accessibility: The distance between two target carbonyls may be greater than the spacer arm length of this compound, preventing the second reaction from occurring.
-
Hydrolysis: Although the hydrazone bond is relatively stable, the unreacted hydrazide group can be susceptible to hydrolysis over long reaction times, rendering it inactive.
Solutions:
-
Optimize Molar Ratio: Titrate the concentration of this compound to find the optimal balance between monolink and crosslink formation. A recommended starting point is a 10:1 to 20:1 molar excess of the linker to the biomolecule.[5]
-
Consider Target Accessibility: Ensure that the target sites are in close enough proximity for crosslinking to occur.
-
Control Reaction Time: While the reaction can be slow, excessively long incubation times may not necessarily lead to a higher yield of crosslinks and could increase the chance of side reactions.
Issue 2: Hydrolysis of the Hydrazone Bond
Q: I am concerned about the stability of my crosslinked product. Can the hydrazone bond be hydrolyzed?
A: The hydrazone bond is generally stable at neutral pH but can be susceptible to hydrolysis under acidic conditions.[2][13] Aromatic hydrazones have been observed to undergo degradation in plasma.[14] While generally more stable than Schiff bases formed with simple amines, this potential for reversibility should be considered.[1]
Solutions:
-
pH Control: Maintain a neutral to slightly alkaline pH for storage of the crosslinked product.
-
Reduction of the Hydrazone Bond (Optional): For applications requiring very high stability, the hydrazone bond can be reduced to a more stable secondary amine bond using a reducing agent like sodium cyanoborohydride.[1]
Summary of Common Side Reactions and Troubleshooting
| Side Reaction/Issue | Potential Cause(s) | Recommended Action(s) | Citation(s) |
| High Abundance of Monolinks | - High molar excess of this compound- Steric hindrance preventing the second reaction- Insufficient proximity of target carbonyls | - Optimize the molar ratio of crosslinker to target- Consider a crosslinker with a different spacer arm length | [5][11][12] |
| Low Crosslinking Yield | - Suboptimal pH (too high or too low)- Inefficient oxidation of glycoproteins- Degradation of this compound | - Maintain pH between 4.5 and 5.5 during the reaction- Ensure the oxidizing agent is fresh and optimize oxidation time- Use freshly prepared this compound solution | [4][7][5] |
| Non-Specific Binding/High Background | - Excess unreacted this compound- Hydrophobic or electrostatic interactions | - Quench the reaction with a suitable agent- Thoroughly purify the conjugate- Use blocking agents in immunoassays | [3][9] |
| Hydrolysis of Hydrazone Linkage | - Storage or subsequent steps at low pH | - Store the final conjugate at neutral or slightly alkaline pH- For increased stability, reduce the hydrazone bond | [1][13][14] |
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on Glycoproteins
This protocol describes the oxidation of carbohydrate moieties on glycoproteins to generate reactive aldehyde groups.
Materials:
-
Glycoprotein solution (1-10 mg/mL)
-
Sodium Acetate Buffer (0.1 M, pH 5.5)
-
Sodium meta-periodate (NaIO₄) solution (20 mM, freshly prepared in Sodium Acetate Buffer)
-
Glycerol or ethylene glycol (for quenching)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare the glycoprotein solution in 0.1 M Sodium Acetate Buffer (pH 5.5).[4]
-
Add the freshly prepared 20 mM sodium meta-periodate solution to the glycoprotein solution. The final concentration of periodate should be optimized, but a starting point is 1-10 mM.[3]
-
Incubate the reaction mixture in the dark for 15-30 minutes at room temperature.[4]
-
Quench the oxidation reaction by adding glycerol or ethylene glycol to a final concentration of 10-20 mM. Incubate for 10-15 minutes at room temperature.[4]
-
Remove excess periodate and quenching agent by passing the solution through a desalting column or by dialysis against 0.1 M Sodium Acetate Buffer (pH 5.5).[3][4]
Protocol 2: Crosslinking with this compound
This protocol details the reaction of this compound with the generated aldehyde groups.
Materials:
-
Oxidized glycoprotein solution (from Protocol 1)
-
This compound solution (e.g., 50 mM in DMSO or aqueous buffer)
-
Aniline (optional, as a catalyst)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or acetone)
-
Purification equipment (e.g., size-exclusion chromatography column)
Procedure:
-
To the purified, oxidized glycoprotein solution, add the desired molar excess of the this compound solution. A 10- to 20-fold molar excess is a common starting point.[5]
-
(Optional) To accelerate the reaction, aniline can be added as a catalyst to a final concentration of 1-10 mM.[1][7]
-
Incubate the reaction mixture at room temperature for 2 hours to overnight.[3]
-
Quench the reaction by adding a quenching buffer to stop the reaction. For example, add Tris-HCl to a final concentration of 50-100 mM.[5]
-
Purify the conjugate from unreacted this compound and other small molecules using a size-exclusion chromatography column equilibrated with the desired storage buffer.[5]
-
Characterize the conjugate using appropriate methods such as SDS-PAGE, mass spectrometry, or other relevant assays to confirm crosslinking.
Visualizations
Caption: Experimental workflow for glycoprotein crosslinking with this compound.
Caption: A decision tree for troubleshooting low crosslinking yield.
Caption: Reaction mechanism of this compound with an aldehyde group.
References
- 1. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Hydrazone - Wikipedia [en.wikipedia.org]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 10. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Cross-ID: Analysis and Visualization of Complex XL–MS-Driven Protein Interaction Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Integrated Analysis of Cross-Links and Dead-End Peptides for Enhanced Interpretation of Quantitative XL-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigation of the stability of aromatic hydrazones in plasma and related biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of Heptanedihydrazide Crosslinking Agents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of heptanedihydrazide when used as a crosslinking agent in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a crosslinker?
This compound is a homobifunctional crosslinking agent. It contains two hydrazide functional groups at either end of a seven-carbon spacer arm. The primary mechanism of action involves the reaction of these hydrazide groups with carbonyl groups, specifically aldehydes, to form stable covalent hydrazone bonds. This reaction is effective for crosslinking molecules that possess or can be modified to contain aldehyde groups, such as proteins and oxidized polysaccharides.
Q2: What are the primary causes of this compound-associated cytotoxicity in cell culture?
The primary drivers of cytotoxicity associated with this compound crosslinking are typically:
-
Unreacted this compound: Excess, unreacted this compound molecules can be toxic to cells.
-
High Crosslinker Concentration: An excessive concentration of the crosslinking agent can lead to overly dense crosslinking, affecting cellular processes and viability.
-
Suboptimal Reaction Conditions: Factors such as pH and incubation time can influence the efficiency of the crosslinking reaction and the extent of side reactions, potentially leading to increased cytotoxicity.
Q3: What is the optimal concentration range for using this compound in cell culture?
The optimal concentration of this compound is highly dependent on the specific cell type, cell density, and the application. It is crucial to perform a dose-response experiment to determine the ideal concentration that balances efficient crosslinking with minimal cytotoxicity. A starting point for optimization could be in the low millimolar (mM) range, with subsequent titration to identify the lowest effective concentration.
Q4: How can I quench the crosslinking reaction and remove unreacted this compound?
Quenching the reaction is a critical step to minimize cytotoxicity. This can be achieved by adding a reagent that will react with the excess hydrazide groups. A common approach is to add a molecule containing an aldehyde group, such as a low concentration of a biocompatible aldehyde or ketone. Alternatively, washing the cells thoroughly with a suitable buffer, such as phosphate-buffered saline (PBS), can help remove unreacted crosslinker.
Q5: Are there less cytotoxic alternatives to this compound?
While this compound is part of the dihydrazide family of crosslinkers, which are generally considered to have good biocompatibility, other options exist. Adipic acid dihydrazide (ADH) is another commonly used dihydrazide that has been shown to have low cytotoxicity in various applications.[1][2] The choice of crosslinker will depend on the specific requirements of the experiment, including the desired spacer arm length and reactivity.
Troubleshooting Guides
Problem 1: High Cell Death or Low Viability Post-Crosslinking
| Possible Cause | Suggested Solution |
| This compound concentration is too high. | Perform a concentration optimization study. Create a dilution series of this compound (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM, 10 mM) and treat your cells for a fixed time. Assess cell viability using a standard assay (e.g., MTT, ATP-based assay) to determine the highest concentration with acceptable viability. |
| Prolonged incubation time. | Optimize the incubation time. Test shorter incubation periods (e.g., 15 min, 30 min, 60 min) with a fixed, optimized concentration of this compound. |
| Incomplete removal of unreacted crosslinker. | Improve the quenching and washing steps. After the crosslinking reaction, add a quenching agent. Follow this with at least three washes with a sterile, isotonic buffer (e.g., PBS) to thoroughly remove any remaining unreacted this compound and quenching agent. |
| Suboptimal buffer conditions. | Ensure the pH of your crosslinking buffer is within the optimal range for hydrazone formation, typically between pH 5.5 and 7.5. Buffers containing primary amines (e.g., Tris) should be avoided as they can compete with the target molecules for reaction with the crosslinker. |
| Inherent sensitivity of the cell line. | Some cell lines may be more sensitive to chemical crosslinkers. If optimization does not yield acceptable viability, consider using a different crosslinking chemistry or a crosslinker with a longer, more hydrophilic spacer arm to reduce steric hindrance and potential toxicity. |
Problem 2: Inefficient or Incomplete Crosslinking
| Possible Cause | Suggested Solution |
| This compound concentration is too low. | Gradually increase the concentration of this compound in your optimization experiments. |
| Insufficient incubation time. | Increase the incubation time to allow the reaction to proceed to completion. Monitor crosslinking efficiency at different time points. |
| Incorrect pH of the reaction buffer. | Verify the pH of your buffer. The formation of hydrazone bonds is most efficient in a slightly acidic to neutral pH range. |
| Low availability of aldehyde groups on target molecules. | If you are crosslinking biomolecules that require oxidation to generate aldehyde groups (e.g., polysaccharides), ensure the oxidation step is efficient. |
| Presence of interfering substances in the media. | Perform the crosslinking reaction in a clean buffer system free of components that could interfere with the reaction, such as primary amines or other nucleophiles. |
Data Presentation
Table 1: Illustrative Example of this compound Concentration Optimization on Cell Viability
| This compound Concentration (mM) | Cell Viability (%) (Mean ± SD) | Notes |
| 0 (Control) | 100 ± 5.2 | Untreated cells |
| 0.1 | 95 ± 6.1 | Minimal impact on viability |
| 0.5 | 88 ± 7.3 | Slight decrease in viability |
| 1.0 | 75 ± 8.5 | Moderate cytotoxicity observed |
| 5.0 | 42 ± 9.1 | Significant cytotoxicity |
| 10.0 | 15 ± 4.8 | High cytotoxicity |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the cell type and experimental conditions. A thorough optimization should be performed for each specific application.
Experimental Protocols
Protocol 1: Optimization of this compound Concentration for Cell Crosslinking
-
Cell Preparation:
-
Culture cells to the desired confluency in a multi-well plate (e.g., 96-well plate for viability assays).
-
Gently wash the cells twice with pre-warmed, sterile PBS to remove any residual media components.
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound (e.g., 100 mM) in a suitable solvent (e.g., sterile water or DMSO, ensuring the final solvent concentration is non-toxic to the cells).
-
Prepare a series of working solutions by diluting the stock solution in a reaction buffer (e.g., PBS, pH 7.4) to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 mM).
-
-
Crosslinking Reaction:
-
Add the this compound working solutions to the respective wells containing the cells.
-
Include a control group of cells treated with the reaction buffer only.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
-
Quenching and Washing:
-
Carefully aspirate the crosslinking solution.
-
Add a quenching solution (e.g., a low concentration of a biocompatible aldehyde or simply fresh culture medium) and incubate for a short period (e.g., 5-10 minutes).
-
Aspirate the quenching solution and wash the cells three times with sterile PBS.
-
-
Cell Viability Assessment:
-
Add fresh culture medium to each well.
-
Perform a cell viability assay (e.g., MTT, MTS, or ATP-based assay) according to the manufacturer's instructions to determine the percentage of viable cells at each concentration.
-
Protocol 2: General Procedure for Crosslinking Cells in Suspension
-
Cell Harvesting and Washing:
-
Harvest cells and pellet them by centrifugation.
-
Wash the cell pellet twice with a cold, sterile, amine-free buffer (e.g., PBS) to remove media components. Resuspend the cells in the same buffer at the desired density.
-
-
Crosslinking:
-
Add this compound to the cell suspension to the final optimized concentration.
-
Incubate at room temperature or 37°C with gentle mixing for the optimized duration.
-
-
Quenching:
-
Pellet the cells by centrifugation.
-
Resuspend the cells in a quenching buffer and incubate for 5-10 minutes.
-
-
Final Washes:
-
Pellet the cells and wash them twice more with the cold, sterile buffer to remove any residual reagents.
-
The crosslinked cell pellet is now ready for downstream applications.
-
Visualizations
Caption: Experimental workflow for minimizing cytotoxicity during this compound crosslinking.
Caption: Logical troubleshooting guide for addressing high cytotoxicity.
Caption: Reaction pathway of this compound with aldehyde groups.
References
Heptanedihydrazide Derivatization for Glycan Analysis: A Technical Support Center
Welcome to the Technical Support Center for Heptanedihydrazide (HDH) Derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guidance and frequently asked questions (FAQs) related to the use of HDH for labeling glycans for analysis by mass spectrometry and other methods.
Troubleshooting Guide
This section addresses specific issues that may arise during your this compound derivatization experiments.
Issue 1: Low or No Derivatization Signal
-
Possible Cause: Incomplete release of glycans from the glycoprotein.
-
Troubleshooting Step: Before derivatization, confirm the successful release of glycans. If using enzymatic release (e.g., PNGase F), you can run an SDS-PAGE gel of the glycoprotein before and after digestion. A downward shift in the molecular weight of the protein band indicates successful deglycosylation. For chemical release methods like hydrazinolysis, ensure reaction conditions were optimal.
-
-
Possible Cause: Presence of water in the reaction.
-
Troubleshooting Step: Hydrazide-based reactions are sensitive to moisture, which can hydrolyze the HDH reagent.[1] Ensure that glycan samples are completely dry by lyophilization before adding the derivatization reagents. Use anhydrous solvents for reagent preparation.
-
-
Possible Cause: Suboptimal reaction conditions.
-
Troubleshooting Step: The efficiency of hydrazone formation is dependent on temperature, time, and pH.[2] Systematically optimize these parameters. Test a range of temperatures (e.g., 50-70°C), incubation times (e.g., 1-4 hours), and the concentration of the acid catalyst (e.g., acetic acid). The reaction is typically carried out under acidic conditions (pH 3-5.5) to facilitate the formation of the aldehyde group on the reducing end of the glycan.[2]
-
-
Possible Cause: Degraded this compound reagent.
-
Troubleshooting Step: Hydrazide reagents can degrade if not stored properly. Use a fresh batch of HDH and store it in a desiccator, protected from light and moisture.
-
Issue 2: Inconsistent or Poor Quantitative Results for Sialylated Glycans
-
Possible Cause: Loss of sialic acids during labeling.
-
Troubleshooting Step: Sialic acids are labile and can be lost under harsh acidic conditions or at high temperatures.[3][4] To minimize sialic acid loss, consider using milder reaction conditions, such as a lower temperature (e.g., 37°C) with a longer incubation time, or using acids with a higher pKa.[4] Alternatively, you can stabilize the sialic acids through chemical derivatization, such as amidation or esterification, prior to HDH labeling.[3][5][6]
-
-
Possible Cause: Inefficient derivatization of sialylated glycans.
-
Troubleshooting Step: Optimize the derivatization protocol specifically for your sialylated glycans. This may involve adjusting the reagent concentrations and reaction time to ensure complete labeling.
-
Issue 3: Presence of Unexpected Peaks in Mass Spectra
-
Possible Cause: "Peeling" of O-linked glycans.
-
Troubleshooting Step: The "peeling" reaction is a degradation process that can occur with released O-glycans under alkaline conditions.[7] While HDH derivatization is acidic, if your sample preparation prior to labeling involved alkaline conditions, this could be a source of unexpected products. Ensure that all steps are carried out under appropriate pH conditions.
-
-
Possible Cause: Contaminants from sample preparation.
-
Troubleshooting Step: Ensure thorough cleanup of the glycan sample before and after derivatization. Solid-phase extraction (SPE) is a common method to remove salts, excess reagents, and other contaminants.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound (HDH) derivatization of glycans?
A1: HDH derivatization is a hydrazide labeling method that proceeds via hydrazone formation.[4] The reaction occurs between the hydrazide group of HDH and the aldehyde group of the reducing end of the glycan in an acidic environment.[2] This forms a stable hydrazone linkage, thereby tagging the glycan with the HDH molecule.
Q2: Why is an acid catalyst, like acetic acid, used in the reaction?
A2: An acid catalyst is necessary to facilitate the opening of the cyclic hemiacetal form of the reducing end sugar to expose the aldehyde group, which then reacts with the hydrazide.[2]
Q3: Can I use HDH to label both N-linked and O-linked glycans?
A3: Yes, HDH reacts with the reducing end of any released glycan, so it can be used for both N-linked and O-linked glycans, provided they have been released from the protein backbone.
Q4: How do I remove excess HDH reagent after the derivatization reaction?
A4: Excess reagent is typically removed using a cleanup step such as solid-phase extraction (SPE).[4] Hydrophilic interaction liquid chromatography (HILIC) SPE is a common choice for purifying labeled glycans.
Q5: What are the advantages of using a dihydrazide like HDH?
A5: A dihydrazide like HDH offers the potential for cross-linking applications or for immobilization of glycans onto a solid support, as it has two reactive hydrazide groups.
Quantitative Data Summary
The following table summarizes typical reaction conditions for hydrazide-based glycan labeling from the literature. Note that these are general conditions and may need to be optimized for your specific application with this compound.
| Parameter | Condition | Reference |
| Reagent Concentration | >0.25 M for labeling agent | [4] |
| Catalyst | Acetic acid (up to 30% v/v) | [4] |
| Temperature | 37-65°C | [3][4] |
| Time | 1-4 hours | [3][4] |
| pH | 3.0-5.5 | [2] |
Experimental Protocols
Adaptable Protocol for this compound (HDH) Derivatization of N-Glycans
This protocol is a general guideline and should be optimized for your specific glycans and downstream analysis.
1. Reagent Preparation:
- HDH Labeling Solution: Prepare a solution of this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or methanol. The optimal concentration should be determined empirically but can start in the range of 50-100 mg/mL.
- Catalyst Solution: Use glacial acetic acid.
2. Glycan Derivatization:
- Ensure your released N-glycan sample is completely dry (lyophilized).
- To the dried glycan sample, add the HDH labeling solution.
- Add the acetic acid catalyst. A common starting point is a final concentration of 30% (v/v) acetic acid.
- Vortex the mixture gently to dissolve the sample.
- Incubate the reaction at 60°C for 2 hours. For sialylated glycans, consider a lower temperature (e.g., 37°C) for a longer duration (e.g., 4 hours) to minimize sialic acid loss.[3][4]
3. Sample Cleanup (HILIC SPE):
- Equilibrate a HILIC SPE cartridge with an appropriate solvent (e.g., 85% acetonitrile).
- Load the derivatization reaction mixture onto the cartridge.
- Wash the cartridge with a high percentage of organic solvent (e.g., 85% acetonitrile) to remove excess HDH and other hydrophobic impurities.
- Elute the labeled glycans with an aqueous solvent (e.g., water or a low concentration of an aqueous buffer).
- Dry the eluted sample in a vacuum concentrator. The sample is now ready for analysis.
Visualizations
Caption: Experimental workflow for this compound derivatization of glycans.
Caption: Troubleshooting decision tree for low derivatization signal.
References
- 1. agilent.com [agilent.com]
- 2. Glycan Analysis by Reversible Reaction to Hydrazide Beads and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modification of sialic acids on solid-phase: accurate characterization of protein sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Methods for quenching unreacted Heptanedihydrazide in crosslinking protocols
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Heptanedihydrazide in their crosslinking protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound as a crosslinker?
This compound is a homobifunctional crosslinking agent. Its two terminal hydrazide groups react with carbonyl groups (aldehydes and ketones) on target molecules to form stable hydrazone bonds.[1][2][3][4] This reaction is commonly used to crosslink glycoproteins after the oxidation of their sugar moieties to generate aldehydes.
Q2: At what pH should I perform my crosslinking reaction with this compound?
For optimal hydrazone bond formation, it is recommended to perform the crosslinking reaction in a pH range of 5.0 to 7.0.[1] Aniline can be used as a catalyst to increase the efficiency of the reaction.[1]
Q3: Why is it necessary to quench the unreacted this compound?
Quenching is a critical step to stop the crosslinking reaction and prevent unintended reactions of the excess this compound with other components in your sample or in downstream applications. Unreacted hydrazide groups can interfere with subsequent assays or lead to non-specific conjugation.
Q4: What type of chemical can be used to quench unreacted this compound?
To quench unreacted this compound, a small molecule containing a carbonyl group (an aldehyde or a ketone) should be added to the reaction mixture. The carbonyl group will react with the excess hydrazide, effectively capping it.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low crosslinking efficiency | Suboptimal pH of the reaction buffer. | Ensure the reaction buffer is within the recommended pH range of 5.0-7.0. |
| Insufficient incubation time or temperature. | Optimize the incubation time and temperature for your specific application. | |
| Presence of primary amines in the buffer (e.g., Tris). | Use a buffer that does not contain primary amines, such as MES or HEPES. | |
| Incomplete quenching of unreacted this compound | Insufficient amount of quenching agent. | Increase the molar excess of the quenching agent. A 10- to 50-fold molar excess over the initial amount of this compound is a good starting point. |
| Quenching reaction time is too short. | Increase the incubation time with the quenching agent. | |
| The pH is not optimal for hydrazone formation with the quencher. | Adjust the pH of the reaction mixture to be within the 5.0-7.0 range during the quenching step. | |
| Precipitation of the sample after adding the quenching agent. | The quenching agent has low aqueous solubility. | Choose a quenching agent with better solubility in your buffer system. Alternatively, you can try dissolving the quenching agent in a small amount of a water-miscible organic solvent like DMSO before adding it to the reaction. |
| Interference in downstream assays. | The chosen quenching agent interferes with the assay. | Select an inert quenching agent that does not have properties that could interfere with your downstream analysis (e.g., fluorescence, or reactivity with assay components). |
Methods for Quenching Unreacted this compound
The primary method for quenching unreacted this compound is the addition of a small molecule containing a carbonyl group. The selection of the quenching agent may depend on the specific requirements of the experiment, including the desired properties of the final conjugate and the downstream applications.
Recommended Quenching Agents
| Quenching Agent | Chemical Structure | Key Characteristics |
| Acetone | CH₃COCH₃ | - Simple ketone- Volatile and easily removed- High reactivity with hydrazides |
| Acetaldehyde | CH₃CHO | - Simple aldehyde- Highly reactive- Volatile |
| Glyoxylic acid | CHOCOOH | - Aldehyde with a carboxyl group- Introduces a negative charge upon reaction- Water-soluble |
| Pyruvic acid | CH₃COCOOH | - Ketone with a carboxyl group- Introduces a negative charge- Water-soluble |
Experimental Protocol: General Quenching Procedure
This protocol provides a general guideline for quenching unreacted this compound. The optimal concentrations and incubation times should be determined empirically for each specific application.
Materials:
-
Crosslinking reaction mixture containing unreacted this compound.
-
Quenching agent (e.g., a 1 M stock solution of acetone or acetaldehyde in a compatible solvent).
-
Reaction buffer (e.g., MES or HEPES, pH 6.0).
Procedure:
-
Prepare the Quenching Agent: Prepare a stock solution of the chosen quenching agent. The concentration should be high enough to avoid significant dilution of the reaction mixture.
-
Add the Quenching Agent: Add the quenching agent to the crosslinking reaction mixture. A 10- to 50-fold molar excess of the quenching agent relative to the initial concentration of this compound is recommended.
-
Incubate: Incubate the reaction mixture for 30 minutes to 1 hour at room temperature.
-
Removal of Excess Quencher and Byproducts (Optional): If necessary, remove the excess quenching agent and the resulting hydrazone byproducts by dialysis, desalting column, or buffer exchange.
Visualizing the Workflow
Caption: Workflow for crosslinking with this compound and quenching excess reagent.
Caption: Logical workflow for a typical crosslinking experiment including a quenching step.
References
Preventing precipitation during Heptanedihydrazide crosslinking reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing precipitation during heptanedihydrazide (ADH) crosslinking reactions.
Troubleshooting Guide: Preventing Precipitation
Precipitation during this compound crosslinking can occur at various stages of the reaction. This guide is designed to help you identify the potential cause of precipitation and provides actionable solutions.
Q1: I observed a white, cloudy precipitate immediately after adding 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). What is happening and how can I fix it?
Possible Causes:
-
Localized High Concentration of EDC: Adding EDC as a solid or a highly concentrated solution can create localized areas of very high concentration, leading to the precipitation of EDC itself or the rapid, uncontrolled crosslinking and subsequent precipitation of the polymer.
-
Inappropriate Buffer: The use of a buffer containing carboxyl or phosphate groups can compete with the carboxyl groups on your molecule of interest for activation by EDC, leading to the formation of insoluble byproducts.
-
pH Shock: A significant and rapid change in pH upon the addition of EDC can cause the precipitation of pH-sensitive molecules.
Solutions:
-
Incremental Addition of EDC: Dissolve the EDC in the reaction buffer at a concentration slightly higher than the final desired concentration and add it dropwise to the reaction mixture while stirring.
-
Buffer Selection: Use a non-carboxylate, non-amine buffer for the EDC activation step. 2-(N-morpholino)ethanesulfonic acid (MES) buffer is highly recommended.[1][2]
-
pH Monitoring: Ensure the pH of the reaction mixture is stable and within the optimal range for EDC activation (pH 4.5-6.0) before and during the addition of EDC.
Q2: The solution became turbid or formed a gel-like precipitate after the addition of this compound (ADH). What could be the issue?
Possible Causes:
-
Poor Solubility of ADH: this compound may have limited solubility in the reaction buffer, especially if the buffer is cold or has a high ionic strength.
-
Over-crosslinking: An excessive molar ratio of ADH to the carboxyl groups on your polymer can lead to the formation of a dense, insoluble network.
-
Suboptimal pH for Hydrazide Reaction: The reaction between the activated carboxyl groups and the hydrazide is most efficient at a pH of 7.0-8.0. If the pH is too low, the reaction will be slow, and if it is too high, it can lead to side reactions and aggregation.
Solutions:
-
Dissolve ADH Properly: Ensure the this compound is fully dissolved in the reaction buffer before adding it to the activated polymer solution. Gentle warming may be necessary, but be cautious not to degrade your target molecule.
-
Optimize Molar Ratios: Perform a titration of ADH concentration to find the optimal molar ratio that results in efficient crosslinking without causing precipitation.
-
Adjust pH for the Second Step: After the initial activation with EDC at an acidic pH, carefully adjust the pH of the reaction mixture to 7.2-7.5 before adding the ADH solution.
Q3: My final crosslinked product precipitated out of solution during purification (e.g., dialysis or washing). Why is this happening?
Possible Causes:
-
Change in Buffer Conditions: The purification buffer may have a different pH or ionic strength that reduces the solubility of the crosslinked product.
-
Removal of Solubilizing Agents: If the reaction mixture contained co-solvents or other agents that maintained the solubility of the product, their removal during purification can lead to precipitation.
-
Temperature Changes: A decrease in temperature during purification can reduce the solubility of the crosslinked hydrogel.
Solutions:
-
Buffer Compatibility: Ensure the purification buffer is compatible with your final product. It is often best to dialyze against a buffer with a similar pH and ionic strength to the final reaction buffer.
-
Gradual Buffer Exchange: If a significant change in buffer composition is required, perform a gradual exchange to avoid shocking the system.
-
Temperature Control: Maintain a constant and appropriate temperature throughout the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound crosslinking reactions?
The reaction is a two-step process with two different optimal pH ranges:
-
Carboxyl Activation: The activation of carboxyl groups with EDC is most efficient at a slightly acidic pH of 4.5-6.0.
-
Hydrazide Coupling: The reaction of the activated carboxyl groups with this compound is most efficient at a pH of 7.0-8.0.
Q2: What is the best buffer to use for this reaction?
For the EDC activation step, it is crucial to use a buffer that does not contain primary amines or carboxylates. MES buffer (4-morpholinoethanesulfonic acid) is a common and effective choice.[1][2] For the second step of hydrazide coupling, a phosphate buffer (e.g., PBS) at pH 7.2-7.5 can be used.
Q3: How can I determine the right concentration of EDC and this compound to use?
The optimal concentrations are application-dependent and should be determined empirically. A good starting point is a molar excess of both EDC and this compound relative to the carboxyl groups on your polymer. It is recommended to perform a concentration gradient experiment to find the ideal balance between crosslinking efficiency and the risk of precipitation.
Q4: How can I remove unreacted this compound and EDC byproducts?
Dialysis is a common and effective method for removing unreacted reagents and byproducts. Use a dialysis membrane with a molecular weight cut-off (MWCO) that is appropriate for retaining your crosslinked product while allowing the smaller molecules to diffuse out.
Data Presentation
Table 1: Recommended Reaction Conditions for a Two-Step EDC/Heptanedihydrazide Crosslinking of Hyaluronic Acid
| Parameter | Activation Step | Crosslinking Step | Rationale |
| pH | 4.5 - 6.0 | 7.2 - 7.5 | Optimal for EDC activation of carboxyl groups and subsequent hydrazide reaction, respectively. |
| Buffer | 0.1 M MES | 0.1 M Phosphate Buffer (PBS) | MES is a non-interfering "Good's" buffer for EDC chemistry. PBS is suitable for the hydrazide reaction.[1][2] |
| Temperature | Room Temperature | Room Temperature | Generally sufficient for the reaction to proceed. Lower temperatures can be used to slow down the reaction if needed. |
| Reaction Time | 15 - 30 minutes | 2 - 4 hours | Sufficient time for activation and subsequent crosslinking. Optimization may be required. |
Table 2: Example Molar Ratios for Hyaluronic Acid Crosslinking
| Reactant | Molar Ratio (relative to HA carboxyl groups) | Purpose |
| EDC | 2:1 to 5:1 | To ensure sufficient activation of carboxyl groups. |
| N-Hydroxysuccinimide (NHS) (Optional) | 1:1 to 2:1 (relative to EDC) | To stabilize the activated intermediate and improve reaction efficiency. |
| This compound (ADH) | 1:1 to 10:1 | To achieve the desired degree of crosslinking. The optimal ratio depends on the application. |
Note: These are starting recommendations. The optimal conditions should be determined experimentally for each specific system.
Experimental Protocols
Protocol: Two-Step Crosslinking of Hyaluronic Acid with this compound
Materials:
-
Hyaluronic Acid (HA)
-
This compound (ADH)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) (optional)
-
0.1 M MES Buffer, pH 5.5
-
0.1 M Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized water
-
Stir plate and stir bar
-
pH meter
Procedure:
-
HA Solution Preparation: Dissolve the desired amount of hyaluronic acid in 0.1 M MES buffer (pH 5.5) to achieve the final desired concentration. Allow it to dissolve completely with gentle stirring.
-
Activation of HA:
-
If using NHS, dissolve it in the HA solution.
-
Freshly prepare a solution of EDC in 0.1 M MES buffer.
-
Slowly add the EDC solution dropwise to the HA solution while stirring.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
pH Adjustment: Carefully adjust the pH of the activated HA solution to 7.2-7.5 by adding a suitable base (e.g., dilute NaOH). Monitor the pH closely.
-
Crosslinking Reaction:
-
Prepare a solution of this compound in 0.1 M PBS (pH 7.4).
-
Add the ADH solution to the pH-adjusted activated HA solution.
-
Allow the crosslinking reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
-
Purification:
-
Transfer the crosslinked hydrogel into a dialysis membrane with an appropriate MWCO.
-
Dialyze against deionized water for 2-3 days, changing the water frequently to remove unreacted reagents and byproducts.
-
Lyophilize the purified hydrogel for storage or further use.
-
Visualizations
Caption: Experimental workflow for the two-step crosslinking of hyaluronic acid with this compound.
References
Stability issues with Heptanedihydrazide solutions and storage conditions
Welcome to the Technical Support Center for Heptanedihydrazide. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues and handling of this compound solutions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is moderately soluble in water. For crosslinking applications, it is often dissolved in aqueous buffers or a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before dilution into the final aqueous reaction buffer. It is crucial to use high-purity solvents to avoid introducing contaminants that could affect stability.
Q2: What are the recommended storage conditions for this compound solutions?
A2: While specific stability data for this compound is not extensively published, data for the structurally similar Adipic Acid Dihydrazide (ADH) provides a useful guideline. For optimal stability, solutions should be stored at low temperatures. Aliquoting the solution into single-use volumes is recommended to avoid repeated freeze-thaw cycles.
Q3: How long can I store this compound solutions?
A3: Based on data for analogous compounds, the shelf-life of this compound solutions is dependent on the storage temperature. Storing solutions at -80°C can extend their viability for several months. For shorter-term storage, -20°C is acceptable, but the solution should be used within a few weeks. It is always best practice to prepare fresh solutions for critical experiments.
Q4: What are the signs of this compound solution degradation?
A4: Degradation of this compound solutions can manifest in several ways:
-
Precipitation: The formation of a solid precipitate in the solution, which may not readily redissolve upon warming.
-
Discoloration: A change in the color of the solution.
-
Loss of Reactivity: Reduced efficiency in your crosslinking or other reactions, leading to poor experimental outcomes.
-
pH Shift: A noticeable change in the pH of the solution.
Q5: What is the effect of pH on the stability of this compound solutions?
A5: The stability of hydrazide compounds can be pH-dependent.[1][2][3][4][5] Hydrazides are generally more stable in neutral to slightly acidic conditions. Under alkaline conditions (pH > 7), the rate of hydrolysis can increase, leading to the degradation of the hydrazide functional groups.[3][5] For reactions involving this compound, it is advisable to maintain the pH within the optimal range for your specific application, while being mindful of the potential for hydrolysis at higher pH values.
Troubleshooting Guides
Issue 1: Precipitate Formation in this compound Solution
Q: I observed a precipitate in my this compound solution. What could be the cause and how can I resolve it?
A: Precipitate formation can occur due to several factors, including low solubility at storage temperatures, changes in pH, or degradation of the compound.[6][7][8][9][10]
-
Low Temperature Storage: If the precipitate appears after refrigeration or freezing, it may be due to the compound's solubility limit at that temperature. Try gently warming the solution to room temperature with occasional vortexing to see if the precipitate redissolves.
-
Solvent Choice: If using an aqueous buffer, the solubility of this compound might be limited. Consider preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer immediately before use.
-
pH-Dependent Solubility: Changes in the pH of your solution can affect the solubility of this compound.[1] Ensure your buffer has adequate capacity to maintain the desired pH.
-
Degradation: The precipitate could be a degradation product. If the precipitate does not redissolve upon warming or a change in solvent, it is best to discard the solution and prepare a fresh batch.
Issue 2: Poor Crosslinking Efficiency
Q: My crosslinking experiment with this compound is showing low or no product formation. What are the possible reasons?
A: Low crosslinking efficiency is a common problem that can be traced back to several aspects of the experimental setup.
-
Reagent Quality: The primary reason for low efficiency is often the degradation of the this compound solution. As mentioned, hydrazide groups are susceptible to hydrolysis. Always use freshly prepared solutions or properly stored aliquots.
-
Reaction Buffer: The composition of your reaction buffer is critical. Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with your target molecule for reaction with the crosslinker.[11][12] Phosphate-buffered saline (PBS) or MES buffers are often suitable alternatives.
-
Reaction pH: The pH of the reaction mixture can significantly influence the rate of the crosslinking reaction and the stability of the hydrazide.[1][2][3] While the hydrazone bond formation is often favored under slightly acidic conditions (pH 5-6), the optimal pH can be system-dependent. You may need to perform a pH optimization for your specific application.
-
Incubation Time and Temperature: The kinetics of the crosslinking reaction are dependent on both time and temperature. It may be necessary to optimize these parameters to achieve the desired level of crosslinking.
Data Presentation
Table 1: Recommended Storage Conditions for Dihydrazide Solutions (Based on Adipic Acid Dihydrazide Data)
| Storage Temperature | Recommended Shelf-Life | Notes |
| -80°C | Up to 6 months[13] | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month[13] | Suitable for short-term storage. |
| 4°C | Not Recommended | Significant degradation may occur. |
| Room Temperature | Not Recommended | Rapid degradation is likely. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a fume hood.
-
Dissolution:
-
For Aqueous Stock: Add the solid to a high-purity, amine-free buffer (e.g., PBS, pH 7.4) to the desired final concentration. Gentle warming and vortexing may be required to fully dissolve the compound.
-
For Organic Stock: Dissolve the solid in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mM).
-
-
Sterilization (Optional): If required for your application, filter-sterilize the solution through a 0.22 µm syringe filter that is compatible with your solvent.
-
Aliquoting and Storage: Dispense the solution into single-use, sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Visualizations
Caption: Recommended workflow for preparing and storing this compound solutions.
Caption: Troubleshooting guide for precipitate formation in this compound solutions.
References
- 1. ibisscientific.com [ibisscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Studies on the instability of chlorhexidine, part I: kinetics and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Precipitation (chemistry) - Wikipedia [en.wikipedia.org]
- 8. quora.com [quora.com]
- 9. Precipitation Reactions [users.highland.edu]
- 10. youtube.com [youtube.com]
- 11. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
A Comparative Guide to Crosslinkers: Heptanedihydrazide vs. Glutaraldehyde
For researchers, scientists, and drug development professionals working with biomaterials, the choice of a crosslinking agent is a critical decision that profoundly impacts the final properties of the construct. Crosslinkers create stable, three-dimensional networks in polymers, transforming them into functional materials like hydrogels. This guide provides an objective comparison between two common crosslinkers: the traditional, highly efficient glutaraldehyde (GTA) and the more biocompatible heptanedihydrazide, a representative of hydrazide-based crosslinkers.
Mechanism of Action
The fundamental difference between these two agents lies in their chemical reactivity and the nature of the bonds they form.
Glutaraldehyde (GTA) is a five-carbon dialdehyde that aggressively crosslinks polymers containing primary amine groups, such as proteins (e.g., collagen, gelatin) rich in lysine residues. The reaction proceeds via the formation of a Schiff base, which can then participate in more complex reactions, including polymerization with other glutaraldehyde molecules, to form stable crosslinks.[1][2] This reaction is rapid and highly efficient but lacks specificity.[3][4] The pH of the medium is a pivotal factor, with the reaction being more favorable at neutral or alkaline pH where amino groups are deprotonated.[5]
This compound , as a dihydrazide, reacts with polymers containing carbonyl groups (aldehydes or ketones) to form stable hydrazone bonds.[6] This method is often used with polysaccharides like hyaluronic acid, dextran, or alginate. These polymers must first be oxidized (e.g., using sodium periodate) to introduce aldehyde groups. The subsequent reaction with the hydrazide is specific and occurs efficiently in aqueous solutions, importantly, without the need for toxic catalysts.[3][6] This traceless reaction, free from side products, is a key advantage for biomedical applications.[6]
Performance Comparison
The selection of a crosslinker is dictated by the intended application. Glutaraldehyde is often favored for its robust mechanical enhancement, while this compound is preferred for applications demanding high biocompatibility.
| Parameter | Glutaraldehyde (GTA) | This compound (via Hydrazone Bonding) |
| Reaction Chemistry | Reacts with primary amines (-NH₂) to form Schiff bases and more complex adducts.[4][5] | Reacts with carbonyls (aldehydes, -CHO) to form stable hydrazone bonds.[6] |
| Biocompatibility | Low. Known to be cytotoxic, even at low concentrations.[4][7][8] Unreacted aldehyde groups can leach and cause apoptosis in cells.[9][10] | High. Hydrazone chemistry is considered highly biocompatible and is used for in situ gelation with encapsulated cells.[6] |
| Crosslinking Efficiency | High. Reacts rapidly and effectively, leading to a high degree of crosslinking and network stability.[2][11] | High. The reaction is efficient and specific, proceeding without toxic initiators or by-products.[6] |
| Mechanical Properties | Excellent. Significantly increases tensile strength, compression modulus, and stiffness of scaffolds.[12][13] | Good. Increases mechanical strength, but may result in lower stiffness and ultimate tensile strength compared to GTA for the same polymer system.[6] |
| Biodegradability | Crosslinked materials show reduced degradation rates. However, crosslinkages can be reversible, leading to the release of toxic components over time.[7][9] | The stability of the hydrazone bond can be tailored. It is generally more stable against hydrolysis than Schiff bases.[6] |
| Typical Substrates | Proteins (Collagen, Gelatin, Albumin), Chitosan.[4][14][15] | Oxidized polysaccharides (Hyaluronic Acid, Alginate, Dextran), polymers functionalized with carbonyl groups.[6] |
| Key Disadvantage | Cytotoxicity. This is the primary limitation for its use in tissue engineering and drug delivery.[7][8][9][10] | Requires pre-modification. The base polymer often needs to be oxidized or functionalized to introduce aldehyde groups. |
Quantitative Data Summary
| Metric | Condition | Glutaraldehyde | This compound / Alternative | Source |
| Cell Viability | In vitro cytotoxicity assay | Scaffolds crosslinked with 1.0% and 2.5% GTA were toxic to cells.[7][12] | EDC-crosslinked groups showed no cytotoxicity.[7][12] Hydrazone crosslinking is noted for circumventing toxicity.[6] | [6][7][12] |
| Cell Viability | Ocular biocompatibility | Significant inflammatory reaction and higher cytotoxicity observed.[8] | EDC-crosslinked gels were well-tolerated with lower cytotoxicity and inflammatory response.[8] | [8] |
| Compression Modulus | Decellularized porcine menisci | 1.42 kPa (1.0% GTA) | 0.49 kPa (Uncrosslinked) | [7][12] |
| Tensile Modulus | Decellularized porcine menisci | 567.44 kPa (1.0% GTA) | 12.81 kPa (Uncrosslinked) | [7][12] |
| Ultimate Tensile Strength | Elastin-like polymer films | Significant increase over uncrosslinked material. | Insignificant change compared to uncrosslinked material.[6] | [6] |
| Stiffness (Modulus) | Elastin-like polymer films | Significant increase over uncrosslinked material. | Minor increase compared to uncrosslinked material.[6] | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are standard protocols for hydrogel synthesis and characterization relevant to comparing these crosslinkers.
Protocol 1: Gelatin Hydrogel Crosslinked with Glutaraldehyde
This protocol describes the synthesis of a common protein-based hydrogel using GTA.[16]
-
Preparation of Gelatin Solution: Prepare a 10% (w/v) gelatin solution by dissolving 1.0 g of gelatin powder in 10 mL of ultrapure water. Heat the solution to 50°C and stir until the gelatin is completely dissolved.
-
Crosslinker Preparation: Prepare a 0.5% (v/v) glutaraldehyde solution by diluting a stock solution (e.g., 25% in water) with ultrapure water.
-
Crosslinking: Add the desired volume of the 0.5% glutaraldehyde solution to the warm gelatin solution while stirring continuously. For example, add 100 µL of 0.5% GTA to 1 mL of 10% gelatin solution.
-
Casting: Immediately cast the mixture into molds of the desired shape and size.
-
Curing: Allow the hydrogels to crosslink at room temperature for at least 4 hours or overnight in a humidified chamber.
-
Washing: After crosslinking, wash the hydrogels extensively with a suitable buffer (e.g., Phosphate Buffered Saline, PBS) or sterile water to remove any unreacted glutaraldehyde. This step is critical to reduce cytotoxicity.[9]
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol assesses the metabolic activity of cells cultured with hydrogel extracts, serving as an indicator of cytotoxicity.[17]
-
Hydrogel Preparation: Prepare hydrogels using both glutaraldehyde and this compound according to established protocols. Prepare an uncrosslinked polymer as a control.
-
Sterilization: Sterilize the purified hydrogels, for example, by UV irradiation for 1 hour.
-
Extract Preparation: Incubate a known weight of each sterile hydrogel in a serum-free cell culture medium (e.g., 1 g of hydrogel per 10 mL of medium) for 24 hours at 37°C to create an extract.
-
Cell Seeding: Seed a relevant cell line (e.g., L929 fibroblasts or primary cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and culture overnight.
-
Exposure: Remove the culture medium and replace it with the prepared hydrogel extracts. Include a positive control (e.g., medium with 10% DMSO) and a negative control (fresh medium). Incubate for 24 or 48 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Analysis: Calculate cell viability as a percentage relative to the negative control.
Protocol 3: Swelling Ratio Determination
This protocol quantifies the hydrogel's ability to absorb and retain water, which is influenced by crosslinking density.[18]
-
Sample Preparation: Prepare disc-shaped hydrogel samples of known dimensions.
-
Lyophilization: Lyophilize (freeze-dry) the hydrogels to obtain their dry weight (Wd).
-
Swelling: Immerse the dried hydrogels in a buffer solution (e.g., PBS, pH 7.4) at 37°C.
-
Measurement: At predetermined time intervals, remove the hydrogels, gently blot the surface with filter paper to remove excess water, and record the wet weight (Ws).
-
Calculation: Calculate the swelling ratio (SR) using the formula: SR (%) = [(Ws - Wd) / Wd] x 100
Workflow for Crosslinker Comparison
The process of selecting and validating a crosslinker involves a logical sequence of synthesis and characterization steps.
Summary and Recommendations
The choice between glutaraldehyde and this compound is a classic trade-off between mechanical performance and biocompatibility.
-
Glutaraldehyde remains a viable option for applications where high mechanical strength and stability are paramount and cytotoxicity can be mitigated or is not a primary concern (e.g., ex vivo sample fixation, acellular scaffolds that undergo extensive post-processing). Its low cost and high reactivity are significant advantages.[2][4] However, its use in cell-laden constructs or for in vivo applications that require pristine biocompatibility is strongly discouraged due to the risk of toxic leachables.[7][8][9]
-
This compound (and hydrazone chemistry in general) is the superior choice for tissue engineering, regenerative medicine, and drug delivery systems.[6] Its high specificity and the formation of stable, non-toxic linkages make it ideal for creating hydrogels that support cell growth and proliferation. While it may not achieve the same level of mechanical reinforcement as glutaraldehyde, the resulting biocompatibility is a crucial advantage that often outweighs this limitation.[6][19]
Ultimately, the optimal crosslinker is application-dependent. Researchers must weigh the need for mechanical robustness against the imperative for biological compatibility to make an informed decision that ensures the success of their biomaterial design.
References
- 1. Mechanism of crosslinking of proteins by glutaraldehyde I: reaction with model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Significance of Crosslinking Approaches in the Development of Next Generation Hydrogels for Corneal Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydrazone Self-Crosslinking of Multiphase Elastin-Like Block Copolymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biocompatibility of chemically cross-linked gelatin hydrogels for ophthalmic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical changes and cytotoxicity associated with the degradation of polymeric glutaraldehyde derived crosslinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of glutaraldehyde crosslinked collagen/poly(vinyl alcohol) films is by the mechanism of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficiency of DNA-histone crosslinking induced by saturated and unsaturated aldehydes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of glutaraldehyde and carbodiimides to crosslink tissue engineering scaffolds fabricated by decellularized porcine menisci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of Collagen Chemical Crosslinking to Restore Biocompatibility of Tissue-Engineered Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of crosslinking of proteins by glutaraldehyde II. Reaction with monomeric and polymeric collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Starch Glutaraldehyde Cross-Linked Hydrogel for Drug Release Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Carbohydrate Derivatization for Mass Spectrometry: Moving Beyond Heptanedihydrazide
For researchers, scientists, and drug development professionals engaged in glycan analysis, derivatization is a critical step to enhance ionization efficiency and enable sensitive detection by mass spectrometry (MS). While heptanedihydrazide has been a tool for this purpose, a range of alternative reagents offer significant advantages in performance and workflow. This guide provides an objective comparison of prominent alternatives, supported by experimental data, to inform your selection of the optimal derivatization strategy.
The most common alternatives for derivatizing reducing glycans for MS analysis, particularly in the context of N-glycan analysis from glycoproteins, include reagents that label the reducing end of the carbohydrate via reductive amination or hydrazone formation. This guide will focus on a comparative analysis of three widely adopted labeling reagents: 2-aminobenzamide (2-AB), Procainamide (ProA), and RapiFluor-MS (RF-MS), with additional mention of other notable hydrazide-based reagents. These alternatives are primarily used in liquid chromatography-mass spectrometry (LC-MS) workflows.
Performance Comparison of Key Derivatization Reagents
The choice of derivatization agent significantly impacts the sensitivity of glycan detection in both fluorescence (FLR) and mass spectrometry (MS) analyses. The following tables summarize the quantitative performance of 2-AB, Procainamide, and RapiFluor-MS based on published comparative studies.
| Parameter | 2-Aminobenzamide (2-AB) | Procainamide (ProA) | RapiFluor-MS (RF-MS) |
| MS Sensitivity | Baseline | ~10-50x higher than 2-AB[1] | ~68x higher than 2-AB; ~2.4x higher than ProA[1][2] |
| FLR Sensitivity | Baseline | ~15x higher than 2-AB[1][2] | ~4x lower than ProA[1][2] |
| Linear Range (FLR) | Wide | Wider than 2-AB[1] | Data not consistently available |
| Linear Range (MS) | Wider than ProA[1] | Narrower than 2-AB[1] | Data not consistently available |
| Limit of Quantification (MS) | 10 µg IgG starting material[1][2] | 1 µg IgG starting material[1][2] | 0.5 µg IgG starting material[1][2] |
| Labeling Chemistry | Reductive Amination[2] | Reductive Amination[2] | N-hydroxysuccinimide (NHS) carbamate chemistry[2] |
| Key Advantage | Well-established, cost-effective | High fluorescence sensitivity | Highest mass spectrometry sensitivity |
| Key Disadvantage | Poor ionization efficiency[1][2] | Lower MS sensitivity than RF-MS | Higher cost |
Experimental Workflows and Chemical Reactions
The general workflow for N-glycan analysis using these derivatization agents involves enzymatic release of the glycans from the glycoprotein, followed by labeling, purification, and subsequent analysis by HILIC-UPLC-FLR-MS.
Reductive Amination Workflow (2-AB and Procainamide)
The labeling of glycans with 2-AB and Procainamide occurs via reductive amination.[2] This process involves the reaction of the aldehyde group of the open-ring form of the reducing glycan with the primary amine of the label to form a Schiff base, which is then reduced to a stable secondary amine.
RapiFluor-MS Workflow
RapiFluor-MS utilizes a different chemistry involving a rapid reaction with the released glycans.[2]
Detailed Experimental Protocols
The following are representative protocols for N-glycan release and labeling with 2-AB, Procainamide, and RapiFluor-MS. These protocols are based on commonly cited methods and manufacturer's instructions.
N-Glycan Release (Common for all labels)
-
Denaturation: To 10-20 µg of glycoprotein in an aqueous solution, add a denaturing agent (e.g., RapiGest SF at a final concentration of 0.1%). Incubate at 90-100°C for 3-5 minutes.
-
Reduction and Alkylation (Optional but Recommended): Cool the sample to room temperature. Add dithiothreitol (DTT) to a final concentration of 5 mM and incubate at 60°C for 30 minutes. Cool to room temperature and add iodoacetamide (IAM) to a final concentration of 15 mM. Incubate in the dark at room temperature for 30 minutes.
-
Enzymatic Deglycosylation: Add PNGase F enzyme (typically 1-2 µL of a 500,000 units/mL stock) and incubate at 37°C for 1-2 hours.
Labeling with 2-Aminobenzamide (2-AB) or Procainamide (ProA)
-
Prepare Labeling Solution: Dissolve 2-AB or Procainamide in a solution of dimethyl sulfoxide (DMSO) and glacial acetic acid (typically a 70:30 v/v mixture). The final concentration of the labeling reagent is typically around 0.35 M.
-
Prepare Reducing Agent Solution: Prepare a solution of sodium cyanoborohydride in the same DMSO/acetic acid solvent (typically around 1 M).
-
Labeling Reaction: Add the labeling solution and the reducing agent solution to the released N-glycans. The typical molar excess of reagents is high. Incubate the reaction mixture at 65°C for 2 hours.
-
Purification: After cooling to room temperature, the labeled glycans are purified using hydrophilic interaction liquid chromatography solid-phase extraction (HILIC-SPE). The glycans are eluted with an aqueous-organic solvent mixture and dried down before reconstitution for analysis.
Labeling with RapiFluor-MS (RF-MS)
-
Prepare RF-MS Reagent: Reconstitute the lyophilized RapiFluor-MS reagent in anhydrous DMF as per the manufacturer's instructions.
-
Labeling Reaction: Add the reconstituted RF-MS reagent to the released N-glycans. The reaction is typically carried out at room temperature for 5 minutes.
-
Purification: The labeled glycans are purified using a specific µElution plate as recommended by the manufacturer. The purification process is rapid and involves binding the labeled glycans to the plate, washing away excess reagent, and eluting the labeled glycans.
Other Hydrazide-Based Alternatives
While the above reagents are predominantly used in reductive amination-based workflows, other hydrazide derivatives offer alternative labeling strategies.
-
Girard's Reagent T (GT): This reagent reacts with the reducing end of glycans to form a stable hydrazone.[3] A key feature of GT is the incorporation of a permanently positive charge, which can enhance MS signal intensity in positive-ion mode.[3] On-target derivatization with GT has been shown to boost MS signal intensities of neutral and sialylated N-glycans significantly.[3]
-
Phenylhydrazine (PHN): Similar to GT, phenylhydrazine can be used for on-target derivatization of reducing glycans to form hydrazones.[3][4] This method simplifies the workflow as it does not require a separate reduction step or extensive post-derivatization cleanup.[4]
Conclusion
The choice between 2-aminobenzamide, procainamide, and RapiFluor-MS for N-glycan analysis depends on the specific requirements of the study. While 2-AB is a cost-effective and well-established method suitable for routine analysis, procainamide offers superior fluorescence sensitivity, making it ideal for applications where FLR-based quantification is paramount.[1][5] For studies requiring the highest sensitivity in mass spectrometry to detect and quantify low-abundance glycans, RapiFluor-MS is the unequivocal choice, despite its higher cost.[1][5] All three labels demonstrate good repeatability and labeling efficiency.[2][6] For researchers interested in alternative chemistries and simplified workflows, hydrazide reagents like Girard's Reagent T and phenylhydrazine present viable options for enhancing MS detection.[3][4]
References
- 1. Frontiers | Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis [frontiersin.org]
- 2. Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitive and robust MALDI-TOF-MS glycomics analysis enabled by Girard's reagent T on-target derivatization (GTOD) of reducing glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of carbohydrates and glycoconjugates by matrix‐assisted laser desorption/ionization mass spectrometry: An update for 2003–2004 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of 2-Aminobenzamide, Procainamide and Rapi Fluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Biocompatibility: A Comparative Guide to Heptanedihydrazide-Crosslinked Materials
For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a critical determinant of the biocompatibility and ultimate success of a biomaterial. This guide provides an objective comparison of materials crosslinked with heptanedihydrazide (HDH) against those treated with other common crosslinkers, supported by experimental data to inform your selection process.
This compound (HDH) is emerging as a promising crosslinking agent, particularly for protein- and polysaccharide-based biomaterials. Its biocompatibility profile is a key area of investigation, as it offers a potential alternative to more traditional, and sometimes cytotoxic, crosslinkers. This guide synthesizes available data on the cytotoxicity, hemocompatibility, and in vivo inflammatory response of HDH-crosslinked materials and contrasts them with established agents like glutaraldehyde (GA), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and genipin (GP).
Quantitative Biocompatibility Assessment: A Comparative Overview
To facilitate a clear comparison, the following table summarizes key quantitative data from various studies on the biocompatibility of materials crosslinked with different agents. It is important to note that direct comparative studies for HDH against all other crosslinkers are limited, and the data presented is compiled from various sources investigating different base materials and cell types.
| Crosslinking Agent | Material | Cell Type | Cytotoxicity (Cell Viability %) | Hemocompatibility (Hemolysis %) | In Vivo Inflammatory Response |
| This compound (HDH) | Gelatin/Polysaccharide | Hepatocytes (HepG2) | High (Comparable to control) | Data Not Available | Data Not Available |
| Glutaraldehyde (GA) | Ovine Collagen | Human Dermal Fibroblasts | ~60%[1][2] | Data Not Available | Significant inflammatory reaction[3] |
| EDC | Ovine Collagen | Human Dermal Fibroblasts | ~80%[1][2] | Data Not Available | Good biocompatibility, minimal inflammation[3] |
| Genipin (GP) | Chitosan | - | Low cytotoxicity | Data Not Available | No signs of ocular inflammation[4] |
| BDDE | Hyaluronic Acid | Human Keratinocytes & Fibroblasts | Decreased at 100-1000 ppm | Data Not Available | Data Not Available |
| PEGDE | Hyaluronic Acid | Human Keratinocytes & Fibroblasts | Decreased at 500-1000 ppm | Data Not Available | Data Not Available |
Experimental Methodologies: A Closer Look
Understanding the experimental protocols behind the data is crucial for accurate interpretation and replication. Below are detailed methodologies for key biocompatibility assays.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Material Preparation: Sterilized discs of the crosslinked material are placed in a 24-well plate.
-
Cell Seeding: A suspension of L929 fibroblasts (or other relevant cell line) is seeded onto the material discs at a density of 1 x 10^4 cells/well.
-
Incubation: The plate is incubated for 24, 48, and 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, the culture medium is replaced with 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS). The plate is then incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage relative to the control (cells cultured in the absence of the material).
Hemocompatibility Assessment: Hemolysis Assay
This assay determines the extent to which a material damages red blood cells (hemolysis).
Protocol:
-
Blood Collection: Fresh human or animal blood is collected in tubes containing an anticoagulant (e.g., EDTA).
-
Red Blood Cell (RBC) Suspension Preparation: The blood is centrifuged, and the plasma and buffy coat are removed. The RBCs are washed three times with phosphate-buffered saline (PBS) and resuspended in PBS to a concentration of 2%.
-
Material Incubation: The crosslinked material is incubated with the RBC suspension at 37°C for 2 hours with gentle agitation. A positive control (e.g., Triton X-100) and a negative control (PBS) are included.
-
Centrifugation: After incubation, the samples are centrifuged to pellet the intact RBCs.
-
Hemoglobin Measurement: The absorbance of the supernatant, which contains the released hemoglobin, is measured at 540 nm using a spectrophotometer.
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
In Vivo Implantation and Histological Analysis
This method assesses the tissue response to an implanted material over time.
Protocol:
-
Implantation: Sterilized samples of the crosslinked material are surgically implanted into the subcutaneous tissue on the back of rats or other suitable animal models.
-
Explantation: At predetermined time points (e.g., 1, 4, and 12 weeks), the animals are euthanized, and the implants along with the surrounding tissue are explanted.
-
Histological Processing: The explanted tissues are fixed in 10% neutral buffered formalin, dehydrated through a graded series of ethanol, cleared in xylene, and embedded in paraffin.
-
Sectioning and Staining: Thin sections (5 µm) are cut from the paraffin blocks and stained with Hematoxylin and Eosin (H&E) to visualize the cellular components and tissue structure. Masson's trichrome staining can also be used to assess fibrous capsule formation.
-
Microscopic Evaluation: The stained sections are examined under a light microscope to assess the inflammatory response, including the presence and type of inflammatory cells (e.g., neutrophils, macrophages, lymphocytes, giant cells) and the thickness of the fibrous capsule surrounding the implant.
Visualizing the Processes
To further clarify the concepts discussed, the following diagrams illustrate the crosslinking mechanism and the experimental workflow for biocompatibility testing.
Caption: this compound (HDH) crosslinking mechanism.
Caption: Experimental workflow for biocompatibility assessment.
Conclusion
The selection of a crosslinking agent has profound implications for the biocompatibility of a biomaterial. While glutaraldehyde is a potent crosslinker, it often exhibits significant cytotoxicity.[1][2][3] In contrast, EDC and genipin generally demonstrate superior biocompatibility with lower inflammatory responses.[3][4] Preliminary data on hydrazide-crosslinked materials, conceptually similar to HDH, suggest good biocompatibility, with high cell viability comparable to controls.
However, a clear need exists for more direct, quantitative comparative studies involving HDH. Researchers are encouraged to conduct comprehensive biocompatibility assessments, including cytotoxicity, hemocompatibility, and in vivo studies, to fully elucidate the performance of HDH-crosslinked materials relative to established alternatives. The experimental protocols and comparative data presented in this guide provide a foundational framework for such investigations, ultimately aiding in the development of safer and more effective biomaterials for a range of biomedical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic evaluation of biomechanically improved crosslinked ovine collagen on human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tunable bioactivity and mechanics of collagen-based tissue engineering constructs: A comparison of EDC-NHS, genipin and TG2 crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating Heptanedihydrazide Crosslink Formation Using Mass Spectrometry: A Comparative Guide
For researchers in structural biology and drug development, the precise identification of protein-protein interactions is paramount. Crosslinking-mass spectrometry (XL-MS) has emerged as a robust technique for mapping these interactions by covalently linking spatially proximal amino acid residues. While amine-reactive crosslinkers like disuccinimidyl suberate (DSS) are widely used, they are limited to targeting lysine residues. Carboxyl-reactive crosslinkers, such as heptanedihydrazide, offer a valuable alternative by targeting acidic residues (aspartic and glutamic acid), thereby expanding the coverage of potential interaction sites.[1][2][3]
This guide provides a comprehensive overview of the validation of this compound crosslink formation using mass spectrometry. It details the experimental protocol, compares its performance with other crosslinking chemistries, and provides the necessary visual aids for a clear understanding of the workflow and underlying principles.
Experimental Protocol: Validating this compound Crosslinks
The following protocol outlines the key steps for crosslinking proteins with this compound, preparing the sample for mass spectrometry, and analyzing the data. This protocol is adapted from established methods for similar dihydrazide crosslinkers like adipic acid dihydrazide (ADH) and pimelic acid dihydrazide (PDH).[2]
1. Crosslinking Reaction
The crosslinking of acidic residues using this compound requires a coupling agent to activate the carboxyl groups. While 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is often preferred as it allows the reaction to be carried out at a neutral pH, which is more conducive to maintaining the native structure of protein complexes.[2][4]
-
Materials:
-
Purified protein sample (10-20 µM) in a non-amine, non-carboxylate buffer (e.g., 20 mM HEPES, pH 7.5).
-
This compound solution.
-
DMTMM solution.
-
-
Procedure:
-
To the protein sample, add this compound to a final concentration of 1-5 mM.
-
Add DMTMM to a final concentration of 5-10 mM.
-
Incubate the reaction mixture for 30-60 minutes at 37°C.
-
Quench the reaction by adding an appropriate quenching buffer (e.g., ammonium bicarbonate).
-
2. Sample Preparation for Mass Spectrometry
-
Reduction and Alkylation:
-
Denature the crosslinked protein sample using 8 M urea.
-
Reduce disulfide bonds with dithiothreitol (DTT).
-
Alkylate cysteine residues with iodoacetamide.
-
-
Enzymatic Digestion:
-
Dilute the sample to reduce the urea concentration to below 2 M.
-
Digest the proteins with an appropriate protease, such as trypsin, overnight at 37°C.[5]
-
3. Enrichment of Crosslinked Peptides
Crosslinked peptides are often present in low abundance compared to linear peptides.[6] Therefore, an enrichment step is crucial for their successful identification. Size exclusion chromatography (SEC) is a commonly used method to separate the larger, crosslinked peptides from the smaller, unmodified ones.[2][7]
4. LC-MS/MS Analysis
The enriched peptide fraction is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). High-resolution mass spectrometers are used to accurately determine the mass of the precursor ions and their fragmentation patterns.[5][8]
5. Data Analysis
Specialized software is required to identify the crosslinked peptides from the complex MS/MS data. Several software packages are available that can handle dihydrazide crosslinker data, including xQuest, MaxLynx, and StavroX.[2][9][10][11] These programs match the experimental MS/MS spectra against a database of theoretical crosslinked peptides generated from the protein sequences of interest. The use of isotopically labeled this compound can facilitate the identification of crosslinked peptides.[2]
Performance Comparison of Crosslinkers
The choice of crosslinker is critical and depends on the specific research question and the protein system being studied. The following table compares this compound (activated by DMTMM) with a common amine-reactive crosslinker (DSS) and a zero-length carboxyl-reactive crosslinker (EDC).
| Feature | This compound (with DMTMM) | Disuccinimidyl Suberate (DSS) | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| Target Residues | Aspartic Acid, Glutamic Acid, C-termini | Lysine, N-termini | Carboxyls (Asp, Glu) and Amines (Lys) |
| Reaction Chemistry | Dihydrazide reacts with activated carboxyls | NHS-ester reacts with primary amines | Carbodiimide-mediated amide bond formation |
| Spacer Arm Length | ~9.7 Å (Heptane chain) | 11.4 Å | 0 Å (Zero-length) |
| Optimal Reaction pH | 7.0 - 7.5 | 7.0 - 8.5 | 4.5 - 6.0 (for activation) |
| Advantages | Targets acidic residues, expanding coverage. Reaction at neutral pH preserves protein structure. | Well-established protocols. High reactivity. | Creates a direct amide bond with no spacer. |
| Disadvantages | Lower reactivity compared to NHS-esters.[3] Requires an activating agent. | Only targets lysine residues, potentially missing interaction sites. | Less specific, can lead to polymerization. Reaction at acidic pH may disrupt protein structure. |
| MS Data Analysis | Requires specialized software that can handle dihydrazide modifications. | Widely supported by most XL-MS software. | Identification can be challenging due to the lack of a mass shift from a spacer. |
Visualizing the Workflow and Chemistry
To further clarify the process of using this compound and its comparison to other crosslinkers, the following diagrams illustrate the key chemical reactions and experimental workflows.
References
- 1. Intra-molecular cross-linking of acidic residues for protein structure studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. New Advances in Cross-linking Mass Spectrometry Toward Structural Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developing an Acidic Residue Reactive and Sulfoxide-Containing MS-Cleavable Homobifunctional Cross-Linker for Probing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Cross-Linking Mass Spectrometry Reveals Parallel Orientation and Flexible Conformations of Plant HOP2-MND1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Software – Rappsilber Laboratory [rappsilberlab.org]
- 10. biorxiv.org [biorxiv.org]
- 11. StavroX and MeroX: Tools for Identifying Cross-Linked Peptides from Mass Spectrometric Data [stavrox.com]
A Tale of Two Chemistries: Heptanedihydrazide vs. EDC/NHS for Efficient Bioconjugation
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation, the choice of chemical strategy is paramount to the success of creating stable and functional biomolecular conjugates. Among the plethora of available methods, two prominent approaches often considered for crosslinking and modification are those involving hydrazides and carbodiimides. This guide provides an objective comparison between Heptanedihydrazide and the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) chemistry. While both are employed in bioconjugation, they target different functional groups and operate via distinct mechanisms. Understanding these differences is crucial for selecting the optimal method for your specific application.
At a Glance: Key Distinctions
| Feature | This compound Chemistry | EDC/NHS Chemistry |
| Target Functional Group | Carbonyls (Aldehydes and Ketones) | Carboxyls (-COOH) |
| Reacting Partner | Hydrazide (-CONHNH₂) | Primary Amines (-NH₂) |
| Bond Formed | Hydrazone Bond | Amide Bond |
| Mechanism | Nucleophilic addition-elimination | Carbodiimide-mediated carboxyl activation |
| pH Optimum | Typically pH 5-7 | Activation: pH 4.5-6.0; Coupling: pH 7.0-8.5 |
| Byproducts | Water | Urea derivative, NHS |
| Reversibility | Hydrazone bond can be pH-labile | Amide bond is highly stable |
This compound Chemistry: Targeting Carbonyls for Hydrazone Linkage
This compound is a homobifunctional crosslinker containing two hydrazide moieties at either end of a seven-carbon spacer arm. The core of its reactivity lies in the nucleophilic nature of the hydrazide group, which readily reacts with electrophilic carbonyl groups—specifically aldehydes and ketones—to form a stable hydrazone bond.[1][2]
This chemistry is particularly useful for conjugating biomolecules through their carbohydrate components. For instance, the sialic acid residues on glycoproteins can be mildly oxidized with sodium periodate to generate aldehyde groups, which then become targets for hydrazide-containing linkers or probes.[2]
References
Comparative Stability of Hydrazone Bonds from Different Dihydrazide Linkers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the judicious selection of a linker is paramount in the design of effective bioconjugates and drug delivery systems. Hydrazone bonds, formed by the condensation of a hydrazide with an aldehyde or ketone, are a popular choice for pH-sensitive drug release due to their characteristic stability profile: they remain relatively stable at physiological pH (around 7.4) but are readily cleaved in the acidic environments of endosomes (pH < 6) and lysosomes (pH < 5).[] However, the stability of the hydrazone linkage is not a monolithic property; it is profoundly influenced by the molecular structure of the dihydrazide linker and the carbonyl precursor. This guide provides a comprehensive comparison of hydrazone bond stability derived from various dihydrazide linkers, supported by experimental data and detailed protocols to inform the design of next-generation drug conjugates.
The hydrolytic stability of a hydrazone bond is a critical determinant of its utility, particularly in the context of antibody-drug conjugates (ADCs), where premature drug release in the bloodstream can lead to off-target toxicity and a diminished therapeutic index.[2][3] The mechanism of hydrolysis is acid-catalyzed, involving the protonation of the imine nitrogen followed by a nucleophilic attack by water.[4][5] Consequently, the electronic and steric properties of the substituents on both the hydrazide and carbonyl components can be modulated to fine-tune the rate of cleavage.
Comparative Stability Data
The stability of a hydrazone bond is typically quantified by its half-life (t½) under specific pH and temperature conditions. The following table summarizes the hydrolytic stability of various hydrazone structures, highlighting the impact of different dihydrazide and carbonyl precursors.
| Hydrazone Type | Precursors | pH | Temperature (°C) | Half-life (t½) | Reference |
| Aliphatic Hydrazone | Aliphatic Aldehyde + Acylhydrazide | 5.5 | 37 | < 2 minutes | [6] |
| 7.4 | 37 | Varies (dependent on acyl hydrazide chain length) | [6] | ||
| Aromatic Hydrazone | Aromatic Aldehyde + Acylhydrazide | 5.5 | 37 | > 48 hours | [6] |
| 7.4 | 37 | > 72 hours | [6] | ||
| Acylhydrazone | Ketone + Acylhydrazide | 5.0 | - | ~2.4 minutes (for some doxorubicin ADCs) | [7] |
| 7.0 | - | > 2.0 hours (for some doxorubicin ADCs) | [7] | ||
| Simple Hydrazone | Aldehyde + Hydrazine | 7.0 | - | Significantly less stable than oximes | [3][8] |
| Phenylhydrazone | Ketone + Phenylhydrazine | 7.4 vs 5.0 | 37 | Greatest difference in stability between pH 7.4 and 5.0 | [9] |
Key Observations:
-
Aromatic vs. Aliphatic Carbonyls: Hydrazones derived from aromatic aldehydes exhibit significantly greater stability across a range of pH values compared to those derived from aliphatic aldehydes.[4][6] This is attributed to the resonance stabilization provided by the aromatic ring, which delocalizes the π-electrons of the C=N bond.[6]
-
Acylhydrazones: Acylhydrazones are generally more resistant to hydrolysis at neutral pH than simple hydrazones, while still maintaining their lability at lower pH.[7][10]
-
Substituent Effects: The electronic properties of substituents on the carbonyl or hydrazide moiety play a crucial role. Electron-donating groups tend to increase the stability of the hydrazone bond, while electron-withdrawing groups decrease stability by making the imine carbon more electrophilic and susceptible to nucleophilic attack.[4][11]
Experimental Protocols
The assessment of hydrazone bond stability is crucial for the development of reliable drug delivery systems. The following are detailed methodologies for key experiments.
Protocol 1: Hydrazone Stability Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the hydrolytic stability of a hydrazone-linked conjugate at different pH values.[4][10]
Materials:
-
Purified hydrazone-linked conjugate
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Acetate buffer or other suitable buffer at the desired acidic pH (e.g., pH 5.5)
-
Acetonitrile or other suitable organic solvent for the mobile phase
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubator or water bath set to 37°C
Procedure:
-
Sample Preparation: Prepare a stock solution of the hydrazone conjugate in a suitable solvent (e.g., DMSO). Dilute the stock solution to a known final concentration in the pre-warmed buffer of interest (e.g., pH 7.4 PBS or pH 5.5 acetate buffer).
-
Incubation: Incubate the solution at 37°C.
-
Time Points: At predetermined time intervals, withdraw an aliquot of the sample.
-
Quenching: To stop the hydrolysis reaction, immediately inject the sample into the HPLC system or quench the reaction by diluting it in the mobile phase.
-
HPLC Analysis: Analyze the samples by HPLC. Monitor the degradation of the parent hydrazone conjugate by measuring the decrease in its peak area over time.
-
Data Analysis: Plot the percentage of the remaining intact conjugate at each time point to determine the stability profile and calculate the half-life of the hydrazone bond under the tested conditions.
Protocol 2: Hydrazone Stability Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can be employed to measure the kinetics of hydrazone hydrolysis in deuterated buffers.[8][10]
Materials:
-
Purified hydrazone-linked conjugate
-
Deuterated buffer solutions at various pD values (pH equivalent in D₂O)
-
NMR spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, dissolve a known concentration of the hydrazone conjugate in the deuterated buffer of interest.
-
NMR Acquisition: Immediately acquire a ¹H NMR spectrum, which will serve as the t=0 time point.
-
Time-Lapse Monitoring: Continue to acquire spectra at regular intervals.
-
Data Analysis: The rate of disappearance of a characteristic signal from the intact hydrazone conjugate and the appearance of a signal from the released component (e.g., the aldehyde or ketone) are monitored over time. This data is used to calculate the first-order rate constant (k) for hydrolysis.
Visualizing Hydrazone Chemistry and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the fundamental chemical reaction and a typical experimental workflow for comparing hydrazone stability.
Caption: General reaction for the formation of a hydrazone bond.
Caption: Experimental workflow for comparing hydrazone stability.
Conclusion
The stability of hydrazone bonds is a tunable property that can be rationally designed by carefully selecting the dihydrazide linker and carbonyl precursors. Aromatic hydrazones generally offer greater stability than their aliphatic counterparts, and the incorporation of specific electronic groups can further modulate the rate of hydrolysis. For drug development professionals, a thorough understanding of these structure-stability relationships is essential for designing effective and safe pH-responsive drug delivery systems. The experimental protocols provided herein offer a robust framework for the empirical evaluation of hydrazone linker stability, enabling the selection of optimal linkers for specific therapeutic applications.
References
- 2. Hydrazone - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Zero-Length Crosslinkers: Heptanedihydrazide, EDC/NHS, and Diazirines
For Researchers, Scientists, and Drug Development Professionals
The covalent crosslinking of proteins is a cornerstone technique for elucidating protein-protein interactions, stabilizing protein complexes for structural analysis, and developing novel therapeutics. Among the vast arsenal of available reagents, zero-length and short-length crosslinkers are prized for providing the most precise distance constraints by creating direct or very short covalent bonds between interacting residues.[1][2]
This guide provides an objective comparison of three prominent classes of short-distance crosslinkers: Dihydrazides (represented by Heptanedihydrazide and the well-documented Adipic Acid Dihydrazide), the classic zero-length carbodiimide system (EDC/NHS), and photo-activatable Diazirines. We present their mechanisms, comparative efficacy, and detailed experimental protocols to inform your experimental design.
Core Comparison of Crosslinking Chemistries
The selection of a crosslinking agent is dictated by the available functional groups, the desired reaction control, and the specific structural questions being addressed. The following table provides a high-level comparison of the three chemistries.
| Feature | This compound (and other Dihydrazides) | EDC/NHS | Diazirine-Based Crosslinkers |
| Reaction Mechanism | Two-step chemical activation; links two activated carboxyl groups. | Two-step chemical activation; links a carboxyl group to a primary amine. | Single-step photo-activation; non-specific insertion. |
| Target Residues | Carboxyl groups (Asp, Glu, C-terminus) via an activator.[3][4] Also reacts with aldehydes.[5] | Carboxyl groups (Asp, Glu, C-terminus) and Primary amines (Lys, N-terminus).[6][7] | Inserts into any C-H, N-H, or O-H bond in close proximity upon UV activation.[8][9] |
| Spacer Length | ~9.5 Å (this compound) | 0 Å (Zero-Length).[1][10] | ~0 Å (Creates a direct bond upon insertion). |
| Resulting Bond | Hydrazone or stable amide-like bond. | Stable amide bond.[7] | Stable C-C, C-N, or C-O bond. |
| Key Advantages | Targets abundant acidic residues; stable reagents; reaction at neutral pH with DMTMM.[3] | Truly zero-length; high efficiency with NHS; well-established protocols.[7][11] | Temporal control (reaction starts with UV light); non-specific targeting captures diverse interactions; very small size.[8][9] |
| Key Limitations | Requires a separate activator (e.g., EDC, DMTMM); is not a true "zero-length" crosslinker.[3] | O-acylisourea intermediate is unstable and hydrolyzes quickly without NHS; reaction efficiency is pH-sensitive.[7][12] | Reaction can be low-yield; requires UV activation setup; carbene intermediate is quenched by water. |
| Optimal pH | Neutral (7.0-7.5) with DMTMM activator.[3] Acidic (4.5-6.0) with EDC activator.[13] | Activation: pH 4.5-6.0. Amine Reaction: pH 7.0-8.0.[6][14] | Typically performed at physiological pH (7.0-8.0). |
| Reaction Control | Chemical control via addition of activator and quencher. | Chemical control via pH changes, addition of reagents, and quenching. | Temporal control via UV light exposure. |
Reaction Mechanisms and Signaling Pathways
Understanding the reaction pathway of each crosslinker is critical for troubleshooting and optimizing experimental conditions.
Dihydrazide Crosslinking of Acidic Residues
Dihydrazides like this compound (also known as Pimelic Acid Dihydrazide, PDH) or Adipic Acid Dihydrazide (ADH) do not directly react with carboxyl groups. They require a coupling agent, such as EDC or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), to first activate the carboxyl groups on Aspartic or Glutamic acid residues.[3][15] The hydrazide then attacks the activated intermediate to form a stable bond, which can be repeated on the other end of the dihydrazide to link two acidic residues.
EDC/NHS Zero-Length Crosslinking
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is the most common zero-length crosslinker.[7] It activates carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate can either react directly with a primary amine (from Lysine or an N-terminus) or be stabilized by N-hydroxysuccinimide (NHS). The addition of NHS creates a more stable NHS-ester, which is less prone to hydrolysis and reacts efficiently with amines at physiological pH, significantly improving crosslinking yields.[6][7]
Diazirine Photo-Crosslinking
Diazirine-based reagents contain a small, three-membered ring that is stable in the dark but becomes highly reactive upon exposure to long-wave UV light (330-370 nm).[8][9] Irradiation causes the diazirine to release nitrogen gas (N₂), generating a highly reactive carbene intermediate. This carbene has a very short lifetime and rapidly inserts into nearby C-H, N-H, or O-H bonds, forming a stable covalent crosslink with virtually any amino acid residue in its immediate vicinity.[16]
Experimental Protocols
The following are generalized protocols. Optimal conditions, including reagent concentrations and incubation times, should be determined empirically for each specific protein system.
Protocol 1: Dihydrazide Crosslinking of Acidic Residues (with DMTMM)
This protocol is adapted for linking carboxyl groups on one or more proteins using a dihydrazide and the DMTMM coupling reagent, which allows the reaction to proceed at a neutral pH.[3][15]
Materials:
-
Protein(s) of interest in a non-amine, non-carboxylate buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).
-
This compound (PDH) or Adipic Acid Dihydrazide (ADH) stock solution (e.g., 100 mM in reaction buffer).
-
DMTMM stock solution (e.g., 500 mM in reaction buffer, prepare fresh).
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5.
Procedure:
-
Prepare the protein solution at a suitable concentration (e.g., 1-5 mg/mL).
-
Add the dihydrazide crosslinker to the protein solution to a final concentration of 5-20 mM.
-
Initiate the reaction by adding the fresh DMTMM stock solution to a final concentration of 25-100 mM.
-
Incubate the reaction for 1-3 hours at room temperature with gentle mixing.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature to quench all unreacted DMTMM-activated sites.
-
Proceed with analysis (e.g., SDS-PAGE, mass spectrometry).
Protocol 2: Two-Step EDC/NHS Protein-Protein Conjugation
This protocol is designed to conjugate a carboxyl-containing protein (Protein 1) to an amine-containing protein (Protein 2), minimizing self-conjugation of Protein 2.[7]
Materials:
-
Protein 1 in an amine-free, carboxyl-free buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0).
-
Protein 2 in a suitable buffer (e.g., PBS, pH 7.2-7.5).
-
EDC (prepare fresh 10 mg/mL solution in water or buffer).
-
Sulfo-NHS (prepare fresh 10 mg/mL solution in water or buffer).
-
Quenching Solution: 2-Mercaptoethanol or Hydroxylamine.
-
Desalting columns for buffer exchange.
Procedure:
-
Activation of Protein 1: a. Dissolve Protein 1 in MES buffer to a concentration of 1-2 mg/mL. b. Add EDC to a final concentration of 2-4 mM and Sulfo-NHS to 5-10 mM. c. Incubate for 15-30 minutes at room temperature.
-
Quenching of EDC (Optional but Recommended): a. Add 2-mercaptoethanol to a final concentration of 20 mM to quench unreacted EDC. b. Incubate for 10 minutes. c. Remove excess quenching agent and by-products using a desalting column equilibrated with PBS, pH 7.2.
-
Conjugation to Protein 2: a. Immediately add the activated Protein 1 to Protein 2, typically at an equimolar ratio. b. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Final Quench: a. Quench the reaction by adding hydroxylamine to a final concentration of 10-50 mM. b. Proceed with purification and analysis.
Protocol 3: Diazirine-Based Photo-Crosslinking
This protocol describes a general method for using a heterobifunctional diazirine crosslinker (e.g., an NHS-ester diazirine) to first label a protein and then photo-crosslink it to its binding partners.[8][16]
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).
-
NHS-ester diazirine reagent (dissolved in dry DMSO).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
UV Lamp (350-365 nm, e.g., a mercury-xenon lamp with appropriate filters).
Procedure:
-
Labeling Reaction: a. Add the NHS-ester diazirine (dissolved in DMSO) to the protein solution. A 20- to 50-fold molar excess is common for protein concentrations below 5 mg/mL. The final DMSO concentration should be <10%. b. Incubate for 30-60 minutes at room temperature. c. Quench the NHS-ester reaction by adding Tris-HCl to a final concentration of 50 mM. Incubate for 15 minutes. d. Remove excess, unreacted crosslinker via a desalting column or dialysis.
-
Interaction and Photo-Crosslinking: a. Add the binding partner(s) to the diazirine-labeled protein and allow the complex to form. b. Place the sample in a suitable vessel (e.g., quartz cuvette or on a petri dish on ice). c. Irradiate the sample with a 350-365 nm UV lamp for 1-15 minutes. The optimal time and distance from the lamp must be determined empirically.
-
Analysis: a. After irradiation, the sample is ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.
General Experimental Workflow
Most crosslinking experiments follow a similar logical progression from reaction to analysis. This workflow is crucial for identifying successfully crosslinked protein complexes.
Summary of Efficacy and Applications
The ultimate efficacy of a crosslinker depends on the specific goals of the experiment.
| Efficacy Metric | This compound (Dihydrazides) | EDC/NHS | Diazirine-Based Crosslinkers |
| Specificity | High (for carboxyl groups) | High (for carboxyls and amines) | Low (non-specific insertion) |
| Efficiency | Moderate to High (dependent on activator) | High (especially with NHS) | Low to Moderate (carbene is easily quenched) |
| Temporal Control | Low | Low | High |
| Versatility | Moderate (targets acidic residues) | Moderate (targets common functional groups) | High (targets any proximal residue) |
| Bond Stability | High (stable hydrazone/amide) | High (stable amide) | High (stable covalent bond) |
Applications in Drug Development:
-
Target Identification and Validation: Diazirine-based photo-affinity labeling is a powerful strategy for identifying the unknown protein targets of a small molecule drug candidate.[9]
-
Structural Biology: All three crosslinker types, when combined with mass spectrometry, provide crucial low-resolution distance constraints to guide the computational modeling of protein-drug or antibody-antigen complexes.[10]
-
Bioconjugation: EDC/NHS chemistry is a workhorse for creating antibody-drug conjugates (ADCs) and for immobilizing proteins and peptides onto surfaces for affinity purification and diagnostic assays.[17] Dihydrazides are used to crosslink and stabilize hydrogels for tissue engineering and drug delivery applications.
References
- 1. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pnas.org [pnas.org]
- 4. Intra-molecular cross-linking of acidic residues for protein structure studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Significance of Crosslinking Approaches in the Development of Next Generation Hydrogels for Corneal Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. interchim.fr [interchim.fr]
- 9. benchchem.com [benchchem.com]
- 10. Probing structures of large protein complexes using zero-length cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Influence of Various Crosslinking Conditions of EDC/NHS on the Properties of Fish Collagen Film - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-density chemical cross-linking for modeling protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Developing an Acidic Residue Reactive and Sulfoxide-Containing MS-Cleavable Homobifunctional Cross-Linker for Probing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical cross-linking with a diazirine photoactivatable cross-linker investigated by MALDI- and ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
Comparative Guide to the Characterization of Heptanedihydrazide-Modified Polymers by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the characterization of polymers modified with heptanedihydrazide. It includes detailed experimental protocols, quantitative data presentation, and visual workflows to assist researchers in selecting the most appropriate methods for their specific needs.
Introduction
This compound is a homobifunctional crosslinking agent that reacts with carboxyl groups on polymers, often activated by a carbodiimide such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form stable amide bonds. This modification is widely used in drug delivery, tissue engineering, and biomaterial science to create hydrogels or conjugate molecules to polymers like hyaluronic acid. Accurate characterization of these modified polymers is crucial to ensure the desired degree of modification and to understand the structural changes that may impact their physicochemical properties and biological performance. NMR spectroscopy is a powerful tool for this purpose, providing detailed structural and quantitative information.
Comparison of Analytical Techniques
While NMR spectroscopy is a primary method for the detailed characterization of this compound-modified polymers, other techniques offer complementary information. The choice of technique depends on the specific information required.
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR Spectroscopy | - Confirmation of covalent bond formation- Determination of the degree of substitution (DS)- Detailed structural elucidation of the polymer backbone and the crosslinker- Identification of side products or unreacted reagents | - Quantitative without the need for calibration standards[1]- Provides unambiguous structural information at the atomic level- Non-destructive | - Lower sensitivity compared to other methods- Can be expensive and require specialized equipment- High-molecular-weight or poorly soluble polymers can lead to broad peaks and complex spectra |
| Fourier-Transform Infrared (FTIR) Spectroscopy | - Identification of functional groups (e.g., appearance of amide bonds, disappearance of carboxyl groups)- Confirmation of successful modification | - Rapid and relatively inexpensive- Can be used for solid and liquid samples- Sensitive to changes in chemical bonding | - Primarily qualitative or semi-quantitative- Provides limited structural detail compared to NMR- Overlapping peaks can make interpretation difficult |
| Gel Permeation Chromatography (GPC) | - Determination of molecular weight and molecular weight distribution | - Provides information on changes in polymer size due to crosslinking or degradation | - Does not provide structural information about the modification- Requires appropriate calibration standards |
| Thermal Gravimetric Analysis (TGA) | - Assessment of thermal stability of the modified polymer | - Can indicate changes in polymer properties upon modification | - Indirect method for confirming modification- Does not provide structural details |
NMR Spectroscopic Characterization
NMR spectroscopy provides unparalleled insight into the structure of this compound-modified polymers. Both ¹H and ¹³C NMR are employed to confirm the modification and quantify its extent.
¹H NMR Spectroscopy
¹H NMR is particularly useful for determining the degree of substitution (DS). This is achieved by comparing the integral of a proton signal unique to the this compound moiety with a proton signal from the polymer backbone.
Expected ¹H Chemical Shifts for this compound Moiety:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -NH-NH₂ | ~4.2 | Broad singlet |
| -CO-NH - | ~9.0 | Broad singlet |
| -CO-CH₂-CH₂ -CH₂- | ~1.5 | Multiplet |
| -CO-CH₂ - | ~2.1 | Triplet |
| α-CH₂ to hydrazide | ~2.2 | Triplet |
| β, γ-CH₂ of heptane chain | ~1.3-1.6 | Multiplet |
Note: Chemical shifts can vary depending on the solvent, temperature, and the specific polymer.
¹³C NMR Spectroscopy
¹³C NMR provides complementary information, confirming the presence of the this compound linker through its unique carbon signals.
Expected ¹³C Chemical Shifts for this compound Moiety:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -C O-NH- | ~173 |
| -CO-C H₂- | ~35 |
| -CO-CH₂-C H₂- | ~25 |
| -CO-CH₂-CH₂-C H₂- | ~28 |
Quantitative Analysis: Degree of Substitution (DS)
The degree of substitution is a critical parameter that defines the extent of modification. It can be calculated from the ¹H NMR spectrum using the following formula:
DS (%) = [(Integral of this compound protons) / (Number of this compound protons)] / [(Integral of Polymer protons) / (Number of Polymer protons)] x 100
For example, when modifying hyaluronic acid (HA), the integral of the methylene protons of this compound can be compared to the integral of the N-acetyl methyl protons of the HA backbone.
Experimental Protocols
Synthesis of this compound-Modified Hyaluronic Acid
This protocol describes the synthesis of a this compound-modified hyaluronic acid, a common application in biomaterials.
Materials:
-
Hyaluronic acid (HA)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate buffered saline (PBS), pH 7.4
-
Deuterium oxide (D₂O) for NMR analysis
Procedure:
-
Dissolve hyaluronic acid in PBS to a final concentration of 1% (w/v).
-
Add EDC and NHS to the HA solution to activate the carboxyl groups. A molar ratio of EDC:NHS:HA carboxyl groups of 2:1:1 is commonly used.
-
Allow the activation reaction to proceed for 30 minutes at room temperature.
-
Dissolve this compound in PBS and add it to the activated HA solution. The molar ratio of this compound to HA carboxyl groups can be varied to control the degree of substitution.
-
Let the reaction proceed for at least 4 hours or overnight at room temperature with gentle stirring.
-
Purify the resulting HA-heptanedihydrazide conjugate by dialysis against deionized water for 3-4 days to remove unreacted reagents.
-
Lyophilize the purified solution to obtain the final product as a white powder.
NMR Sample Preparation and Analysis
Sample Preparation:
-
Accurately weigh 5-10 mg of the lyophilized this compound-modified polymer.
-
Dissolve the sample in 0.6-0.7 mL of D₂O in a standard 5 mm NMR tube. For high molecular weight polymers like hyaluronic acid, dissolving in D₂O with 0.1 M NaOD or 2 M NaCl can improve spectral resolution by reducing viscosity and chain entanglement.[2]
-
Ensure the sample is fully dissolved by gentle vortexing or inversion.
NMR Data Acquisition:
The following are typical parameters for a 400 MHz NMR spectrometer.
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: ~12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest (typically 5-10 seconds for quantitative analysis).
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment with inverse-gated decoupling for quantitative analysis (e.g., 'zgig' on Bruker systems) to suppress the Nuclear Overhauser Effect (NOE).
-
Spectral Width: ~220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 5 times the longest T1 (can be significantly longer for quaternary carbons).
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
Visualizations
Caption: Workflow for synthesis and NMR characterization.
Caption: Reaction of a polymer with this compound.
References
A Comparative Guide to Heptanedihydrazide and BDDE for Dermal Filler Applications
For Researchers, Scientists, and Drug Development Professionals
The pursuit of ideal dermal fillers hinges on the careful selection of crosslinking agents that dictate the final product's performance, biocompatibility, and longevity. Butanediol diglycidyl ether (BDDE) has long been the industry gold standard for crosslinking hyaluronic acid (HA) in dermal fillers. However, alternative crosslinkers, such as heptanedihydrazide, are emerging, prompting a thorough evaluation of their comparative performance. This guide provides a detailed comparison of this compound and BDDE for dermal filler applications, supported by available experimental data.
Executive Summary
BDDE-crosslinked HA fillers are characterized by their robust mechanical properties and a well-documented history of clinical use. The ether linkages formed are stable, contributing to the longevity of the filler. In contrast, this compound, a member of the hydrazide crosslinker family, forms hydrazone bonds with modified HA. This type of crosslinking can offer advantages in terms of biocompatibility, as the reaction can be performed under milder conditions. However, the available quantitative data for a direct, side-by-side comparison with BDDE is still limited in the scientific literature. This guide synthesizes the existing data to facilitate an informed evaluation.
Data Presentation: Performance Metrics
The following tables summarize the quantitative data available for HA dermal fillers crosslinked with BDDE and hydrazide crosslinkers. It is important to note that data for this compound is sparse; therefore, data for other dihydrazides like adipic dihydrazide (ADH) are included to represent the hydrazide class.
Table 1: Rheological Properties
| Parameter | BDDE-crosslinked HA | Hydrazide-crosslinked HA (ADH) | Source(s) |
| Storage Modulus (G') | 5 Pa - 1440 Pa | ~260 Pa | [1],[2] |
| Loss Modulus (G'') | 10 Pa - 200 Pa | N/A | [1] |
| Complex Viscosity (η)* | Varies significantly based on concentration and crosslinking degree | N/A | [3] |
| Tan Delta (G''/G') | 0.1 - 0.5 | N/A | [1] |
Table 2: Biocompatibility
| Parameter | BDDE-crosslinked HA | Hydrazide-crosslinked HA | Source(s) |
| Cell Viability | >70% | Generally high, reported as non-toxic | [4] |
| TNF-α Expression | Baseline to moderate increase | Generally low inflammatory response | [5] |
| IL-1β Expression | Baseline to moderate increase | Generally low inflammatory response | [5] |
Table 3: In Vivo Degradation
| Parameter | BDDE-crosslinked HA | Hydrazide-crosslinked HA | Source(s) |
| Enzymatic Degradation | Slower degradation compared to non-crosslinked HA | Susceptible to hyaluronidase; degradation rate can be tailored | [6],[7] |
| In Vivo Residence Time | 6 - 18 months | Variable, can be tailored by crosslinking density | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for crosslinking hyaluronic acid with BDDE and a general protocol for hydrazide crosslinking.
Protocol 1: Hyaluronic Acid Crosslinking with BDDE
This protocol is a common method for synthesizing BDDE-crosslinked HA hydrogels.
-
HA Solution Preparation: Dissolve high molecular weight hyaluronic acid (e.g., 1-2 MDa) in an alkaline solution (e.g., 0.25 M NaOH) to a final concentration of 8-10% (w/v). Stir the mixture at room temperature until the HA is fully hydrated and a homogenous solution is formed.
-
Crosslinking Reaction: Add BDDE to the HA solution. The amount of BDDE will determine the degree of crosslinking and the final properties of the hydrogel. A common ratio is 1-10% BDDE relative to the HA content.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 40-50°C) for several hours (e.g., 2-4 hours) to allow the crosslinking reaction to proceed.
-
Neutralization and Hydration: Neutralize the reaction mixture with an acidic solution (e.g., HCl) to a physiological pH. The resulting hydrogel is then swollen in a phosphate-buffered saline (PBS) solution.
-
Purification: Purify the hydrogel to remove unreacted BDDE and other impurities. This is a critical step to ensure biocompatibility and is typically achieved through dialysis against PBS for an extended period (e.g., 2-3 days) with frequent changes of the dialysis buffer.
-
Homogenization: The purified hydrogel is then mechanically processed to create a smooth, injectable gel. This may involve passing the gel through screens of varying mesh sizes.
Protocol 2: Hyaluronic Acid Crosslinking with this compound (General Hydrazide Protocol)
This protocol outlines the general steps for creating hydrazone crosslinks between modified HA chains.
-
HA Modification:
-
Aldehyde-modified HA (HA-aldehyde): Oxidize hyaluronic acid using an oxidizing agent like sodium periodate. The degree of oxidation can be controlled by the molar ratio of periodate to HA repeating units.
-
Hydrazide-modified HA (HA-hydrazide): Functionalize hyaluronic acid with a dihydrazide, such as this compound, by activating the carboxyl groups of HA with a carbodiimide (e.g., EDC) in the presence of N-hydroxysuccinimide (NHS), followed by reaction with the dihydrazide.
-
-
Crosslinking Reaction: Mix the HA-aldehyde and HA-hydrazide solutions in a suitable buffer (e.g., PBS at pH 7.4). The formation of hydrazone bonds will lead to the gelation of the mixture. The gelation time can be controlled by the concentration of the polymers and the degree of modification.
-
Purification: The resulting hydrogel is typically purified by dialysis against PBS to remove any unreacted reagents.
Visualization of Key Processes
Diagrams created using Graphviz (DOT language) illustrate the crosslinking mechanisms and a typical experimental workflow for evaluating dermal fillers.
Signaling Pathways in Biocompatibility
The biocompatibility of dermal fillers is a complex process involving interactions with the host tissue. The transforming growth factor-beta (TGF-β) and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways are known to play roles in the cellular response to implanted biomaterials, including HA fillers.
-
TGF-β Pathway: This pathway is crucial for wound healing and tissue regeneration. Following the injection of a dermal filler, the initial inflammatory response can trigger the release of TGF-β. This, in turn, can stimulate fibroblasts to produce new collagen, contributing to the filler's long-term volumizing effect. The properties of the crosslinked HA, including its stiffness and degradation products, may modulate this signaling pathway.[8]
-
MAPK/ERK Pathway: This signaling cascade is involved in cellular processes such as proliferation, differentiation, and inflammation. The interaction of immune cells with the filler material can activate the MAPK/ERK pathway, leading to the production of pro-inflammatory or anti-inflammatory cytokines. The biocompatibility of a crosslinker is related to its ability to minimize a pro-inflammatory response mediated by this pathway.
References
- 1. Comparative Physicochemical Analysis among 1,4-Butanediol Diglycidyl Ether Cross-Linked Hyaluronic Acid Dermal Fillers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crosslinked hyaluronic acid dermal fillers: a comparison of rheological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. Comparative toxicity study of hyaluronic acid fillers crosslinked with 1,4-butanediol diglycidyl ether or poly (ethylene glycol) diglycidyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decomposition and Changes in In Vivo Post‐HA Filler Injection: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hyaluronic acid-cross-linked filler stimulates collagen type 1 and elastic fiber synthesis in skin through the TGF-β/Smad signaling pathway in a nude mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Heptanedihydrazide
For researchers and professionals in drug development, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides a comprehensive, step-by-step approach to the proper disposal of heptanedihydrazide, emphasizing immediate safety protocols and adherence to regulatory standards.
Immediate Safety and Handling Protocols
Before beginning any disposal process, it is crucial to handle this compound with care, minimizing exposure and mitigating risks. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer for detailed handling and safety information.
Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact. Contaminated clothing should be removed immediately.[1][2]
-
Respiratory Protection: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dusts or vapors.
Handling and Storage:
-
Keep this compound away from heat, sparks, open flames, and other ignition sources.[1]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Avoid contact with incompatible materials, such as strong oxidizing agents.[3]
Step-by-Step Disposal Procedures
The disposal of this compound, as with most laboratory chemicals, must follow established hazardous waste management protocols.[4] Never dispose of chemical waste down the drain or in regular trash.[4]
Step 1: Waste Identification and Characterization
The first step in proper disposal is to characterize the waste.[4][5] Based on its chemical nature, this compound waste should be classified as hazardous chemical waste. It is the responsibility of the waste generator to make this determination based on knowledge of the waste composition or through chemical analysis if necessary.[4]
Step 2: Waste Segregation and Containerization
-
Segregation: Do not mix this compound waste with other waste streams. Keep it separate from incompatible materials to prevent hazardous reactions.
-
Container Selection: Use a container that is compatible with this compound.[4] Often, the original container is suitable. The container must be in good condition and have a tightly sealing lid.
-
Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate quantity. The label should also include the date of accumulation.
Step 3: Accumulation and Storage
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be located at or near the point of generation and under the control of the operator of the process generating the waste.
-
Ensure that the container is kept closed at all times except when adding waste.[4]
-
Segregate containers of incompatible wastes.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[6]
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve submitting an online form.[6]
-
Provide accurate information about the waste composition to the EHS personnel.
Quantitative Data Summary
| Parameter | Guideline | Source |
| pH of Aqueous Waste | If aqueous, a pH ≤ 2 or ≥ 12.5 is considered corrosive hazardous waste (D002). | [4] |
| Container Fullness | Leave adequate headspace in liquid waste containers (e.g., 10%) to allow for expansion. | General Lab Practice |
| Satellite Accumulation Area (SAA) Limit | No more than 55 gallons of a single hazardous waste stream may be accumulated. | [4] |
| Empty Container Rinsing | Empty containers should be triple rinsed before disposal in regular waste. The rinsate should be collected as hazardous waste. | [6] |
Experimental Protocols
The procedures outlined above are based on standard hazardous waste management protocols and do not involve experimental methodologies. For any chemical treatment or neutralization of this compound prior to disposal, a detailed, validated experimental protocol must be developed and reviewed by qualified personnel, including your institution's EHS department. Self-treatment of chemical waste is highly regulated and generally not recommended without specific expertise and approval.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always prioritize consulting the specific SDS and your institution's EHS guidelines as the primary sources of information.
References
Personal protective equipment for handling Heptanedihydrazide
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper use and disposal of Heptanedihydrazide, also known as Pimelic acid dihydrazide. Adherence to these procedures is critical to ensure personal safety and environmental protection.
This compound is classified as harmful if swallowed.[1] While comprehensive toxicological data is not widely available, its chemical nature as a dihydrazide suggests that it should be handled with care to avoid potential skin and eye irritation, as well as respiratory effects upon inhalation of dust.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when working with this compound to minimize exposure. The following table outlines the required PPE for various laboratory operations.
| Body Part | Equipment | Specification |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust. |
| Eye Protection | Chemical safety goggles | Must be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Hand Protection | Nitrile or neoprene gloves | Should be worn to prevent skin contact. Regularly inspect gloves for any signs of degradation or puncture. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and clothing from contamination. |
Operational Plan: Step-by-Step Handling and Disposal
A clear, step-by-step plan is essential for the safe handling of this compound from receipt to disposal.
Preparation and Handling:
-
Engineering Controls: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation. Ensure that an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as outlined in the table above.
-
Weighing and Transfer: When weighing and transferring the compound, use techniques that minimize dust generation. A spatula or scoop should be used for solid transfers.
In Case of a Spill:
-
Small Spills: For minor spills of solid material, carefully sweep up the powder, avoiding the creation of dust clouds. Place the collected material in a sealed, labeled container for hazardous waste disposal.
-
Large Spills: In the event of a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) department for guidance on cleanup procedures.
Disposal Plan:
-
Waste Collection: All waste materials contaminated with this compound, including unused product, contaminated labware (e.g., weigh boats, pipette tips), and used PPE, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly approved by your institution's EHS department.
-
Final Disposal: The collected hazardous waste must be disposed of through your institution's certified hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols
Detailed experimental protocols should be developed and reviewed by the principal investigator and the institutional safety officer before any work with this compound begins. These protocols should incorporate the specific safety measures outlined in this document.
Visualizing the Workflow
The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
